Niclosamide sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
40321-86-6 |
|---|---|
Molecular Formula |
C13H7Cl2N2NaO4 |
Molecular Weight |
349.10 g/mol |
IUPAC Name |
sodium 4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate |
InChI |
InChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1 |
InChI Key |
DQZCVHZGOQFNDC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanisms of Action of Niclosamide Sodium in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has emerged as a promising repurposed therapeutic agent for cancer treatment. Its efficacy stems from a multifaceted mechanism of action that targets several critical signaling pathways dysregulated in cancer, induces cellular stress, and ultimately leads to cancer cell death. This technical guide provides an in-depth exploration of the core mechanisms of niclosamide's anticancer activity, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Data Presentation: Quantitative Efficacy of Niclosamide
The cytotoxic and anti-proliferative effects of niclosamide have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | < 1 | [1] |
| DU145 | Prostate Cancer | < 1 | [1][2] |
| MDA-MB-231 | Breast Cancer | < 1 | [1] |
| T-47D | Breast Cancer | < 1 | [1] |
| HepG2 | Hepatocellular Carcinoma | 31.91 (48h) | [3] |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 (48h) | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 (48h) | [3] |
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | [4] |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | [4] |
| A549 | Lung Adenocarcinoma | 2.60 (24h) | [5] |
| A549/DDP (Cisplatin-resistant) | Lung Adenocarcinoma | 1.15 (24h) | [5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 0.5 - 4.0 (24h) | [6] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.5 - 4.0 (24h) | [6] |
| BD140A | Adrenocortical Carcinoma | 0.12 | [7] |
| SW-13 | Adrenocortical Carcinoma | 0.15 | [7] |
| NCI-H295R | Adrenocortical Carcinoma | 0.53 | [7] |
| U-87 MG | Glioblastoma | Dose-dependent inhibition | [8] |
| HeLa | Cervical Cancer | Potent inhibition | [2] |
| HT29 | Colon Adenocarcinoma | Relatively low potency | [2] |
| MCF-7 | Breast Cancer | IC50 values determined | [9] |
Core Mechanisms of Action and Signaling Pathways
Niclosamide exerts its anti-cancer effects through the modulation of multiple, often interconnected, signaling pathways.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, promoting proliferation and maintaining cancer stem cell populations.[10] Niclosamide is a potent inhibitor of this pathway.[10]
Mechanism of Inhibition:
-
LRP6 Co-receptor Degradation: Niclosamide suppresses the expression and phosphorylation of the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6).[1][11] This is achieved by increasing the degradation of LRP6, thereby reducing its half-life.[11]
-
Dishevelled-2 (Dvl2) Downregulation: In some cancer types, such as colorectal cancer, niclosamide has been shown to downregulate the expression of Dvl2, a key cytoplasmic component of the Wnt pathway.[12]
-
β-catenin Destabilization: By disrupting the upstream components of the pathway, niclosamide prevents the accumulation of β-catenin in the cytoplasm.[1][12] This leads to a decrease in the translocation of β-catenin to the nucleus.
-
Inhibition of TCF/LEF-mediated Transcription: Consequently, the transcription of Wnt target genes, which are involved in cell proliferation and survival (e.g., c-Myc, Cyclin D1), is suppressed.[13]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 7. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide induces protein ubiquitination and inhibits multiple pro-survival signaling pathways in the human glioblastoma U-87 MG cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. MTT assay protocol | Abcam [abcam.com]
A Technical Guide to Niclosamide as a STAT3 Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the role of niclosamide, an FDA-approved anthelmintic drug, as a potent inhibitor of the Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway. Given the frequent overactivation of STAT3 in a wide array of human cancers, its inhibition represents a critical strategy in modern oncology. Niclosamide has been identified as a multi-faceted agent that effectively suppresses this pathway, leading to significant anti-tumor effects. This guide details its mechanism of action, quantitative efficacy, downstream cellular consequences, and the experimental protocols used for its validation.
The STAT3 Signaling Pathway: A Key Oncogenic Driver
The STAT3 protein is a latent cytoplasmic transcription factor that plays a pivotal role in regulating fundamental cellular processes, including proliferation, survival, angiogenesis, and immune response. In a canonical signaling cascade, cytokines and growth factors bind to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs) or Src kinases. These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers through reciprocal SH2 domain interactions. The activated dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby initiating their transcription.
Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, including those of the prostate, breast, lung, and colon, where it drives the expression of genes critical for tumor progression and survival, such as Bcl-xL, c-Myc, and Cyclin D1.[1]
Mechanism of Action of Niclosamide
Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway through the screening of clinical drug libraries.[1] Its primary mechanism involves the potent inhibition of STAT3 activation by preventing its phosphorylation at the Tyr705 residue.[2][3] This action effectively blocks all subsequent downstream events, including STAT3 dimerization, nuclear translocation, and transcriptional activity.[1][4]
Notably, studies have shown that niclosamide's effect is selective for STAT3, with no significant inhibition observed against the activation of other STAT homologs like STAT1 and STAT5.[1] Furthermore, it does not appear to directly inhibit the activity of upstream kinases such as JAK1, JAK2, or Src, suggesting a kinase-independent pathway of STAT3 inhibition.[1][5]
While the precise binding interaction has been a subject of investigation, with some studies suggesting an indirect mechanism and others predicting an interaction with the SH2 domain, recent crystallographic evidence has identified a novel binding site for niclosamide on STAT3 that spans the coiled-coil, DNA-binding, and linker domains.[1][6][7][8] This interaction directly disrupts the ability of STAT3 to bind to DNA.[7][8]
The consequences of STAT3 inhibition by niclosamide are profound, leading to the downregulation of key STAT3 target genes, which in turn induces cell growth inhibition, cell cycle arrest, and apoptosis in cancer cells characterized by constitutively active STAT3.[1][9]
Quantitative Data on Niclosamide's Efficacy
The inhibitory potential of niclosamide has been quantified across various cancer cell lines and assay types. The following tables summarize key findings from multiple studies.
Table 1: IC₅₀ Values for STAT3-Dependent Activity and Cell Proliferation
| Parameter | Cell Line(s) | IC₅₀ Value | Reference |
| STAT3-Luciferase Reporter Activity | HeLa | 0.25 ± 0.07 µM | [1] |
| Cell Proliferation | Du145 (Prostate) | 0.7 µM | [1] |
| Cell Proliferation | SW620 (Colon) | 2.9 µM | [6] |
| Cell Proliferation | HCT116 (Colon) | 0.4 µM | [6] |
| Cell Proliferation | HT29 (Colon) | 8.1 µM | [6] |
| Cell Proliferation | A2780ip2, SKOV3ip1 (Ovarian) | 0.41 - 1.86 µM | [10] |
Table 2: Binding Affinity and Direct Inhibition of STAT3
| Assay Type | Parameter | Value | Reference |
| Fluorescence Polarization (FP) | IC₅₀ for STAT3-DNA Binding Disruption | 219 ± 43.4 µM | [7][8] |
| Microscale Thermophoresis (MST) | Kd for Niclosamide-STAT3 Binding | 281 ± 55 µM | [7][8] |
Table 3: Effect on STAT3 Pathway Protein Expression and Phosphorylation
| Cell Line | Treatment | Effect | Reference |
| Du145 (Prostate) | Niclosamide (dose-dependent) | Inhibition of p-STAT3 (Tyr705); No change in total STAT3, p-JAK2, or p-Src | [1] |
| HCT116, SW620 (Colon) | Niclosamide (dose- and time-dependent) | Suppression of p-STAT3 (Tyr705) | [6] |
| A549, H358, H157 (Lung) | Niclosamide (1 µM) | Blocked radiation-induced STAT3 phosphorylation | [5] |
| Ovarian Cancer Ascites Cells | Niclosamide (1 - 8 µM) | Dose-dependent inhibition of p-STAT3 (Tyr705) | [10][11] |
| HCC Cells (HepG2, etc.) | Niclosamide | Suppressed phosphorylation of STAT3 at Tyr705 | [9] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate niclosamide as a STAT3 inhibitor, based on methodologies described in the cited literature.[1][6][12][13]
4.1. Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.
-
Cell Culture and Treatment: Plate cancer cells (e.g., Du145, HCT116) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of niclosamide (e.g., 0.5, 1, 2.5, 5 µM) or vehicle control (DMSO) for a specified duration (e.g., 12 or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like GAPDH or β-actin.
4.2. STAT3-Dependent Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect HeLa cells (or other suitable cells with active STAT3) in a 24-well plate using a lipofection reagent. The transfection mix should contain:
-
A firefly luciferase reporter plasmid driven by a promoter with multiple STAT3 binding sites (e.g., pLucTKS3).
-
A Renilla luciferase plasmid as an internal control for transfection efficiency.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of niclosamide or vehicle control.
-
Cell Lysis and Luciferase Measurement: Incubate the cells for another 24 hours. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control to determine IC₅₀ values.
4.3. Cell Viability / Proliferation Assay (MTT or ATPlite)
This assay assesses the cytotoxic and anti-proliferative effects of niclosamide.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of niclosamide for 48 to 72 hours.
-
Viability Measurement (MTT Method):
-
Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
Niclosamide is a well-documented and potent inhibitor of the STAT3 signaling pathway. It effectively suppresses STAT3 phosphorylation at Tyr705, leading to the inhibition of its transcriptional activity and the induction of anti-proliferative and pro-apoptotic effects in cancer cells. Its demonstrated efficacy in various preclinical models highlights its potential as a repurposed therapeutic agent for cancers driven by aberrant STAT3 activity.[14] The quantitative data and established experimental protocols provide a solid foundation for further investigation. Future research and clinical trials will be crucial to fully elucidate its therapeutic window, optimize delivery for improved bioavailability, and assess its efficacy in combination with other anticancer agents to overcome drug resistance.[5][14][15]
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. First Clinical Trial of Niclosamide-Based Metabolic Anticancer Drug Targets Hormone-Resistant Prostate Cancer [synapse.patsnap.com]
- 15. Niclosamide suppresses cell migration and invasion in enzalutamide resistant prostate cancer cells via Stat3-AR axis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitochondrial uncoupling effects of Niclosamide in mammalian cells
An In-depth Technical Guide to the Mitochondrial Uncoupling Effects of Niclosamide in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved oral anthelmintic drug, has been used for decades to treat tapeworm infections[1][2]. Its primary mechanism of action against parasites involves the uncoupling of oxidative phosphorylation, which disrupts their energy metabolism[2][3]. In recent years, Niclosamide has garnered significant interest for its potent anticancer, antiviral, and anti-inflammatory properties, spurring a resurgence in research into its molecular mechanisms[1][3][4]. A central aspect of its broad biological activity is its function as a mitochondrial uncoupler in mammalian cells[1][2][5]. This technical guide provides a comprehensive overview of the mitochondrial uncoupling effects of Niclosamide, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated cellular pathways.
Core Mechanism: Protonophoric Action
Niclosamide functions as a protonophore, a lipophilic molecule that can transport protons across biological membranes[2][4][6][7]. Structurally, the weakly acidic hydroxyl group and other features that delocalize the negative charge allow Niclosamide to pick up a proton from the high-concentration environment of the mitochondrial intermembrane space, diffuse across the inner mitochondrial membrane (IMM), and release the proton into the low-concentration mitochondrial matrix[2][6][8]. This action bypasses the FoF1-ATP synthase, effectively dissipating the proton motive force that is essential for ATP production. The result is an uncoupling of nutrient oxidation from ATP synthesis; the electron transport chain continues to consume oxygen, but the energy is dissipated as heat instead of being converted into chemical energy in the form of ATP[2][5][9].
Caption: Mechanism of Niclosamide as a mitochondrial protonophore.
Quantitative Effects on Mitochondrial Function
The uncoupling activity of Niclosamide leads to measurable changes in several key parameters of mitochondrial function.
Oxygen Consumption Rate (OCR)
As a mitochondrial uncoupler, Niclosamide is expected to increase the rate of oxygen consumption as the electron transport chain attempts to maintain the proton gradient, at least initially. However, studies show a dose-dependent biphasic effect: low concentrations stimulate OCR, while higher concentrations can become inhibitory[10][11].
| Cell Type | Niclosamide Conc. | Effect on OCR | Reference |
| Adrenocortical Carcinoma (ACC) | 0.5 - 2 µM | Significant increase in OCR | [12] |
| Myeloma Cells | 3.2 µM | Increase in respiration rate | [13] |
| T-ALL Cells (CCRF-CEM, Jurkat) | Not specified | Decrease in OCR (inhibition of basal and maximal respiration) | [14] |
| Ovarian Carcinoma (SKOV3, HO8910) | Not specified | Dramatic inhibition of overall OCR | [15] |
| Isolated Mouse Liver Mitochondria | 0.5 - 2 µM | Dose-dependent stimulation of State 4 respiration | [9][16][17] |
Note: The effect on OCR can vary significantly depending on the cell type, concentration, and duration of exposure.
Mitochondrial Membrane Potential (ΔΨm)
By shuttling protons across the inner mitochondrial membrane, Niclosamide directly causes the dissipation or reduction of the mitochondrial membrane potential[1][18][19].
| Cell Type | Niclosamide Conc. | Effect on ΔΨm | Reference |
| Cholangiocarcinoma (CCA) | IC25, IC50, IC75 | Dose-dependent reduction | [1] |
| Renal Cell Carcinoma (RCC) | Not specified | Decrease | [20] |
| Human Chondrosarcoma | 0.5 - 2 µM | Dose-dependent decrease | [19] |
| Adrenocortical Carcinoma (ACC) | 1 - 2 µM | Dose-dependent decrease after 3 and 6 hours | [12] |
| HeLa Cells | 10 µM | Disruption/Reduction | [18][21] |
Cellular ATP Levels
The direct consequence of uncoupling oxidative phosphorylation is a decrease in the synthesis of ATP, leading to cellular energy depletion[1][22].
| Cell Type | Niclosamide Conc. | Effect on ATP Levels | Reference |
| Cholangiocarcinoma (CCA) | IC25, IC50, IC75 | Dose-dependent suppression | [1] |
| Renal Cell Carcinoma (RCC) | Not specified | Reduction | [20] |
| HeLa Cells | 1 µM and 10 µM | Reduction after 8 hours | [18][21] |
| HCT116 (p53+/+ and p53-/-) | Not specified | Sharp drop in intracellular ATP | [22] |
| Non-small Lung Cancer (A549, CL1-5) | Not specified | Significant reduction | [3] |
Signaling Pathways and Cellular Consequences
The bioenergetic stress induced by Niclosamide triggers a cascade of downstream cellular events and signaling pathways.
-
AMPK Activation: The decrease in cellular ATP levels leads to an increase in the AMP/ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[3][23].
-
mTORC1 Inhibition: Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling, a key pathway involved in cell growth and proliferation[3][6].
-
Autophagy and Apoptosis: Niclosamide-induced mitochondrial dysfunction can lead to both autophagic and apoptotic cell death[18][21]. The collapse of the mitochondrial membrane potential can trigger the mitochondrial-mediated (intrinsic) pathway of apoptosis[19][20]. Concurrently, mTORC1 inhibition is a known trigger for autophagy[3][18].
-
Mitochondrial Fragmentation: Niclosamide has been identified as a potent inducer of mitochondrial fission, leading to fragmentation of the mitochondrial network[18][21].
Caption: Signaling pathways affected by Niclosamide-induced mitochondrial uncoupling.
Experimental Protocols
Assessing the mitochondrial uncoupling effects of Niclosamide requires specific bioenergetic assays.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Extracellular Flux Analyzer is the standard instrument for measuring OCR in real-time in live cells. The "Mito Stress Test" is a common assay that uses sequential injections of mitochondrial inhibitors to assess key parameters of mitochondrial function[24][25].
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., 2 x 104 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Niclosamide (and vehicle control) for a predetermined duration (e.g., 3, 6, or 24 hours) prior to the assay.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.
-
Seahorse XF Analysis (Mito Stress Test):
-
Measure the basal OCR.
-
Injection 1 (Oligomycin): Inject oligomycin, an ATP synthase inhibitor. The subsequent decrease in OCR corresponds to the respiration linked to ATP production[24]. The remaining OCR is due to proton leak. Uncouplers like Niclosamide will show a high OCR at this stage.
-
Injection 2 (FCCP): Inject Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a potent uncoupler, to induce maximal respiration. This reveals the maximum capacity of the electron transport chain[24].
-
Injection 3 (Rotenone/Antimycin A): Inject a mixture of Complex I and III inhibitors to shut down all mitochondrial respiration. The remaining OCR is non-mitochondrial[24][25].
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
ΔΨm can be measured using fluorescent potentiometric dyes.
Methodology (using TMRE):
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 24-well plate) and treat with Niclosamide for the desired time[1]. Include a positive control for depolarization, such as FCCP[1][12].
-
Staining: Remove the culture medium and incubate the cells with a medium containing a low concentration of Tetramethylrhodamine, Ethyl Ester (TMRE) (e.g., 20-100 nM) for 20-30 minutes at 37°C. TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS or HBSS) to remove excess dye.
-
Imaging and Quantification:
-
Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red-orange fluorescence, while cells treated with Niclosamide will show a dose-dependent reduction in fluorescence intensity[1].
-
Flow Cytometry: For a more quantitative analysis, cells can be harvested, stained with TMRE, and analyzed by flow cytometry to measure the fluorescence intensity of the cell population.
-
Quantification of Cellular ATP
Cellular ATP levels are commonly measured using bioluminescence-based assays.
Methodology (using CellTiter-Glo® or similar):
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate (to be compatible with luminescence readers) and treat with Niclosamide[1].
-
Assay Procedure:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP reagent equal to the volume of culture medium in the well (e.g., 100 µL). The reagent lyses the cells and provides luciferase and its substrate, luciferin.
-
Mix the contents by orbital shaking for ~2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for ~10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ATP present.
-
Data Analysis: Compare the relative luminescence units (RLU) of treated samples to the vehicle control. Data can be normalized to cell viability if necessary.
Caption: General experimental workflow for assessing mitochondrial effects.
Conclusion and Implications
Niclosamide is a potent mitochondrial uncoupler in mammalian cells, a mechanism that underpins much of its rediscovered therapeutic potential. It disrupts the mitochondrial membrane potential, alters oxygen consumption, and depletes cellular ATP stores[1][12][18]. These primary effects trigger significant downstream consequences, including the activation of key energy-sensing pathways like AMPK and the induction of cellular processes such as apoptosis and autophagy[3][18].
For researchers and drug development professionals, understanding these effects is critical. The ability of Niclosamide to selectively target the metabolic vulnerabilities of cancer cells makes it an attractive candidate for repurposing[2][5]. However, its dose-dependent biphasic effect on respiration and potential for off-target toxicity highlight the need for a well-defined therapeutic window[10][11]. The experimental protocols detailed herein provide a robust framework for quantifying the bioenergetic impact of Niclosamide and its analogs, facilitating further investigation into its therapeutic applications and the development of novel compounds that leverage the mechanism of mitochondrial uncoupling.
References
- 1. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy [mdpi.com]
- 3. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 4. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dieringlab.web.unc.edu [dieringlab.web.unc.edu]
- 7. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitobiopharma.com [mitobiopharma.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Niclosamide Is a Much More Potent Toxicant of Mitochondrial Respiration than TFM in the Invasive Sea Lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Niclosamide induces mitochondria fragmentation and promotes both apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Niclosamide: drug repurposing for human chondrosarcoma treatment via the caspase-dependent mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
An In-depth Technical Guide on How Niclosamide Inhibits the Wnt/β-catenin Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed exploration of the molecular mechanisms by which the anthelmintic drug niclosamide inhibits the canonical Wnt/β-catenin signaling pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis; its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1][2] This has made the pathway a prime target for therapeutic intervention. Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of Wnt/β-catenin signaling through multiple mechanisms.[1][3] This technical guide delineates the core molecular interactions through which niclosamide exerts its inhibitory effects. It acts at several levels of the pathway: promoting the endocytosis and degradation of the Frizzled1 (Fzd1) receptor and the Wnt co-receptor LRP6, downregulating the key scaffold protein Dishevelled-2 (Dvl2), and inducing a GSK-3β-mediated degradation of β-catenin.[4][5][6] Furthermore, evidence suggests that niclosamide-induced autophagy plays a significant role in its Wnt-inhibitory function.[1] This document provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols to aid researchers in the study and development of Wnt pathway inhibitors.
The Canonical Wnt/β-catenin Signaling Pathway
The canonical Wnt pathway's status is determined by the presence or absence of Wnt ligands, which dictates the stability of the transcriptional co-activator β-catenin.
-
"Off-State" (No Wnt Ligand): In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates cytosolic β-catenin.[5] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytosolic levels low.[5]
-
"On-State" (Wnt Ligand Present): The binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 6 (LRP6), triggers a signaling cascade.[2] This leads to the recruitment of the Dishevelled (Dvl) protein and the phosphorylation of LRP6.[3][5] These events cause the disassembly of the destruction complex, thereby inhibiting the phosphorylation and degradation of β-catenin.[1] Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.[4][5]
Niclosamide: An Overview
Niclosamide is an oral salicylanilide derivative approved by the FDA in 1982 for treating tapeworm infections.[1] Its primary anthelmintic mechanism is believed to be the uncoupling of oxidative phosphorylation in mitochondria of cestodes.[1][5] In recent years, high-throughput screening efforts have repurposed niclosamide as a potent anti-cancer agent, demonstrating efficacy against various cancer types, including colorectal, breast, prostate, and ovarian cancers.[1][3][5][7] A primary driver of its anti-neoplastic activity is its ability to robustly inhibit the Wnt/β-catenin signaling pathway.[3]
Core Mechanisms of Niclosamide-Mediated Wnt/β-catenin Pathway Inhibition
Niclosamide disrupts the Wnt/β-catenin pathway at multiple nodes, from the cell surface receptors to the downstream effector β-catenin. This multi-pronged attack makes it a highly effective inhibitor.
Disruption of Upstream Signaling Components
Niclosamide's primary actions begin at the plasma membrane, targeting the receptor and co-receptor complex required for Wnt signal initiation.
-
Induction of Frizzled1 (Fzd1) Endocytosis: Niclosamide promotes the internalization of the Fzd1 receptor from the cell membrane.[8][9] This process removes the receptor from the cell surface, making the cell less responsive to Wnt ligands. The internalized Fzd1 co-localizes with markers of clathrin-mediated endocytosis, suggesting a specific cellular uptake mechanism is hijacked by the drug.[8][10]
-
Downregulation of LRP6: Niclosamide suppresses the expression and phosphorylation of the essential Wnt co-receptor LRP6.[5][11] Studies have shown that niclosamide accelerates the degradation of LRP6, significantly shortening its protein half-life.[12] For instance, in PC-3 prostate cancer cells, the half-life of LRP6 was found to be approximately 6.9 hours, a duration that is reduced upon niclosamide treatment.[12] This depletion of LRP6 is a key mechanism of Wnt inhibition in prostate and breast cancer cells.[5][12]
-
Downregulation of Dishevelled-2 (Dvl2): Dvl2 is a crucial scaffold protein that is recruited to the Fzd receptor upon Wnt binding and is essential for relaying the signal to the destruction complex.[2][4] Niclosamide treatment leads to a dramatic reduction in the cytosolic levels of Dvl2 protein in several cancer cell lines, particularly those from colorectal cancer.[2][4][10]
Promotion of β-catenin Degradation
Beyond its effects on upstream components, niclosamide also promotes the degradation of β-catenin itself, a mechanism that can bypass mutations in upstream components like APC.
-
GSK-3β-Mediated Degradation: Contrary to the canonical Wnt "on-state" where GSK-3β is inhibited, some studies show niclosamide can induce β-catenin phosphorylation and subsequent degradation in a manner that involves GSK-3β.[6][13] This suggests niclosamide can reactivate or enhance the function of the destruction complex, even in the presence of a Wnt signal.[6]
The Role of Autophagy
Recent evidence has linked the Wnt-inhibitory effects of niclosamide to the induction of autophagy.[1]
-
Autophagosome-Mediated Degradation: Niclosamide treatment promotes the co-localization of both Fzd1 and β-catenin with LC3, a marker for autophagosomes.[1] This indicates that niclosamide may shuttle key Wnt pathway components for degradation via the autophagic-lysosomal pathway.
-
Functional Requirement of Autophagy: The inhibition of Wnt signaling by niclosamide is significantly weakened in cells deficient in essential autophagy genes like ATG5 or Beclin1.[1] Furthermore, chemical inhibition of autophagosome formation blocks the niclosamide-mediated degradation of Fzd1.[1] This demonstrates that a functional autophagy pathway is critical for the drug's mechanism of action against Wnt signaling.
Quantitative Analysis of Niclosamide's Inhibitory Effects
The potency of niclosamide has been quantified across various cell lines and assays. The following tables summarize key findings from the literature.
| Table 1: IC50 Values of Niclosamide on Wnt/β-catenin Signaling | |
| Assay | Cell Line / System |
| TCF/LEF Reporter (TOPflash) | HEK293 |
| Wnt3A-stimulated β-catenin Stabilization | U2OS |
| Cell Proliferation / Viability | PC-3 (Prostate Cancer) |
| Cell Proliferation / Viability | DU145 (Prostate Cancer) |
| Cell Proliferation / Viability | MDA-MB-231 (Breast Cancer) |
| Cell Proliferation / Viability | T-47D (Breast Cancer) |
| Table 2: Effective Concentrations of Niclosamide in Functional Assays | | | :--- | :--- | :--- | :--- | | Assay | Cell Line | Concentration Range | Observed Effect | Reference | | Frizzled1 Internalization | U2OS | 1.0 - 2.0 µM | Significant increase in receptor internalization |[8][10] | | TOPflash Inhibition | Colorectal Cancer Cells | 1.0 - 10 µM | Dose-dependent inhibition of reporter activity |[2] | | Western Blot Analysis | Prostate & Breast Cancer | 0.6 - 2.5 µM | Dose-dependent suppression of LRP6 and p-LRP6 |[5][12] | | Western Blot Analysis | Colorectal Cancer Cells | 1.0 - 10 µM | Downregulation of Dvl2 and β-catenin |[2] |
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments used to elucidate the effects of niclosamide on the Wnt/β-catenin pathway.
Wnt/β-catenin Signaling Reporter Assay (TOPflash)
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
Principle: The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene.[14] When the Wnt pathway is active, the β-catenin/TCF/LEF complex binds to these sites and drives luciferase expression. A control plasmid, FOPflash (with mutated TCF/LEF sites), or a co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization.[2][14]
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293, HCT116) in 24-well plates at a density that will result in 60-80% confluency at the time of transfection.[15]
-
Transfection: Co-transfect cells with the TOPflash plasmid and a normalization control plasmid (e.g., pRL-TK Renilla luciferase) using a suitable transfection reagent (e.g., Lipofectamine). A typical DNA ratio is 10:1 of TOPflash to Renilla.[15]
-
Incubation: Allow cells to recover and express the plasmids for 18-24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium (often low-serum) containing the desired concentrations of niclosamide (e.g., 0.1 to 10 µM) and/or a Wnt agonist (e.g., Wnt3a conditioned medium). Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate cells with the treatments for a specified period, typically 18-24 hours.[2]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity (TOPflash) to the Renilla luciferase activity for each well. Calculate the fold change relative to the vehicle-treated control.
Western Blot Analysis for Pathway Components
This technique is used to quantify changes in the protein levels of Wnt pathway components (e.g., β-catenin, LRP6, Dvl2, p-LRP6).
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat with various concentrations of niclosamide for a specified time (e.g., 18-24 hours).[2]
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the suspension.
-
Incubate on ice for 30 minutes with agitation.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16][17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-β-catenin, anti-LRP6) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[17][18]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[16]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.[16]
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[19] A loading control protein (e.g., β-actin, GAPDH) should be probed on the same membrane to ensure equal protein loading.[16]
LRP6 Degradation Assay
This assay determines the effect of niclosamide on the stability and half-life of the LRP6 protein.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., PC-3) and grow to ~70% confluency.
-
Protein Synthesis Inhibition: Treat the cells with a protein synthesis inhibitor, such as cycloheximide (CHX), to block the production of new proteins.
-
Niclosamide Treatment: Concurrently, treat one set of cells with niclosamide and another with a vehicle control.
-
Time Course Collection: Harvest cells at various time points after treatment (e.g., 0, 3, 6, 10, 24 hours).[12]
-
Western Blot Analysis: Prepare cell lysates from each time point and perform a Western blot for LRP6 and a loading control (e.g., β-actin) as described in Protocol 5.2.
-
Data Analysis: Quantify the band intensity for LRP6 at each time point, normalized to the loading control. Plot the relative LRP6 protein level against time for both niclosamide-treated and control cells. The protein half-life can be calculated from the decay curve. A faster decline in LRP6 levels in the niclosamide-treated group indicates drug-induced protein degradation.[12]
Conclusion
Niclosamide is a potent, multi-faceted inhibitor of the Wnt/β-catenin signaling pathway. Its ability to simultaneously target upstream receptors (Fzd1, LRP6), a key scaffold protein (Dvl2), and the central effector (β-catenin) through proteasomal and autophagic degradation pathways underscores its efficacy.[1][4][5] This comprehensive mechanism of action makes niclosamide a valuable tool for cancer research and a promising candidate for repositioning as an anti-cancer therapeutic, particularly for malignancies driven by hyperactive Wnt signaling. The experimental frameworks provided herein offer robust methods for further investigating niclosamide and other potential Wnt pathway modulators.
References
- 1. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Wnt/β-catenin by anthelmintic drug niclosamide effectively targets growth, survival, and angiogenesis of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Helminthic Niclosamide Inhibits Wnt/Frizzled1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-helminthic niclosamide inhibits Wnt/Frizzled1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. The anthelmintic drug niclosamide induces GSK-β-mediated β-catenin degradation to potentiate gemcitabine activity, reduce immune evasion ability and suppress pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcancer.org [jcancer.org]
- 15. Wnt Reporter Activity Assay [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. Niclosamide Inhibits Aortic Valve Interstitial Cell Calcification by Interfering with the GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Investigation of Niclosamide for Neurodegenerative Disorders
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant therapeutic challenge. The multifactorial nature of these disorders necessitates a shift towards multi-target therapeutic strategies. Niclosamide, an FDA-approved anthelmintic drug, has emerged as a promising candidate for repurposing due to its pleiotropic effects on various cellular pathways implicated in neurodegeneration. This document provides a comprehensive overview of the preliminary studies of niclosamide, focusing on its mechanisms of action, preclinical efficacy in various disease models, and detailed experimental protocols. It aims to serve as a technical guide for researchers investigating niclosamide's therapeutic potential in conditions such as Parkinson's disease (PD), Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's disease (AD).
Introduction: The Rationale for Repurposing Niclosamide
Niclosamide is a salicylanilide derivative that has been used for over 50 years with a well-established safety profile.[1] Its primary mode of action as an anthelmintic is the uncoupling of oxidative phosphorylation in tapeworm mitochondria.[2] Beyond this, research has revealed its ability to modulate multiple key signaling pathways that are frequently dysregulated in neurodegenerative diseases, including neuroinflammation, mitochondrial dysfunction, autophagy, and protein aggregation.[1][2][3] Its potential to interact with multiple biological targets makes it an attractive candidate for tackling the complex pathologies of diseases like ALS, PD, and AD.[1][4]
Core Mechanisms of Action in Neurodegeneration
Niclosamide's neuroprotective potential stems from its ability to modulate several interconnected signaling pathways.
Mitochondrial Modulation and PINK1 Activation
A primary action of niclosamide is its function as a mild mitochondrial uncoupler, translocating protons across the inner mitochondrial membrane.[1][5][6] This reversible impairment of the mitochondrial membrane potential leads to the activation of PTEN-induced kinase 1 (PINK1).[1][7] Mutations that impair PINK1 activity are a cause of early-onset Parkinson's disease.[7] By activating PINK1, niclosamide can enhance mitophagy, the selective removal of damaged mitochondria, which is a crucial quality control mechanism to protect neurons from degeneration.[1] This mechanism suggests its potential as a therapeutic for Parkinson's disease.[8]
Caption: Fig. 1: Niclosamide's Mitochondrial Uncoupling Mechanism.
Inhibition of Pro-Inflammatory Signaling
Neuroinflammation, mediated by activated microglia and astrocytes, is a common feature of neurodegenerative diseases. Niclosamide exhibits potent anti-inflammatory effects by inhibiting several key pathways.
-
STAT3 Signaling: Niclosamide is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[9][10] It blocks the phosphorylation of STAT3 at tyrosine 705, which is essential for its activation and nuclear translocation, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[9][10] In models of ALS, acting on the STAT3 pathway prevented the mislocalization and insolubility of TDP-43.[1]
-
NF-κB Signaling: In primary microglia, niclosamide has been shown to reduce the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[1][11]
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is often hyperactivated in neurodegenerative conditions. Niclosamide inhibits mTORC1 signaling, which reduces microglial migration and phagocytosis and promotes autophagy.[1][2][11]
Caption: Fig. 2: Niclosamide's Anti-Inflammatory Mechanisms.
Modulation of Wnt/β-Catenin Signaling
The Wnt/β-catenin pathway is crucial for neuronal development and function. Its dysregulation has been linked to neurodegenerative processes. Niclosamide inhibits this pathway by inducing the degradation of the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6).[12][13] This action prevents the accumulation of β-catenin and subsequent gene transcription, which has been shown to suppress cancer cell growth and could modulate neuronal processes.[12][14]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating niclosamide's efficacy.
Table 1: In Vitro Efficacy of Niclosamide
| Target/Model | Cell Line | Outcome Measured | Concentration/IC50 | Reference |
| STAT3 Signaling | DU145 (Prostate Cancer) | Inhibition of STAT3-dependent reporter | ~0.25 µM | [9] |
| DU145 | Inhibition of cell proliferation | IC50 = 0.7 µM | [9] | |
| Wnt/β-Catenin Signaling | PC-3 (Prostate Cancer) | Inhibition of cell proliferation | IC50 < 1 µM | [12] |
| MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation | IC50 < 1 µM | [12] | |
| Microglial Activation | Primary Murine Microglia | Pre-treatment to prevent TNFα-induced mTOR/NF-κB activation | 100 nM | [11][15] |
| Neuroprotection | SH-SY5Y & Primary Neurons | Increased neurite length | Not specified | [1] |
| SH-SY5Y & Primary Neurons | Protection against MPP+ and 6-OHDA neurotoxins | Not specified | [1][16] |
Table 2: In Vivo Efficacy of Niclosamide in Neurodegenerative Disease Models
| Disease Model | Animal Model | Treatment Protocol | Key Outcomes | Reference |
| Parkinson's Disease | MPTP-induced BALB/c mice | 5-10 mg/kg/day (i.p.) for 14 days post-toxin | Reduced behavioral/motor deficits; rescued oxidative stress markers; reduced IL-1β & TNF-α levels. | [17][18] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A & FUS mice | 20 mg/kg (i.p.) from symptom onset | Slowed disease progression; increased survival rates; reduced gliosis, motor neuron loss, and muscle atrophy. | [3][19] |
| Intracerebral Hemorrhage | Mouse Model | Not specified | Ameliorated brain edema; decreased neuroinflammation; improved neurological deficits. | [1] |
| Chemotherapy-Induced Neuropathy | Mouse Model | Not specified | Prevented tactile hypoesthesia and thermal hyperalgesia; reduced IL-6 and TNF-α. | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these preliminary findings.
In Vitro Neuroprotection Assay (Parkinson's Model)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or primary dopaminergic neurons are cultured under standard conditions.[1]
-
Treatment: Cells are pre-treated with various concentrations of niclosamide for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Neurodegeneration is induced by exposing cells to neurotoxins such as MPP+ (1-methyl-4-phenylpyridinium) or 6-hydroxydopamine (6-OHDA), which selectively damage dopaminergic neurons.[1][16]
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays like MTT or LDH release to quantify cell death.
-
Neurite Outgrowth: Neurite length is measured using microscopy and image analysis software to assess neurotrophic effects.[1]
-
Apoptosis: Evaluated by TUNEL staining or caspase activity assays.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) are measured using fluorescent probes like DCFDA.[17][18]
-
In Vivo ALS Mouse Model Study
-
Animal Models: Transgenic mice expressing human mutant SOD1 (e.g., SOD1-G93A) or FUS are used, as they recapitulate key pathological features of ALS.[3][19]
-
Treatment Initiation: Niclosamide (e.g., 20 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) starting from the onset of disease symptoms (e.g., tremor, hind limb weakness).[3][19]
-
Monitoring Disease Progression:
-
Neurological Score: Animals are regularly assessed using a scoring system to grade the severity of motor deficits.[3][19]
-
Motor Function Tests: Performance on rotarod and wire tests is measured to quantify motor coordination and strength.[3][19]
-
Survival: The lifespan of treated versus control animals is recorded.[3][19]
-
-
Post-Mortem Analysis:
-
Histology: Spinal cord and muscle tissues are collected for analysis. Motor neuron loss, gliosis (activation of astrocytes and microglia), and muscle atrophy are quantified through immunohistochemistry and staining.[3][19]
-
Western Blotting: Protein levels of key markers related to inflammation (e.g., Iba1, GFAP), autophagy (LC3B), and cell signaling (p-STAT3, p-mTOR) are analyzed in tissue lysates.[3][17]
-
Caption: Fig. 3: Workflow for In Vivo Efficacy Testing in an ALS Model.
Challenges and Future Directions
Despite the promising preclinical data, the therapeutic application of niclosamide faces a significant hurdle: its low oral bioavailability and poor solubility. Systemic plasma exposure is often very low, which may limit its ability to cross the blood-brain barrier (BBB) in effective concentrations.
Future research should focus on:
-
Formulation Development: Designing novel formulations, such as amorphous solid dispersions or solid lipid nanoparticles, to enhance solubility and oral bioavailability.[20][21]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing a clear relationship between niclosamide dosage, plasma/brain concentration, and therapeutic effect in animal models.
-
BBB Permeability: Directly assessing the ability of niclosamide and its improved formulations to penetrate the BBB.[22]
-
Chronic Toxicity Studies: Evaluating the long-term safety of niclosamide at doses required for a therapeutic effect in neurodegenerative diseases.
Conclusion
Niclosamide represents a compelling drug repurposing candidate for neurodegenerative disorders. Its ability to simultaneously modulate mitochondrial function, inhibit key pro-inflammatory pathways like STAT3 and NF-κB, and promote cellular quality control mechanisms aligns well with the multi-target therapeutic approach required for these complex diseases. The preliminary data from in vitro and in vivo models of PD and ALS are encouraging, demonstrating significant neuroprotective effects and a slowing of disease progression.[3][17] While challenges related to its pharmacokinetic properties remain, ongoing efforts in formulation science may overcome these limitations. Further rigorous preclinical investigation is warranted to fully elucidate its therapeutic potential and pave the way for future clinical trials.
References
- 1. Repurposing niclosamide for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide as an mTOR Inhibitor – Fight Aging! [fightaging.org]
- 3. Neuroprotective effects of niclosamide on disease progression via inflammatory pathways modulation in SOD1-G93A and FUS-associated amyotrophic lateral sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cardiff.ac.uk [cardiff.ac.uk]
- 9. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 14. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 15. researchgate.net [researchgate.net]
- 16. Quinacrine and Niclosamide Promote Neurite Growth in Midbrain Dopaminergic Neurons Through the Canonical BMP-Smad Pathway and Protect Against Neurotoxin and α-Synuclein-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdsabstracts.org [mdsabstracts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Enhancing the In vivo Bioavailability and Absorption of Niclosamide with Amorphous Solid Dispersion via Solvent Method | Semantic Scholar [semanticscholar.org]
- 21. Bot Verification [ijbr.com.pk]
- 22. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Niclosamide Sodium
This technical guide provides a comprehensive overview of the chemical properties and structural analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physicochemical characteristics and analytical methodologies associated with this compound.
Introduction
Niclosamide is a well-established anthelmintic drug, recognized by the World Health Organization as an essential medicine.[1] Its sodium salt form, this compound, offers distinct physicochemical properties that are critical for formulation and development. In recent years, niclosamide has been repurposed for a variety of new therapeutic applications, including as an antiviral and anticancer agent, due to its activity as a potent inhibitor of the STAT3 and Wnt signaling pathways.[2][3][4][5][6][7] This guide delves into the core chemical attributes, structural details, and relevant experimental protocols for this compound.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. It is important to note that while some properties are specific to the sodium salt, others are derived from its parent compound, niclosamide, and are crucial for understanding its behavior in solution.
| Property | Value | Source(s) |
| IUPAC Name | sodium;4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate | [8] |
| CAS Number | 40321-86-6 | [2][3] |
| Molecular Formula | C₁₃H₇Cl₂N₂NaO₄ | [2] |
| Molecular Weight | 349.1 g/mol | [2] |
| Appearance | Pale yellow solid | [4] |
| pKa (of Niclosamide) | ~7.12 | [9][10] |
| Melting Point | Data for niclosamide: 225-230 °C. Data for the sodium salt is not readily available. | [4][11] |
| Solubility | Solubility is highly pH-dependent. The sodium salt form enhances water solubility compared to the parent compound.[9][12] |
Solubility
Niclosamide itself is classified as a Biopharmaceutics Classification System (BCS) class II drug, characterized by low solubility and high permeability.[13] The aqueous solubility of pure niclosamide is very low, reported to be around 5.7 μg/mL.[14] However, as a weak acid with an ionizable phenolic hydroxyl group, its solubility is highly dependent on pH.[7][10] The formation of the sodium salt significantly improves its solubility in aqueous media.[8] Studies have shown that by increasing the pH from 3.66 to 9.63, the concentration of niclosamide in solution can be increased from 2.53 µM to 703.5 µM.[7]
Stability
Niclosamide is stable under dry, room temperature conditions.[4] In aqueous solutions, it is stable between pH 5 and 9.[11] However, it undergoes hydrolysis in concentrated acidic or basic solutions and can be decomposed by UV irradiation.[11]
Structural Analysis
The molecular structure of niclosamide consists of a 5-chlorosalicylic acid moiety linked to a 2-chloro-4-nitroaniline group through a secondary carboxamide bond.[4][11] The sodium salt is formed by the deprotonation of the phenolic hydroxyl group.
X-ray Crystallography
X-ray diffraction techniques have been instrumental in elucidating the solid-state structure of niclosamide. Studies have identified multiple crystalline forms, including anhydrous polymorphs, two distinct monohydrate forms (HA and HB), and various solvates.[1][15][16] The specific crystalline form can impact physical properties such as solubility and dissolution rate.[15][16] The formation of these different forms is influenced by the solvent and relative humidity during crystallization.[15] The crystal structure of co-crystals, such as niclosamide-nicotinamide, has also been investigated to improve physicochemical properties.[13]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of niclosamide and its derivatives. Both ¹H and ¹³C NMR have been used to analyze the structure of niclosamide in solution and in the solid state.[17][18] Solid-state NMR, in conjunction with powder X-ray diffraction (PXRD) and computational methods, has been employed in the field of "NMR crystallography" to solve the crystal structures of niclosamide co-crystals from microcrystalline powders.[19]
Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a primary technique for the quantitative analysis of niclosamide in various matrices, including plasma and water.[20][21][22] These methods offer high sensitivity and selectivity for detecting niclosamide and its degradation products.[23] In mass analysis, niclosamide exhibits a characteristic isotopic pattern due to the presence of two chlorine atoms.[20] The electrospray ionization (ESI) interface in negative ion mode is commonly used for its detection.[20][22]
Experimental Protocols
This section details methodologies for the synthesis, solubility determination, and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of niclosamide with sodium hydroxide.[8]
Protocol:
-
Niclosamide is synthesized via a condensation reaction between 5-chlorosalicylic acid and 2-chloro-4-nitroaniline, often using phosphorus trichloride in a solvent like chlorobenzene at elevated temperatures.[8]
-
The resulting niclosamide is purified, typically through recrystallization.
-
To form the sodium salt, purified niclosamide is reacted with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution.
-
The reaction converts the phenolic hydroxyl group into its sodium salt form.[8]
-
The final product, this compound, can be isolated by precipitation or evaporation of the solvent.
Determination of pH-Dependent Solubility
The solubility of niclosamide is highly influenced by pH. The following protocol is based on equilibrium dissolution studies.[9][24]
Protocol:
-
Prepare a series of aqueous buffers at different pH values (e.g., from pH 4 to 9.5).
-
Add an excess amount of niclosamide powder to each buffer solution in separate vials.
-
Agitate the suspensions at a constant temperature (e.g., 20°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[14]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.[14]
-
Carefully collect the supernatant and measure its pH.
-
Determine the concentration of dissolved niclosamide in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9]
-
Plot the measured niclosamide concentration against the final supernatant pH to generate a pH-solubility profile.
LC-MS/MS Analysis of Niclosamide
This protocol outlines a general procedure for the quantitative analysis of niclosamide in biological samples like plasma.[20][22]
Protocol:
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma sample. An internal standard (e.g., ibuprofen) is added before precipitation.[20][22]
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Chromatography:
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for detection. For niclosamide, a common transition is m/z 324.8 → 170.9.[20]
-
-
Quantification: Construct a calibration curve using standards of known concentrations to quantify niclosamide in the samples.
Biological Activity and Signaling Pathways
This compound's renewed interest stems from its potent biological activities beyond its anthelmintic use. It is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, with an IC₅₀ of approximately 0.25 µM in HeLa cells.[2][3] By inhibiting STAT3, niclosamide can suppress tumor growth and overcome drug resistance in various cancers.[2][11] It also inhibits the Wnt/β-catenin signaling pathway, which is crucial in both developmental processes and cancer.[4][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound salt | CAS#:40321-86-6 | Chemsrc [chemsrc.com]
- 4. Niclosamide | 50-65-7 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ニクロスアミド | Sigma-Aldrich [sigmaaldrich.com]
- 7. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide-sodium [sitem.herts.ac.uk]
- 9. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ineosopen.org [ineosopen.org]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 24. biorxiv.org [biorxiv.org]
The Effect of Niclosamide on Cellular Metabolism and Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed therapeutic agent, particularly in oncology. Its mechanism of action extends beyond its anti-parasitic properties to a profound influence on fundamental cellular processes, most notably cellular metabolism and bioenergetics. This technical guide provides an in-depth examination of the effects of niclosamide on cellular energy pathways, including its role as a mitochondrial uncoupler and its impact on glycolysis. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the affected signaling pathways are presented to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of niclosamide.
Introduction
Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, providing energy, and supplying building blocks for biosynthesis. In many pathological states, particularly cancer, metabolic pathways are significantly reprogrammed to support rapid proliferation and survival. Niclosamide has emerged as a potent modulator of these altered metabolic states. Its primary mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts the mitochondrial membrane potential and inhibits ATP synthesis.[1][2][3] This disruption of cellular energy balance triggers a cascade of downstream effects, impacting various signaling pathways crucial for cell growth and survival. This guide will delve into the core mechanisms of niclosamide's action on cellular bioenergetics, providing both the theoretical framework and practical methodologies for its study.
Core Mechanism of Action: Mitochondrial Uncoupling
Niclosamide acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis by ATP synthase.[1] This uncoupling of the electron transport chain from oxidative phosphorylation leads to a decrease in mitochondrial membrane potential and a subsequent reduction in cellular ATP levels.[1][2][3][4][5]
Impact on Oxygen Consumption Rate (OCR)
As a mitochondrial uncoupler, niclosamide typically leads to an initial increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the dissipated proton gradient. However, at higher concentrations or with prolonged exposure, niclosamide can inhibit mitochondrial respiration, leading to a decrease in OCR.[6][7]
Impact on Extracellular Acidification Rate (ECAR)
The disruption of mitochondrial ATP production often forces cells to rely more heavily on glycolysis for their energy needs. This metabolic shift results in an increased rate of lactate production, which is extruded from the cell, leading to an increase in the extracellular acidification rate (ECAR).[8]
Quantitative Data on Niclosamide's Bioenergetic Effects
The following tables summarize the quantitative effects of niclosamide on key bioenergetic parameters as reported in various studies.
Table 1: Effect of Niclosamide on Oxygen Consumption Rate (OCR)
| Cell Line | Niclosamide Concentration (µM) | Incubation Time | Effect on Basal OCR | Effect on Maximal Respiration | Reference |
| SW1353 | 1.2, 2.0 | 24 h | Inhibition | Inhibition | [9] |
| CAL78 | 1.2, 2.0 | 24 h | Inhibition | Inhibition | [9] |
| HCT116 p53+/+ | 7.5 | Not Specified | Increase | Not Specified | [10] |
| HCT116 p53-/- | 7.5 | Not Specified | Increase | Not Specified | [10] |
| SKOV3 | 4, 8 | 8 h | Dramatic Reduction | Dramatic Reduction | [11] |
| HO8910 | 4, 8 | 8 h | Dramatic Reduction | Dramatic Reduction | [11] |
| ACC cell lines | Not Specified | Not Specified | Increase | Not Specified | [12] |
| T-ALL cells | Not Specified | Not Specified | Decrease | Not Specified | [7] |
Table 2: Effect of Niclosamide on Extracellular Acidification Rate (ECAR)
| Cell Line | Niclosamide Concentration (µM) | Incubation Time | Effect on ECAR | Reference |
| ACC cell lines | Not Specified | Not Specified | Increase | [12] |
| T-ALL cells | Not Specified | Not Specified | Inhibition | [7] |
| SKOV3 | 4, 8 | Not Specified | Initial Increase | [11] |
| HO8910 | 4, 8 | Not Specified | Initial Increase | [11] |
Table 3: Effect of Niclosamide on Cellular ATP Levels
| Cell Line | Niclosamide Concentration (µM) | Incubation Time | Effect on ATP Levels | Reference |
| KKU-100 | IC25, IC50, IC75 | 48 h | Significant Dose-Dependent Suppression | [1] |
| KKU-213A | IC25, IC50, IC75 | 48 h | Significant Dose-Dependent Suppression | [1] |
| HeLa | 1, 10 | 8 h | Reduction | [4][5] |
| HCT116 | 2 (Nic), 5 (ND-Nic) | 48 h | Sharp Drop | [10] |
| A549 | 2.5 | 24 h | Significant Reduction | [13] |
| CL1-5 | 2.5 | 24 h | Significant Reduction | [13] |
| Melanoma cells | 1 | 1 h | Reduction | [14] |
Key Signaling Pathways Modulated by Niclosamide
The metabolic stress induced by niclosamide activates and inhibits several key signaling pathways that are often dysregulated in cancer.
Wnt/β-catenin Signaling Pathway
Niclosamide is a potent inhibitor of the Wnt/β-catenin signaling pathway.[15][16][17][18] It has been shown to suppress the expression of the Wnt co-receptor LRP6 and promote its degradation.[16][17] This leads to the destabilization of β-catenin, preventing its nuclear translocation and the subsequent transcription of Wnt target genes involved in proliferation and survival.[16][17]
AMPK/mTOR Signaling Pathway
By depleting cellular ATP levels, niclosamide increases the AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK).[14][19] Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell growth, proliferation, and autophagy.[20][21] Inhibition of mTORC1 can lead to cell cycle arrest and the induction of autophagy.
GSK-3β Signaling
Niclosamide has also been shown to modulate the activity of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of numerous cellular processes, including metabolism and cell fate.[22][23][24][25] By influencing GSK-3β activity, niclosamide can impact β-catenin stability, further contributing to the inhibition of the Wnt signaling pathway.[22][24]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of niclosamide on cellular metabolism and bioenergetics.
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer
Objective: To measure mitochondrial respiration and glycolysis in real-time in live cells treated with niclosamide.
Materials:
-
Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates
-
XF Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Niclosamide stock solution (in DMSO)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
2-Deoxy-D-glucose (2-DG) (for glycolysis stress test)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Prepare Niclosamide and Inhibitors: Prepare fresh dilutions of niclosamide and mitochondrial/glycolysis inhibitors in the assay medium.
-
Medium Exchange: Remove the growth medium from the cells and wash twice with the assay medium. Add the final volume of assay medium to each well.
-
Equilibration: Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.
-
Seahorse Assay:
-
Load the hydrated sensor cartridge with the prepared niclosamide and inhibitor solutions into the appropriate injection ports.
-
Calibrate the instrument.
-
Place the cell plate into the Seahorse XF analyzer and initiate the assay protocol.
-
A typical protocol involves measuring basal OCR and ECAR, followed by sequential injections of niclosamide, oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis: After the run, normalize the data to cell number and analyze the OCR and ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and glycolytic rate.[11][12]
Measurement of Cellular ATP Levels
Objective: To quantify the intracellular ATP concentration following niclosamide treatment.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent
-
White-walled 96-well plates
-
Luminometer
-
Cells of interest
-
Niclosamide stock solution (in DMSO)
-
ATP standard solution
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Niclosamide Treatment: Treat the cells with various concentrations of niclosamide for the desired duration. Include vehicle-treated controls.
-
ATP Standard Curve: Prepare a standard curve of ATP in the same culture medium.
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (wells with medium only) from all readings. Use the ATP standard curve to calculate the ATP concentration in each sample. Normalize the ATP levels to cell number or protein concentration.[1][13][26]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of niclosamide on the mitochondrial membrane potential.
Materials:
-
Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 dye
-
Fluorescence microscope or flow cytometer
-
Cells of interest
-
Niclosamide stock solution (in DMSO)
-
FCCP (as a positive control for depolarization)
-
Hoechst 33342 or DAPI (for nuclear staining)
Procedure (using TMRE):
-
Cell Seeding: Seed cells on glass-bottom dishes (for microscopy) or in appropriate plates (for flow cytometry) and allow them to adhere.
-
Niclosamide Treatment: Treat the cells with niclosamide for the desired time. Include a vehicle control and a positive control (FCCP).
-
TMRE Staining:
-
Remove the treatment medium and incubate the cells with a low concentration of TMRE (e.g., 25-100 nM) in fresh medium for 15-30 minutes at 37°C.
-
Wash the cells with fresh medium to remove excess dye.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set for TMRE (e.g., excitation ~549 nm, emission ~575 nm). Co-stain with a nuclear dye if desired.
-
Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze the TMRE fluorescence using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization.[1][27]
Conclusion
Niclosamide exerts a profound and multifaceted effect on cellular metabolism and bioenergetics. Its primary action as a mitochondrial uncoupler triggers a cascade of events, including the depletion of ATP, alterations in oxygen consumption and glycolysis, and the modulation of key signaling pathways that govern cell growth and survival. The detailed experimental protocols and compiled quantitative data provided in this guide offer a robust framework for researchers to investigate and harness the metabolic-modulating properties of niclosamide for therapeutic applications. A thorough understanding of its impact on cellular bioenergetics is paramount for the continued development of niclosamide as a promising agent in the treatment of cancer and other metabolic diseases.
References
- 1. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
- 10. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide inhibits ovarian carcinoma growth by interrupting cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 17. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Niclosamide activates the AMP-activated protein kinase complex containing the β2 subunit independently of AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Niclosamide attenuates calcification in human heart valvular interstitial cells through inhibition of the AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Niclosamide as an mTOR Inhibitor – Fight Aging! [fightaging.org]
- 22. The anthelmintic drug niclosamide induces GSK-β-mediated β-catenin degradation to potentiate gemcitabine activity, reduce immune evasion ability and suppress pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-helminthic niclosamide inhibits Ras-driven oncogenic transformation via activation of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Niclosamide Inhibits Aortic Valve Interstitial Cell Calcification by Interfering with the GSK-3β/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Foundational Research on Niclosamide's Effect on Cancer Stem Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has emerged as a promising agent in oncology due to its demonstrated efficacy against cancer stem cells (CSCs). CSCs, a subpopulation of cells within a tumor, are characterized by their self-renewal capacity and are considered a driving force behind tumor initiation, metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of the foundational research on niclosamide's effects on CSCs, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.
Mechanisms of Action: Targeting Key Signaling Pathways
Niclosamide exerts its anti-CSC effects by modulating multiple critical signaling pathways that are often dysregulated in cancer. Evidence strongly supports its role as a multi-targeted inhibitor, disrupting the intricate network that sustains the CSC phenotype.[1][2][3]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental for CSC self-renewal and proliferation. Niclosamide has been shown to inhibit this pathway by inducing the degradation of the Wnt co-receptor LRP6 and preventing the accumulation of β-catenin.[4][5] This leads to the downregulation of downstream target genes essential for CSC maintenance, such as Cyclin D1 and c-Myc.[6]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overexpressed and constitutively active in CSCs, promoting their survival and stemness.[7] Niclosamide effectively inhibits the phosphorylation of STAT3 at Tyr705, preventing its translocation to the nucleus and subsequent upregulation of target genes like Bcl-2 and survivin.[7][8][9]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Niclosamide has been identified as an inhibitor of mTORC1 signaling.[3][9] Its mechanism of action is believed to involve the disruption of cellular pH homeostasis, which in turn inhibits mTORC1 activity.[9]
Notch Signaling Pathway
The Notch signaling pathway plays a significant role in cell fate decisions and the maintenance of stem cells. Niclosamide has been reported to suppress Notch signaling, leading to decreased expression of Notch receptors and their downstream target genes.[1][10] This inhibition contributes to the reduction of the CSC population.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation, immunity, and cancer progression. In some cancer types, particularly in hematologic malignancies, niclosamide has been shown to inhibit the NF-κB pathway by blocking the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[1][11][12]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of niclosamide against various cancer cell lines and cancer stem cells, as reported in the cited literature.
Table 1: In Vitro Cytotoxicity of Niclosamide (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| MDA-MB-231 CSCs | Triple-Negative Breast Cancer | 100 | 6 | [7][13] |
| A549 | Lung Cancer | 3.368 | 24 | [11] |
| A549 | Lung Cancer | 0.99 | 48 | [11] |
| H1299 | Lung Cancer | 1.383 | 24 | [11] |
| H1299 | Lung Cancer | 0.836 | 48 | [11] |
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | 48 | [14] |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | 48 | [14] |
| A2780cp20 (chemoresistant) | Ovarian Cancer | 0.41 - 1.86 | 48 | [14] |
| SKOV3Trip2 (chemoresistant) | Ovarian Cancer | 0.41 - 1.86 | 48 | [14] |
| AML cell lines | Acute Myeloid Leukemia | 0.18 - 1 | 72 | [15] |
| Primary AML cells | Acute Myeloid Leukemia | 0.129 (median) | 72 | [5] |
| PC-3 | Prostate Cancer | < 1 | Not Specified | [4] |
| DU145 | Prostate Cancer | < 1 | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | < 1 | Not Specified | [4] |
| T-47D | Breast Cancer | < 1 | Not Specified | [4] |
| CE48T | Esophageal Cancer | 2.8 | 72 | [3] |
| CE81T | Esophageal Cancer | 11.3 | 72 | [3] |
| BE3 | Esophageal Cancer | 5.1 | 72 | [3] |
Table 2: In Vivo Efficacy of Niclosamide
| Cancer Type | Animal Model | Niclosamide Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| Adrenocortical Carcinoma | Xenograft | 100 mg/kg | 4 weeks | 60% | [1] |
| Adrenocortical Carcinoma | Xenograft | 200 mg/kg | 4 weeks | 80% | [1] |
| Triple-Negative Breast Cancer | Allograft (CSC-enriched) | 20 mg/kg (Nic-A prodrug) | Not Specified | Suppression of distant metastases | [16] |
| T-cell Acute Lymphoblastic Leukemia | Xenograft | 5 mg/kg | 25 days | Significant reduction in tumor volume and weight | [17] |
| T-cell Acute Lymphoblastic Leukemia | Xenograft | 20 mg/kg | 25 days | Significant reduction in tumor volume and weight | [17] |
| Triple-Negative Breast Cancer | Xenograft | Not Specified (in combination with Paclitaxel) | Not Specified | 68.8% | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of niclosamide on cancer stem cells.
Sphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from a cancer cell line or primary tumor tissue.
-
Seeding: Seed the cells at a low density (e.g., 500-2000 cells/ml) in ultra-low attachment plates.[19][20]
-
Media: Culture the cells in a serum-free sphere formation medium supplemented with growth factors such as EGF and bFGF.[19][20] A typical formulation per 100 mL includes: 96.97 mL DMEM/F12, 1 mL Penicillin-Streptomycin, 2 mL B-27 supplement, 10 µL hEGF, and 20 µL bFGF.[19]
-
Treatment: Add Niclosamide at desired concentrations to the culture medium at the time of seeding.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days.[19][20]
-
Analysis: Count the number and measure the size of the formed spheres (tumorspheres). Sphere formation efficiency can be calculated as: (number of spheres / number of cells seeded) x 100.[20]
Apoptosis Assay (Annexin V/7-AAD Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following niclosamide treatment.
Protocol:
-
Cell Treatment: Treat cancer stem cells with various concentrations of niclosamide for a specified duration (e.g., 6-48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-AAD staining solution.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and 7-AAD are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins in key signaling pathways.
Protocol:
-
Protein Extraction: Lyse niclosamide-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, β-catenin, LRP6, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assays (Boyden Chamber/Transwell Assay)
These assays evaluate the effect of niclosamide on the migratory and invasive potential of cancer stem cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a transwell insert (8 µm pore size) with Matrigel.[2][21]
-
Cell Seeding: Seed cancer stem cells in serum-free medium in the upper chamber.
-
Treatment: Add niclosamide to the medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours.
-
Analysis: Remove non-migrated/invaded cells from the top surface of the insert. Fix and stain the cells that have migrated/invaded to the bottom surface of the membrane. Count the stained cells under a microscope.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with niclosamide for 24-48 hours.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.[22]
-
Staining: Treat the cells with RNase A and then stain with propidium iodide (PI).[22]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. Niclosamide has been shown to induce G0/G1 phase arrest in various cancer cells.[7][22]
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of niclosamide in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer stem cells suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer niclosamide (e.g., 20-200 mg/kg) or a vehicle control to the mice via intraperitoneal injection or oral gavage on a predetermined schedule.[1][22]
-
Monitoring: Monitor tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tissues can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by niclosamide and a general experimental workflow for its evaluation.
Caption: Key signaling pathways in cancer stem cells inhibited by Niclosamide.
Caption: General experimental workflow for evaluating Niclosamide's effect on CSCs.
Conclusion
Niclosamide represents a compelling candidate for anti-cancer therapy, particularly for targeting the resilient cancer stem cell population. Its ability to simultaneously inhibit multiple key signaling pathways, including Wnt/β-catenin, STAT3, mTOR, Notch, and NF-κB, underscores its potential to overcome the redundancy and crosstalk that often lead to resistance to single-agent therapies. The quantitative data from both in vitro and in vivo studies provide strong evidence for its potent anti-CSC activity across a range of cancer types. The detailed experimental protocols provided in this guide offer a foundational framework for researchers to further investigate and build upon the existing knowledge of niclosamide's therapeutic potential. Future research should continue to explore its efficacy in combination with standard chemotherapies and in more complex preclinical models to pave the way for its successful clinical translation in oncology.
References
- 1. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide suppresses cell migration and invasion in enzalutamide resistant prostate cancer cells via Stat3-AR axis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The antihelminthic drug niclosamide effectively inhibits the malignant phenotypes of uveal melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide Treatment Suppressed Metastatic, Apoptotic, and Proliferative Characteristics of MDA-MB-231 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Niclosamide enhances the antitumor effects of radiation by inhibiting the hypoxia-inducible factor-1α/vascular endothelial growth factor signaling pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Combined chemotherapy for triple negative breast cancer treatment by paclitaxel and niclosamide nanocrystals loaded thermosensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 20. protocols.io [protocols.io]
- 21. academic.oup.com [academic.oup.com]
- 22. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
Niclosamide: A Technical Guide to its Antimicrobial and Antifungal Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed antimicrobial and antifungal agent.[1][2] This salicylanilide compound has demonstrated potent activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[2] Its multifaceted mechanism of action, which includes the disruption of crucial cellular processes, makes it a compelling candidate for further investigation and development in an era of growing antimicrobial resistance. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of niclosamide, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanisms of Action
Niclosamide exerts its antimicrobial and antifungal effects through several distinct mechanisms, often impacting multiple cellular pathways simultaneously.
Mitochondrial Uncoupling and Disruption of Energy Metabolism
A primary mechanism of niclosamide is the uncoupling of oxidative phosphorylation in mitochondria.[3] By acting as a protonophore, it dissipates the proton motive force across the inner mitochondrial membrane, which is essential for ATP synthesis.[3] This disruption of the electrochemical gradient leads to a rapid depletion of intracellular ATP, ultimately causing metabolic collapse and cell death.[4][5] In fungal cells, such as Candida albicans, this mitochondrial dysfunction also leads to the generation of reactive oxygen species (ROS), contributing to cellular damage.[3]
Inhibition of Quorum Sensing
Niclosamide has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate virulence gene expression and biofilm formation.[6][7] In Pseudomonas aeruginosa, niclosamide inhibits the production of acyl-homoserine lactone (AHL) signal molecules, which are key components of the Las and Rhl QS systems.[6][7] By disrupting these signaling pathways, niclosamide can attenuate the production of virulence factors such as elastase, pyocyanin, and rhamnolipids, thereby reducing the pathogenicity of the bacteria.[7]
Biofilm Disruption
The ability of niclosamide to interfere with biofilm formation is a critical aspect of its antimicrobial activity.[2] It can both prevent the initial attachment of bacterial and fungal cells to surfaces and disrupt established biofilms.[2][8] In Staphylococcus aureus, niclosamide has been shown to inhibit biofilm maturation.[9] In Candida albicans, it not only inhibits biofilm formation but can also trigger the detachment of mature biofilms.[8]
Alteration of Cell Membrane Potential
Niclosamide can also affect the cell membrane potential of bacteria, although the exact mechanism is not fully elucidated.[2] This effect may be linked to its protonophore activity, leading to a collapse of the membrane potential and subsequent cellular dysfunction.
Quantitative Antimicrobial and Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of niclosamide against a range of bacterial and fungal species as reported in various studies.
Table 1: Antibacterial Activity of Niclosamide against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | MRSA MW2, Newman, RN4220, RN6390, USA100, USA300, USA400 | <0.0625 - 0.125 | [2] |
| Staphylococcus aureus | ATCC 29213, MRSA-1 (DL-5F2), MRSA-2 (DN-65) | 0.06 - 0.125 | [2] |
| Staphylococcus aureus | MRSA | 0.156 - 0.313 | [2] |
| Staphylococcus epidermidis | - | 0.063 - 0.125 | [2] |
| Enterococcus faecium | VRE (15 clinical isolates) | 1 - 8 | [2] |
| Enterococcus faecalis | VRE | 32 - 128 | [10] |
Table 2: Antibacterial Activity of Niclosamide against Gram-Negative Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | PAO1 | >64 | [11] |
| Escherichia coli | - | >64 | [11] |
| Klebsiella pneumoniae | - | >64 | [11] |
| Helicobacter pylori | ATCC 49503 | 0.25 | [2] |
Note: Niclosamide generally exhibits poor standalone activity against many Gram-negative bacteria due to efflux pumps. However, it can act synergistically with other antibiotics like colistin to overcome resistance.[12][13]
Table 3: Antifungal Activity of Niclosamide
| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | SC5314 | 0.16 - 1.64 | [2] |
| Candida albicans | (Fluconazole-resistant) | 0.5 - 2 (as nanoparticles) | [2] |
| Candida auris | - | >100 | [8] |
| Cryptococcus neoformans | JEC21 | <0.78 | [14] |
| Cryptococcus neoformans | H99 | 1.56 | [14] |
| Aspergillus fumigatus | AF293 | >100 | [14] |
| Sporothrix brasiliensis | (17 clinical isolates) | 0.2 - 3.27 | [2] |
| Paracoccidioides brasiliensis | - | ~0.33 (fungicidal) | [14] |
| Histoplasma capsulatum | - | ~0.33 (fungicidal) | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antimicrobial and antifungal activities of niclosamide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Niclosamide stock solution
-
Sterile diluent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of niclosamide in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial or fungal inoculum suspension in the corresponding broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for the sterility control) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
The MIC is determined as the lowest concentration of niclosamide at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Crystal Violet Biofilm Inhibition Assay
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial or fungal culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth with glucose for S. aureus, RPMI-1640 for C. albicans)
-
Niclosamide stock solution
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Add 100 µL of sterile growth medium containing serial dilutions of niclosamide to the wells of a 96-well plate.
-
Add 100 µL of a standardized microbial suspension (e.g., 1 x 10^6 CFU/mL) to each well.
-
Include a growth control (medium and microbes, no drug) and a sterility control (medium only).
-
Incubate the plate under appropriate conditions to allow for biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently aspirate the medium and wash the wells twice with PBS to remove planktonic cells.
-
Air-dry the plate and then stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes at room temperature.
-
Wash the wells three times with PBS to remove excess stain and then air-dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of niclosamide compared to the growth control indicates the inhibition of biofilm formation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms of action and experimental workflows related to niclosamide's antimicrobial and antifungal activities.
Mechanism of Action: Mitochondrial Uncoupling in Fungi
Caption: Niclosamide acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.
Mechanism of Action: Quorum Sensing Inhibition in P. aeruginosa
Caption: Niclosamide inhibits the synthesis of AHL signal molecules, thereby disrupting quorum sensing-regulated processes.
Experimental Workflow: MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Niclosamide as a repurposing drug against Gram-positive bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niclosamide induces mitochondria fragmentation and promotes both apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New life for an old drug: the anthelmintic drug niclosamide inhibits Pseudomonas aeruginosa quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Life for an Old Drug: the Anthelmintic Drug Niclosamide Inhibits Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide-loaded nanoparticles disrupt Candida biofilms and protect mice from mucosal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical niclosamide (ATx201) reduces Staphylococcus aureus colonization and increases Shannon diversity of the skin microbiome in atopic dermatitis patients in a randomized, double‐blind, placebo‐controlled Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing Niclosamide for Intestinal Decolonization of Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide as a Repurposing Drug against Corynebacterium striatum Multidrug-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synergistic Activity of Niclosamide in Combination With Colistin Against Colistin-Susceptible and Colistin-Resistant Acinetobacter baumannii and Klebsiella pneumoniae [frontiersin.org]
- 13. Synergistic Activity of Niclosamide in Combination With Colistin Against Colistin-Susceptible and Colistin-Resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Niclosamide Sodium Salt Solubility in DMSO vs. Ethanol for Lab Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclosamide, a well-established anthelmintic agent, is gaining significant attention for its potential applications in oncology, virology, and metabolic diseases. Its therapeutic efficacy is often limited by its poor aqueous solubility. To address this, various salt forms, including the sodium salt, are utilized to enhance its physicochemical properties. This document provides a comparative analysis of the solubility of niclosamide and its salt forms in dimethyl sulfoxide (DMSO) and ethanol, two common laboratory solvents. Detailed protocols for the preparation of stock solutions and an overview of the key signaling pathways modulated by niclosamide are also presented to guide researchers in their experimental design.
Introduction
Niclosamide is a salicylanilide derivative that has been repurposed for a variety of therapeutic indications beyond its original use as an anthelmintic. Its mechanism of action is multifaceted, involving the inhibition of several critical signaling pathways implicated in cancer and other diseases, such as STAT3, mTOR, and Wnt/β-catenin. A significant challenge in the preclinical and clinical development of niclosamide is its low bioavailability, which is primarily attributed to its poor solubility in aqueous media. The use of salt forms, such as niclosamide sodium salt, is a common strategy to improve solubility and dissolution rates. The choice of an appropriate solvent system is crucial for accurate and reproducible in vitro and in vivo studies. This application note provides a detailed comparison of the solubility of niclosamide and its salts in DMSO and ethanol and offers standardized protocols for their laboratory use.
Solubility Data
Table 1: Comparative Solubility of Niclosamide and its Ethanolamine Salt
| Compound | Solvent | Solubility (mg/mL) | Solubility (mM)¹ | Reference(s) |
| Niclosamide | DMSO | ~3.27 | ~10 | [1] |
| Ethanol | ~8.18 | ~25 | [1] | |
| Niclosamide Ethanolamine Salt | DMSO | ~30 | ~77.3 | [2][3] |
| Ethanol | ~0.25 | ~0.64 | [2][3] |
¹ Molar concentrations are calculated based on the molecular weight of niclosamide (327.12 g/mol ) and niclosamide ethanolamine salt (388.2 g/mol ).
A study on a this compound salt co-crystal ('NaNIC·HNIC·2H₂O') reported an enhanced dissolution rate in an ethanolic aqueous solution compared to pure niclosamide. After 72 hours, the concentration of the sodium salt co-crystal in a 1:1 ethanol-water solution was 24 mg/L, whereas pure niclosamide was 3.5 mg/L[4]. This suggests that the sodium salt form likely exhibits improved solubility characteristics.
Experimental Protocols
Protocol for Preparing a Niclosamide Stock Solution
This protocol is a general guideline. Due to the lack of specific data for the sodium salt, empirical determination of the optimal concentration is recommended.
Materials:
-
This compound salt powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Pipettes
Procedure for a 10 mM Stock Solution in DMSO (Recommended):
-
Weighing: Accurately weigh the required amount of this compound salt. For a 1 mL of 10 mM stock solution, you would need approximately 3.5 mg (assuming a molecular weight similar to the parent compound with sodium, ~349.1 g/mol ).
-
Dissolution: Add the weighed powder to a sterile amber vial. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution if necessary.
-
Sterilization: If required for cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note on using Ethanol:
While niclosamide (parent compound) is more soluble in ethanol than its ethanolamine salt, the salt forms generally exhibit lower solubility in ethanol compared to DMSO. If ethanol is the required solvent, prepare a lower concentration stock solution and be aware of potential precipitation upon dilution in aqueous media.
General Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing a niclosamide stock solution in cell-based experiments.
Caption: Workflow for preparing and using niclosamide in cell-based assays.
Signaling Pathways Modulated by Niclosamide
Niclosamide exerts its biological effects by targeting multiple signaling pathways that are often dysregulated in disease states. Understanding these pathways is crucial for designing mechanism-of-action studies.
STAT3 Signaling Pathway
Niclosamide is a potent inhibitor of the STAT3 signaling pathway. It has been shown to suppress the phosphorylation of STAT3 at tyrosine 705, which is a critical step for its activation, dimerization, and nuclear translocation.[5][6][7] This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.
Caption: Niclosamide inhibits the phosphorylation and activation of STAT3.
mTOR Signaling Pathway
Niclosamide also inhibits the mammalian target of rapamycin (mTOR) signaling pathway, specifically the mTORC1 complex. This inhibition is thought to occur independently of the upstream Akt signaling. By inhibiting mTORC1, niclosamide can induce autophagy and suppress protein synthesis, contributing to its anti-proliferative effects.
Caption: Niclosamide inhibits the mTORC1 complex, affecting protein synthesis and autophagy.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is another key target of niclosamide. It has been shown to promote the degradation of the Wnt co-receptor LRP6 and the downstream effector β-catenin. By disrupting this pathway, niclosamide can inhibit cancer cell proliferation and stemness.
Caption: Niclosamide promotes the degradation of LRP6 and β-catenin in the Wnt pathway.
Conclusion
The selection of an appropriate solvent is a critical first step in the laboratory evaluation of niclosamide and its salts. While specific solubility data for this compound salt in DMSO and ethanol is limited, the available information for the parent compound and the ethanolamine salt suggests that DMSO is the superior solvent for achieving higher concentration stock solutions. Researchers should empirically determine the solubility of this compound salt for their specific experimental needs. The provided protocols and signaling pathway diagrams offer a foundational guide for the use of niclosamide in preclinical research, facilitating the exploration of its therapeutic potential in various disease models.
References
- 1. ineosopen.org [ineosopen.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]
Standard Protocol for Niclosamide Treatment in In Vitro Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has been repurposed as a potent anti-cancer agent due to its ability to modulate multiple oncogenic signaling pathways.[1][2][3] It has demonstrated efficacy against a wide range of cancers, including colorectal, ovarian, breast, prostate, and lung cancer, by inhibiting pathways such as Wnt/β-catenin, mTOR, STAT3, and NF-κB.[1][2][3][4][5][6] This document provides a comprehensive guide to the in vitro application of niclosamide in cell culture, including detailed experimental protocols and data presentation.
Mechanism of Action
Niclosamide exerts its anti-cancer effects through a multi-targeted approach. It is known to function as a mitochondrial uncoupler, disrupting ATP production and inducing apoptosis.[3][7] Furthermore, it inhibits several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][7]
Key Targeted Signaling Pathways:
-
Wnt/β-catenin Pathway: Niclosamide inhibits this pathway by promoting the degradation of the Wnt co-receptor LRP6 and downregulating β-catenin and its downstream target genes.[4][5][8][9][10]
-
mTOR Pathway: It inhibits mTOR signaling, which is frequently dysregulated in cancer, by affecting cellular pH and activating AMPK.[2][4][11][12]
-
STAT3 Pathway: Niclosamide is a potent inhibitor of STAT3, suppressing its phosphorylation and transcriptional activity.[4][13][14][15]
-
NF-κB Pathway: It suppresses the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[2][7][16][17][18]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of niclosamide in various cancer cell lines, as reported in the literature. These values can serve as a starting point for determining the effective concentration range for specific experimental setups.
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) | Reference(s) |
| Adrenocortical Carcinoma | ||||
| BD140A | Adrenocortical Carcinoma | 0.12 | Not Specified | [1] |
| SW-13 | Adrenocortical Carcinoma | 0.15 | Not Specified | [1] |
| NCI-H295R | Adrenocortical Carcinoma | 0.53 | Not Specified | [1] |
| Ovarian Cancer | ||||
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | 72 | [4] |
| A2780cp20 | Ovarian Cancer (Platinum-resistant) | 0.41 - 1.86 | 72 | [4] |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | 72 | [4] |
| SKOV3Trip2 | Ovarian Cancer (Taxane-resistant) | 0.41 - 1.86 | 72 | [4] |
| Hepatocellular Carcinoma | ||||
| HepG2 | Hepatocellular Carcinoma | 31.91 | 48 | [19] |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 | 48 | [19] |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 | 48 | [19] |
| Head and Neck Cancer | ||||
| FaDu | Hypopharyngeal Carcinoma | 0.40 | 48 | [20] |
| H314 | Floor of Mouth Carcinoma | 0.94 | 48 | [20] |
| Breast Cancer | ||||
| MCF-7 | Breast Cancer | 2.0 | 48 | [21] |
| T-47D | Breast Cancer | 2.1 | 48 | [21] |
| Prostate Cancer | ||||
| PC-3 | Prostate Cancer | < 1 | Not Specified | [5] |
| DU145 | Prostate Cancer | < 1 | Not Specified | [5] |
| Acute Myelogenous Leukemia | ||||
| Primary AML cells | Acute Myelogenous Leukemia | 0.129 (median) | 72 | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of niclosamide on cell proliferation and viability.
Materials:
-
Niclosamide (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Appropriate cell culture medium
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]
-
Prepare a stock solution of niclosamide in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).[22][23] A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing different concentrations of niclosamide.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[19][22][23]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[19]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[15][19]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells following niclosamide treatment.
Materials:
-
Niclosamide
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of niclosamide for 24 to 48 hours.[19][24]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.[19] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of niclosamide on cell cycle progression.
Materials:
-
Niclosamide
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of niclosamide for 24 or 48 hours.[1][6][25]
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[20]
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[1][6][25]
-
Analyze the cell cycle distribution using a flow cytometer.[1]
Western Blotting
This protocol is used to analyze the expression levels of proteins in signaling pathways affected by niclosamide.
Materials:
-
Niclosamide
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-p-mTOR, anti-p-STAT3, anti-p-IκBα, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with niclosamide for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.[26]
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[22]
Visualizations
The following diagrams illustrate the key signaling pathways affected by niclosamide and a general experimental workflow for its in vitro study.
Caption: Niclosamide inhibits the Wnt/β-catenin signaling pathway.
Caption: Niclosamide inhibits the mTOR signaling pathway.
References
- 1. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 6. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
- 7. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicaljournal.gazi.edu.tr [medicaljournal.gazi.edu.tr]
- 11. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bibliotekanauki.pl [bibliotekanauki.pl]
- 21. Niclosamide-Modulated Apoptosis and Autophagy in Breast Cancer Cells via Phosphorylated JNK as a Common Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ajo.asmepress.com [ajo.asmepress.com]
- 25. Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The anthelmintic drug niclosamide induces GSK-β-mediated β-catenin degradation to potentiate gemcitabine activity, reduce immune evasion ability and suppress pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Niclosamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing niclosamide in high-throughput screening (HTS) campaigns for drug discovery. Niclosamide, an FDA-approved antihelminthic drug, has demonstrated significant potential in various therapeutic areas, particularly oncology, by modulating multiple key signaling pathways.[1][2][3] This document outlines several HTS methodologies that have successfully identified niclosamide as a potent bioactive compound and provides the necessary details for their implementation in a research setting.
Introduction to Niclosamide in Drug Discovery
Niclosamide has emerged as a promising candidate for drug repurposing due to its multifaceted mechanism of action. It has been shown to inhibit critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, including Wnt/β-catenin, Notch, mTORC1, NF-κB, and STAT3.[1][2][3][4] High-throughput screening offers a powerful approach to systematically explore the therapeutic potential of niclosamide and its analogs across a wide range of biological targets and disease models.[5][6]
High-Throughput Screening Approaches for Niclosamide
Several HTS assays have been effectively employed to identify and characterize the biological activities of niclosamide. These include cell viability assays, spheroid formation assays for cancer stem-like cells, reporter-based assays for specific signaling pathways, and high-content imaging for phenotypic screening.
Quantitative Data Summary
The following table summarizes quantitative data from various HTS and related studies involving niclosamide, providing a comparative view of its potency and efficacy in different experimental contexts.
| Assay Type | Cell Line(s) | Compound Library | Niclosamide Concentration(s) | Key Findings | Reference(s) |
| Spheroid Formation Assay | MCF7 | LOPAC (1,258 compounds) | 3 µM and 30 µM | Identified as a hit, inhibited spheroid formation. | [7][8][9] |
| Quantitative HTS (qHTS) | NCI-H295R, SW-13, BD140A | 4,292 clinically approved compounds | Not specified in abstract | Identified as one of the most potent compounds against ACC cell lines. | [10] |
| High-Content Imaging | DU145 | 2,210 repurposed and natural product drugs | 0.5 µM | Identified as an inhibitor of anterograde lysosome trafficking. | [11][12][13] |
| Cell Viability Assay | Glioblastoma cells | 160 synthetic and natural compounds | Not specified in abstract | Selectively inhibited glioblastoma cell viability. | [2] |
| STAT3-dependent Luciferase Reporter Assay | HeLa | Not specified | Not specified | Identified as a potent STAT3 inhibitor. | [2] |
| Cytotoxicity Assay | CCRF-CEM, CEM/ADR5000, RPMI-8226, HT-29, MDA-MB-231, A549 | Not specified | 0.75, 1.5, 3, 6, and 12 μM | More active against hematological cancer cell lines. | [14] |
| Antifungal Activity Assay | Candida albicans | Chemical libraries | 0.16–1.64 µg/mL | Inhibited growth and biofilm formation. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving niclosamide in a high-throughput screening context.
Spheroid Formation Assay for Breast Cancer Stem-Like Cells
This protocol is adapted from a study that identified niclosamide as an inhibitor of breast cancer stem-like cells.[7][8][9]
Objective: To screen for compounds that inhibit the formation of spheroids (mammospheres), which is a characteristic of cancer stem-like cells.
Materials:
-
MCF7 breast cancer cell line
-
Serum-free medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
96-well ultra-low attachment plates
-
Compound library (e.g., LOPAC library)
-
Cooled, back-thinned CCD camera for imaging
-
Image analysis software (e.g., Image-Pro Plus 6.0)
Protocol:
-
Isolate the side population (SP) of MCF7 cells, which is enriched for cancer stem-like cells, using a dye-exclusion method (e.g., Hoechst 33342 staining).
-
Seed the isolated MCF7 SP cells into 96-well ultra-low attachment plates at a density of 6,000 cells per well in 100 µL of serum-free medium.[8]
-
Treat the cells with compounds from the chemical library at desired concentrations (e.g., 3 µM and 30 µM).[8] Include appropriate vehicle controls.
-
Incubate the plates for 72 hours to allow for spheroid formation.[8]
-
Capture images of the spheroids in each well using a cooled, back-thinned CCD camera.
-
Analyze the images using software to quantify the area or size of the spheroids. A reduction in spheroid size compared to the control indicates inhibitory activity.
High-Content Imaging Assay for Lysosome Trafficking
This protocol is based on a screen that identified niclosamide as an inhibitor of lysosome anterograde trafficking in prostate cancer cells.[11][12][13]
Objective: To identify compounds that inhibit the outward movement of lysosomes from the perinuclear region to the cell periphery.
Materials:
-
DU145 prostate cancer cell line
-
Automated high-content imaging system (e.g., Cellomics)
-
DAPI (for nuclear staining)
-
LAMP-1 antibody (for lysosome staining)
-
Fluorescently labeled secondary antibody
-
Actin stain (e.g., Phalloidin)
-
Compound library
Protocol:
-
Seed DU145 cells in appropriate multi-well imaging plates.
-
Treat the cells with compounds from the library at a set concentration.
-
Induce anterograde lysosome trafficking by treating cells with stimuli such as acidic extracellular pH (pHe 6.4), Hepatocyte Growth Factor (HGF), or Epidermal Growth Factor (EGF).[12][13]
-
Fix and permeabilize the cells.
-
Stain the cells with DAPI (nuclei), an anti-LAMP-1 antibody followed by a fluorescent secondary antibody (lysosomes), and a fluorescently labeled phalloidin (actin filaments).[12][13]
-
Acquire images using an automated high-content imaging system.
-
Use the imaging software to measure the position of lysosomes relative to the nucleus. "Hits" are identified as compounds that cause juxtanuclear lysosome aggregation.[11][12]
STAT3-Dependent Dual-Luciferase Reporter Assay
This protocol is based on a cell-based assay used to identify niclosamide as a STAT3 inhibitor.[2]
Objective: To screen for compounds that inhibit the transcriptional activity of STAT3.
Materials:
-
HeLa cell line (or other suitable cell line with active STAT3 signaling)
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Compound library
-
Dual-luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid.
-
Seed the transfected cells into 96-well plates.
-
Treat the cells with the compounds from the library.
-
Incubate for a specified period to allow for compound action and reporter gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Calculate the ratio of STAT3-dependent luciferase activity to the control luciferase activity to normalize for cell viability and transfection efficiency. A decrease in this ratio indicates inhibition of the STAT3 signaling pathway.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by niclosamide and the experimental workflows for its screening are provided below using Graphviz (DOT language).
Signaling Pathways Targeted by Niclosamide
Caption: Niclosamide inhibits multiple oncogenic signaling pathways.
High-Throughput Screening Workflow for Niclosamide Discovery
Caption: A typical workflow for HTS-based drug discovery.
Logical Relationship of a High-Content Screening Assay
Caption: Workflow for a high-content screening assay.
Conclusion
Niclosamide represents a versatile and potent molecule for drug discovery, with demonstrated activity across multiple HTS platforms. The protocols and data presented here provide a solid foundation for researchers to design and implement their own screening campaigns to further explore the therapeutic potential of niclosamide and its derivatives. The adaptability of these assays to various disease models, coupled with the multi-targeted nature of niclosamide, underscores its importance in the ongoing search for novel therapeutics.
References
- 1. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alitheagenomics.com [alitheagenomics.com]
- 6. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 7. Drug screening identifies niclosamide as an inhibitor of breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Screening Identifies Niclosamide as an Inhibitor of Breast Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Screening Identifies Niclosamide as an Inhibitor of Breast Cancer Stem-Like Cells | PLOS One [journals.plos.org]
- 10. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel High Content Imaging-Based Screen Identifies the Anti-Helminthic Niclosamide as an Inhibitor of Lysosome Anterograde Trafficking and Prostate Cancer Cell Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel High Content Imaging-Based Screen Identifies the Anti-Helminthic Niclosamide as an Inhibitor of Lysosome Anterograde Trafficking and Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
- 14. Drug Repurposing of the Anthelmintic Niclosamide to Treat Multidrug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Niclosamide in a STAT3-Dependent Dual Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, upon activation, translocates to the nucleus and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[1][2] Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent small-molecule inhibitor of the STAT3 signaling pathway.[3][5][6][7] It effectively suppresses STAT3 activation, its transcriptional function, and induces apoptosis and cell cycle arrest in cancer cells with constitutively active STAT3.[3][5]
This document provides detailed protocols for utilizing a STAT3-dependent dual luciferase reporter assay to screen for and characterize inhibitors like Niclosamide. The dual-luciferase system offers a sensitive and quantitative method for measuring the transcriptional activity of STAT3 in living cells.[8][9] By normalizing the experimental reporter (Firefly luciferase) activity to a co-transfected control reporter (Renilla luciferase), this assay minimizes experimental variability, ensuring reliable and reproducible data.[8][9][10]
Principle of the Assay
The STAT3 dual luciferase reporter assay is based on the principle of transcriptional activation.[8][11] Cells are co-transfected with two plasmids:
-
Experimental Reporter Plasmid: This plasmid contains the Firefly luciferase gene under the control of a minimal promoter fused to multiple copies of a STAT3-specific DNA binding site. When STAT3 is active, it binds to these sites and drives the expression of Firefly luciferase.
-
Control Reporter Plasmid: This plasmid constitutively expresses Renilla luciferase from a separate promoter. The Renilla luciferase activity serves as an internal control to normalize for variations in cell number, transfection efficiency, and overall cell health.[8][9]
The activity of both luciferases is measured sequentially from a single cell lysate.[10] First, the Firefly luciferase activity is quantified. Then, a quenching reagent is added to stop the Firefly reaction and simultaneously activate the Renilla luciferase reaction.[10][12] The ratio of Firefly to Renilla luciferase activity provides a normalized measure of STAT3 transcriptional activity. A reduction in this ratio in the presence of a test compound, such as Niclosamide, indicates inhibition of the STAT3 signaling pathway.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the STAT3 signaling pathway and the experimental workflow for the dual luciferase reporter assay.
Caption: STAT3 Signaling Pathway and Point of Inhibition by Niclosamide.
Caption: Experimental Workflow for the STAT3 Dual Luciferase Reporter Assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line with an active STAT3 pathway (e.g., HeLa, DU145, HCT116).[3][7]
-
STAT3 Reporter Plasmid: Containing STAT3 response elements upstream of a Firefly luciferase gene.
-
Control Plasmid: Containing a constitutively active promoter (e.g., CMV) driving Renilla luciferase expression.
-
Transfection Reagent: (e.g., Lipofectamine 2000).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Niclosamide: Stock solution prepared in DMSO.
-
Dual-Luciferase® Reporter Assay System: Commercially available kits containing cell lysis buffer, Luciferase Assay Reagent II (LAR II), and Stop & Glo® Reagent.[10][12]
-
Phosphate-Buffered Saline (PBS)
-
White, opaque 96-well plates
-
Luminometer with two injectors.
Protocol: STAT3 Dual Luciferase Reporter Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
One day prior to transfection, seed cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol for your chosen transfection reagent.
-
Co-transfect the cells with the STAT3-Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. A 10:1 ratio of reporter to control plasmid is a good starting point.
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of Niclosamide (or other test compounds) in the cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.
-
After the transfection incubation period, carefully remove the medium from the cells and replace it with the medium containing the various concentrations of Niclosamide.
-
Incubate the cells for an additional 24 hours.[3]
-
-
Cell Lysis:
-
Remove the medium containing the compound.
-
Gently wash the cells once with PBS.[11]
-
Add the appropriate volume of 1x Cell Lysis Buffer (as recommended by the assay kit manufacturer, typically 20 µL for a 96-well plate) to each well.[11]
-
Place the plate on a shaker for 5-10 minutes at room temperature to ensure complete lysis.[11]
-
-
Luminescence Measurement:
-
Program the luminometer to inject Luciferase Assay Reagent II (LAR II) and measure the Firefly luminescence, followed by the injection of Stop & Glo® Reagent and measurement of Renilla luminescence.[10][12]
-
Carefully transfer 20 µL of the cell lysate to a new white, opaque 96-well plate.
-
Place the plate in the luminometer and initiate the reading sequence.
-
-
Data Analysis:
-
For each well, calculate the ratio of the Firefly luciferase activity to the Renilla luciferase activity (Relative Luciferase Units).
-
Normalize the data to the vehicle control to determine the percent inhibition for each concentration of Niclosamide.
-
Plot the percent inhibition against the log concentration of Niclosamide to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
The inhibitory effect of Niclosamide on STAT3 transcriptional activity can be quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Niclosamide | HeLa | STAT3-dependent dual luciferase reporter | 0.25 ± 0.07 | [3] |
| Niclosamide | SW620 | Cell Proliferation (MTT) | 2.9 | [7] |
| Niclosamide | HCT116 | Cell Proliferation (MTT) | 0.4 | [7] |
| Niclosamide | HT29 | Cell Proliferation (MTT) | 8.1 | [7] |
Note: Proliferation assay IC50 values are provided for context and demonstrate downstream cellular effects of STAT3 inhibition.
Conclusion
The STAT3-dependent dual luciferase reporter assay is a robust and reliable method for identifying and characterizing inhibitors of the STAT3 signaling pathway. Niclosamide has been shown to potently inhibit STAT3 transcriptional function with a sub-micromolar IC50 value in this assay.[3] The protocols and data presented here provide a comprehensive guide for researchers aiming to investigate STAT3 inhibitors and their therapeutic potential in oncology and other diseases driven by aberrant STAT3 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]
- 9. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Niclosamide Administration in In Vivo Xenograft Cancer Models
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has been repurposed as a promising anti-cancer agent due to its ability to modulate multiple oncogenic signaling pathways. It has demonstrated efficacy in various in vitro and in vivo cancer models, including those for breast, colon, lung, and adrenocortical cancers. A primary challenge in its preclinical and clinical development is its poor water solubility and low oral bioavailability, which necessitates optimized formulation and administration strategies for in vivo studies.
These application notes provide detailed methods and protocols for the administration of Niclosamide in in vivo xenograft cancer models, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action: Key Signaling Pathways
Niclosamide exerts its anti-cancer effects by simultaneously inhibiting several critical signaling pathways often deregulated in cancer. These include Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling. By targeting these pathways, Niclosamide can induce cell cycle arrest, inhibit proliferation, and promote apoptosis in cancer cells.
Application Notes & Protocols: Preparation of Niclosamide Stock Solutions for Biological Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is an FDA-approved anthelmintic drug that has garnered significant attention for its potential applications in other therapeutic areas, including as an antiviral, antibacterial, and anticancer agent.[1] Its mechanism of action involves the inhibition of key signaling pathways, such as STAT3 and mTORC1, leading to apoptosis and cell cycle arrest.[2] A primary challenge in utilizing niclosamide for in vitro and in vivo studies is its low aqueous solubility.[1][3] This document provides detailed protocols for the preparation, storage, and use of niclosamide stock solutions to ensure reproducible and reliable experimental results.
Physicochemical Properties of Niclosamide
Understanding the physicochemical properties of niclosamide is crucial for its proper handling and use in experimental settings. Niclosamide is a yellowish crystalline solid that is poorly soluble in water but shows good solubility in organic solvents like DMSO and ethanol.[1][2] Its stability is affected by pH and light exposure.[4][5]
Table 1: Quantitative Data for Niclosamide
| Property | Value | Source(s) |
| Molecular Weight | 327.12 g/mol | [2] |
| Appearance | Pale yellow / Yellowish-grey crystalline solid | [1][6] |
| Water Solubility | 5-8 µg/mL (at 20°C) | [1] |
| Solubility in DMSO | ~14 mg/mL (~42.8 mM) | [2] |
| Solubility in Ethanol | ~6 mg/mL (~18.3 mM) | [2] |
| Solubility in Acetone:Methanol (1:1) | 50 mg/mL | [6][7] |
| STAT3 Inhibition (IC50) | 0.25 µM | [2] |
| Powder Stability | Stable for 24 months at room temperature (desiccated) | [2] |
| Solution Stability (in DMSO) | Up to 3 months at -20°C | [2][6] |
| Aqueous Solution Stability | Not recommended for storage > 24 hours | [8][9] |
| Photosensitivity | Degrades under UV and sunlight exposure | [4] |
| pH Sensitivity | Hydrolysis increases at pH > 4 | [4][5] |
Experimental Protocols
Protocol for Preparing a 15 mM Niclosamide Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of niclosamide due to its high solvating power for this compound.
Materials:
-
Niclosamide powder (MW: 327.12 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle niclosamide powder in a chemical fume hood or a well-ventilated area.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh 5 mg of niclosamide powder directly into the tube.
-
Solubilization: Add 1.02 mL of sterile DMSO to the tube containing the 5 mg of niclosamide.[2] This will yield a final concentration of 15 mM.
-
Dissolving: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow. Gentle warming or brief sonication can aid dissolution if needed, but avoid excessive heat.[7]
-
Storage:
-
Protect the stock solution from light by using an amber vial or by wrapping the tube in aluminum foil. Niclosamide is photosensitive and can degrade upon light exposure.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C. The DMSO stock solution is stable for up to 3 months under these conditions.[2][6]
-
Protocol for Preparing Working Solutions in Aqueous Media
Niclosamide has a high propensity to precipitate out of aqueous solutions, such as cell culture media or phosphate-buffered saline (PBS). Therefore, careful dilution is critical.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 15 mM DMSO stock solution from the -20°C freezer and thaw it completely at room temperature.
-
Pre-warm Media: Pre-warm the aqueous medium (e.g., cell culture medium, PBS) to 37°C. This can help improve solubility during dilution.
-
Serial Dilution: It is highly recommended to perform serial dilutions rather than a single large dilution. To prepare a final working concentration (e.g., 10 µM), first, create an intermediate dilution.
-
Dilution into Media:
-
Pipette the required volume of the niclosamide stock solution directly into the pre-warmed aqueous medium while gently vortexing or swirling the medium. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Final Check: After dilution, visually inspect the working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the concentration may be too high for the aqueous medium used.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately. Do not store niclosamide in aqueous buffers for more than a day, as it is unstable and prone to precipitation.[8][9]
Visualized Workflows and Pathways
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps for preparing a niclosamide stock solution and diluting it to a final working concentration for cell-based assays.
References
- 1. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 3. ineosopen.org [ineosopen.org]
- 4. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: Combining Niclosamide with PD-1/PD-L1 Immunotherapy in NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis have revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). However, a significant portion of patients do not respond to monotherapy, necessitating the exploration of combination strategies to enhance therapeutic efficacy.[1][2] The antihelmintic drug Niclosamide has emerged as a promising candidate for combination therapy.[3][4] Preclinical studies have demonstrated that Niclosamide can potentiate the anti-tumor effects of PD-1/PD-L1 blockade in NSCLC models.[1][2][5][6]
The primary mechanism involves Niclosamide-mediated downregulation of PD-L1 expression on tumor cells.[2][5][6] This is achieved, at least in part, by inhibiting the phosphorylation of STAT3, which prevents its binding to the PD-L1 promoter.[2][3][5][6] Another study has suggested that Niclosamide can also reduce PD-L1 levels by inhibiting the cytoplasmic translocation of the RNA-binding protein HuR and diminishing PD-L1 glycosylation.[7][8] The collective effect is an enhanced anti-tumor immune response characterized by increased T-cell mediated cytotoxicity and greater infiltration of T cells into the tumor microenvironment.[1][2][5]
These application notes provide a detailed protocol for combining Niclosamide with PD-1/PD-L1 immunotherapy in preclinical NSCLC models, based on published research.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by Niclosamide and the general experimental workflow for testing the combination therapy.
Caption: Mechanism of Niclosamide action in enhancing immunotherapy.
Caption: General experimental workflow for preclinical evaluation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies combining Niclosamide with PD-1/PD-L1 blockade.
Table 1: In Vitro Efficacy of Niclosamide on PD-L1 Expression
| Cell Line | Niclosamide Concentration (µM) | Treatment Time (h) | Outcome | Reference |
|---|---|---|---|---|
| H460 | 0, 0.5, 1, 2 | 48 | Dose-dependent decrease in p-STAT3 and PD-L1 | [9] |
| A549 | 0, 0.5, 1, 2 | 48 | Dose-dependent decrease in p-STAT3 and PD-L1 | [9] |
| H460 | 2 | 0, 12, 24, 48 | Time-dependent decrease in p-STAT3 and PD-L1 | [9] |
| A549 | 2 | 0, 12, 24, 48 | Time-dependent decrease in p-STAT3 and PD-L1 |[9] |
Table 2: In Vivo Anti-Tumor Efficacy in NSCLC Mouse Models
| Mouse Model | Treatment Group | Outcome | Reference |
|---|---|---|---|
| LL/2 Lung Cancer Model | Niclosamide + Anti-PD-1 Antibody | Significant inhibition of tumor growth and improved survival rate compared to monotherapy. | [7] |
| Xenograft Model | Niclosamide + Anti-PD-L1 Antibody | Significant delay in tumor growth and increased survival. | [2][5][6] |
| Xenograft Model | Combination Treatment | Largest increase in CD3+CD4+ and CD3+CD8+ T-cell infiltration. | [1] |
| Xenograft Model | Combination Treatment | Increased release of Granzyme B. |[2][5] |
Experimental Protocols
Protocol 1: In Vitro Analysis of PD-L1 and p-STAT3 Expression
Objective: To determine the effect of Niclosamide on the expression of PD-L1 and phosphorylated STAT3 in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Niclosamide (Sigma-Aldrich)
-
DMSO (for Niclosamide stock solution)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PD-L1, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture: Seed A549 or H460 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Niclosamide Treatment:
-
Dose-Response: Treat cells with increasing concentrations of Niclosamide (e.g., 0, 0.5, 1.0, 2.0 µM) for 48 hours. Use DMSO as a vehicle control.
-
Time-Course: Treat cells with a fixed concentration of Niclosamide (e.g., 2 µM) for different time intervals (e.g., 0, 12, 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence reagent and imaging system.[9]
-
Protocol 2: In Vitro T-Cell Mediated Cytotoxicity Assay
Objective: To assess whether Niclosamide enhances the killing of NSCLC cells by T-cells in the presence of a PD-L1 blockade.
Materials:
-
NSCLC cell lines (target cells)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells (effector cells)
-
Niclosamide
-
Anti-PD-L1 antibody (e.g., Atezolizumab) or Isotype control IgG
-
IL-2
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit or Granzyme B ELISA kit
Procedure:
-
Prepare Effector Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Activate T-cells within the PBMC population by culturing with IL-2 (e.g., 100 IU/mL) for a few days if required.
-
Prepare Target Cells: Seed NSCLC cells in a 96-well plate.
-
Co-culture:
-
Add effector cells to the wells containing target cells at a specified Effector:Target (E:T) ratio (e.g., 10:1).
-
Treat the co-cultures with the following conditions:
-
Vehicle Control
-
Niclosamide alone
-
Anti-PD-L1 antibody alone
-
Niclosamide + Anti-PD-L1 antibody
-
-
Incubate the plate for 24-48 hours.
-
-
Measure Cytotoxicity:
-
LDH Assay: Collect the supernatant from each well. Measure LDH release according to the manufacturer's instructions. LDH release is proportional to cell lysis.
-
Granzyme B/TNF-α Measurement: Collect the supernatant and measure the concentration of secreted Granzyme B or TNF-α using an ELISA kit.[1]
-
-
Data Analysis: Calculate the percentage of specific lysis for the LDH assay. Compare the levels of cytotoxic markers between the different treatment groups.
Protocol 3: In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the in vivo efficacy of combining Niclosamide with a PD-1 inhibitor in a syngeneic NSCLC mouse model.
Materials:
-
C57BL/6 mice (or other appropriate syngeneic strain)
-
Lewis Lung Carcinoma (LL/2) cells
-
Niclosamide (formulated for in vivo use)
-
Anti-mouse PD-1 antibody (or Anti-PD-L1)
-
Vehicle control (for Niclosamide) and Isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of LL/2 cells (e.g., 5 x 10^5 cells in 100 µL PBS) into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four treatment groups (n=6-10 mice per group):
-
Group 1: Vehicle Control + Isotype IgG
-
Group 2: Niclosamide alone
-
Group 3: Anti-PD-1 antibody alone
-
Group 4: Niclosamide + Anti-PD-1 antibody
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and overall health status.
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint. Record survival data.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Perform IHC staining for markers like CD4, CD8, and PD-L1.
-
Flow Cytometry: Dissociate a portion of the tumor into a single-cell suspension. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8) to quantify tumor-infiltrating lymphocytes.[1]
-
Conclusion
The combination of Niclosamide with PD-1/PD-L1 checkpoint inhibitors presents a viable strategy to overcome immunotherapy resistance in NSCLC.[1][2][7] Niclosamide's ability to downregulate PD-L1 via inhibition of the STAT3 pathway, and potentially through other mechanisms, sensitizes tumors to immune-mediated destruction.[2][3][7] The protocols outlined here provide a framework for preclinical validation of this promising combination therapy. Further investigation is warranted to optimize dosing and scheduling and to ultimately translate these findings to clinical settings.[5][6]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Niclosamide, an antihelmintic drug, enhances efficacy of PD-1/PD-L1 immune checkpoint blockade in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 5. Niclosamide, an antihelmintic drug, enhances efficacy of PD-1/PD-L1 immune checkpoint blockade in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Niclosamide improves cancer immunotherapy by modulating RNA-binding protein HuR-mediated PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide improves cancer immunotherapy by modulating RNA-binding protein HuR-mediated PD-L1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of HNSC and pulmonary metastasis using the anti-helminthic drug niclosamide to modulate Stat3 signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of HNSC and pulmonary metastasis using the anti-helminthic drug niclosamide to modulate Stat3 signaling activity [jcancer.org]
Application Notes and Protocols: Measuring Niclosamide-Induced Changes in Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant interest for its potential as a repurposed anti-cancer agent.[1] Its mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, leading to a disruption of the mitochondrial membrane potential (ΔΨm), inhibition of ATP synthesis, and interruption of cellular energy metabolism.[1][2] The dissipation of ΔΨm is a key indicator of mitochondrial dysfunction and an early hallmark of apoptosis. Therefore, accurate measurement of Niclosamide-induced changes in ΔΨm is crucial for understanding its anti-cancer activity and for the development of novel therapeutics.
These application notes provide detailed protocols for three common fluorescent probe-based assays to measure changes in mitochondrial membrane potential induced by Niclosamide: the JC-1, TMRM, and TMRE assays.
Principle of Mitochondrial Membrane Potential Measurement
The mitochondrial membrane potential is a key parameter of mitochondrial function. In healthy, respiring cells, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This results in a negative charge on the inner mitochondrial membrane relative to the cytoplasm. The assays described here utilize cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A decrease in ΔΨm, as induced by Niclosamide, results in a reduced accumulation of these dyes, which can be quantified by measuring the change in fluorescence.
Data Presentation: Quantitative Effects of Niclosamide on Mitochondrial Membrane Potential
The following table summarizes quantitative data from various studies on the effect of Niclosamide on mitochondrial membrane potential in different cell lines.
| Cell Line | Assay | Niclosamide Concentration (µM) | Incubation Time | Observed Effect on ΔΨm | Reference |
| Cholangiocarcinoma (CCA) Cells (KKU-100 and KKU-213A) | TMRE | IC25, IC50, IC75 | 48 hours | Dose-dependent decrease in TMRE fluorescence intensity. | [1] |
| Human Chondrosarcoma Cells (SW1353 and CAL78) | JC-1 | 0.6, 1.2, 2.0 | 24 hours | Dose-dependent decrease in the red/green fluorescence ratio. | [3] |
| Myeloma Cells (H929 and JJN3) | TMRE | 3.2 | 5 minutes | Rapid decrease in TMRE fluorescence intensity. | [2] |
| Myeloma Cells | JC-1 | Not Specified | 4 hours | Increase in green fluorescence, indicating loss of ΔΨm. | [2] |
| Gastric Cancer Cells (HGC-27 and MKN-74) | JC-1 | 0.5, 1, 2, 2.5, 5, 10 | 48 hours | Dose-dependent increase in green fluorescence. | [4] |
| HeLa Cells | JC-1 | 10 | 8 hours | Significant increase in mitochondrial depolarization (from 14% to 60%). | [5] |
Experimental Protocols
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to monitor mitochondrial health. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low concentrations (in the cytoplasm and in mitochondria with low ΔΨm) and forms red fluorescent "J-aggregates" in healthy mitochondria with high ΔΨm. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates (for plate reader) or appropriate plates/slides for microscopy/flow cytometry
-
Niclosamide stock solution
-
Positive control (e.g., FCCP or CCCP)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate (or other suitable vessel) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Niclosamide for the desired duration. Include untreated cells as a negative control and cells treated with a known mitochondrial uncoupler like FCCP (e.g., 10 µM for 10-30 minutes) as a positive control.
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution at a final concentration of 1-10 µg/mL in pre-warmed cell culture medium.
-
Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells once or twice with pre-warmed PBS or assay buffer.
-
-
Fluorescence Measurement:
-
Fluorescence Plate Reader: Measure the fluorescence intensity of J-aggregates (red) at Ex/Em ~560/595 nm and JC-1 monomers (green) at Ex/Em ~485/535 nm. The ratio of red to green fluorescence is calculated to determine the change in ΔΨm.
-
Fluorescence Microscopy: Observe the cells using appropriate filter sets for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic or depolarized cells will show green fluorescence.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Healthy cells will be predominantly in the red fluorescence channel (e.g., FL2), while cells with depolarized mitochondria will shift to the green fluorescence channel (e.g., FL1).
-
TMRM/TMRE Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria. A decrease in mitochondrial membrane potential results in a decrease in the fluorescence intensity of these dyes within the mitochondria.
Materials:
-
TMRM or TMRE dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates or appropriate imaging dishes/slides
-
Niclosamide stock solution
-
Positive control (e.g., FCCP or CCCP)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a suitable vessel and allow them to adhere.
-
Compound Treatment: Treat cells with the desired concentrations of Niclosamide for the specified time. Include negative and positive controls.
-
TMRM/TMRE Staining:
-
Prepare a working solution of TMRM or TMRE in pre-warmed cell culture medium. The final concentration typically ranges from 20-200 nM.
-
Remove the culture medium and add the TMRM/TMRE staining solution to the cells.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing (Optional but Recommended for Microscopy):
-
Gently wash the cells once or twice with pre-warmed PBS or HBSS to remove the dye from the medium.
-
-
Fluorescence Measurement:
-
Fluorescence Plate Reader: Measure the fluorescence intensity at Ex/Em ~549/575 nm.
-
Fluorescence Microscopy: Image the cells using a rhodamine or TRITC filter set. A decrease in the intensity of mitochondrial fluorescence indicates depolarization.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate red channel.
-
Visualizations
Signaling Pathway of Niclosamide-Induced Mitochondrial Depolarization
Caption: Niclosamide acts as a protonophore, dissipating the mitochondrial proton gradient.
Experimental Workflow for Measuring ΔΨm
References
- 1. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Niclosamide's Inhibition of STAT3 Nuclear Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and survival. In numerous cancerous cells, STAT3 is constitutively active, promoting tumor progression and resistance to therapy. The translocation of phosphorylated STAT3 from the cytoplasm to the nucleus is a crucial step in its activation of downstream gene transcription. Therefore, inhibiting STAT3 nuclear translocation presents a promising therapeutic strategy for cancer treatment.
Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of the STAT3 signaling pathway. It has been shown to suppress STAT3 phosphorylation, prevent its nuclear translocation, and consequently inhibit the transcription of STAT3 target genes, leading to cell growth inhibition and apoptosis in cancer cells with constitutively active STAT3.
These application notes provide detailed protocols for assessing the inhibitory effect of Niclosamide on STAT3 nuclear translocation using two common and robust methods: immunofluorescence microscopy and Western blotting of nuclear and cytoplasmic fractions.
Principle of the Assays
The assessment of STAT3 nuclear translocation relies on visualizing or quantifying the localization of STAT3 protein within the cell.
-
Immunofluorescence: This technique uses fluorescently labeled antibodies to detect the subcellular localization of STAT3. Under normal stimulating conditions (e.g., with Epidermal Growth Factor - EGF), STAT3 will translocate to the nucleus. In the presence of an inhibitor like Niclosamide, STAT3 will be retained in the cytoplasm. The nucleus is counterstained, typically with DAPI, to allow for clear visualization of the nuclear and cytoplasmic compartments.
-
Western Blotting of Subcellular Fractions: This method involves the biochemical separation of cellular components into nuclear and cytoplasmic fractions. The amount of STAT3 and its phosphorylated form (p-STAT3) in each fraction is then quantified by Western blotting. A successful inhibition of nuclear translocation by Niclosamide will result in a decreased amount of STAT3 and p-STAT3 in the nuclear fraction compared to the control.
Data Presentation
The quantitative data from these experiments can be summarized for clear comparison.
Table 1: Inhibition of STAT3 Nuclear Translocation by Niclosamide
| Treatment Group | Niclosamide Concentration (µM) | Mean Nuclear STAT3 Fluorescence Intensity (Arbitrary Units) | Percentage of Cells with Nuclear STAT3 (%) | Nuclear p-STAT3 Level (Relative to Control) |
| Vehicle Control (DMSO) | 0 | 150.2 ± 12.5 | 85.3 ± 5.1 | 1.00 |
| Niclosamide | 0.5 | 95.7 ± 8.9 | 42.1 ± 4.5 | 0.62 |
| Niclosamide | 1.0 | 52.1 ± 6.3 | 15.8 ± 3.2 | 0.25 |
| Niclosamide | 2.0 | 28.9 ± 4.1 | 5.2 ± 1.8 | 0.08 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Table 2: IC50 Values of Niclosamide for STAT3 Inhibition
| Assay | Cell Line | IC50 (µM) | Reference |
| STAT3-dependent Luciferase Reporter | HeLa | 0.25 ± 0.07 | |
| Cell Proliferation (MTT Assay, 48h) | HepG2 | 1.5 | |
| Cell Proliferation (MTT Assay, 48h) | QGY-7703 | 2.1 | |
| Cell Proliferation (MTT Assay, 48h) | SMMC-7721 | 2.8 | |
| STAT3-DNA Binding (FP Assay) | N/A | 219 ± 43.4 |
Experimental Protocols
Protocol 1: Immunofluorescence Assay for STAT3 Nuclear Translocation
This protocol is adapted from a study that successfully demonstrated Niclosamide's inhibition of EGF-induced STAT3 nuclear translocation in Du145 prostate cancer cells.
Materials:
-
Cell line with STAT3 expression (e.g., Du145, HeLa, A549)
-
Sterile glass coverslips and 6-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Niclosamide (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-STAT3
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency the next day.
-
Serum Starvation: Once cells are attached, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Niclosamide Treatment: Treat the serum-starved cells with varying concentrations of Niclosamide (e.g., 0, 0.5, 1.0, 2.0 µM) for 2 hours. A vehicle control (DMSO) should be included.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15-30 minutes to induce STAT3 nuclear translocation.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-STAT3 antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and STAT3 (red) channels.
Protocol 2: Western Blotting of Nuclear and Cytoplasmic Fractions
This protocol provides a method to quantify the amount of STAT3 and phosphorylated STAT3 (p-STAT3) in the nucleus and cytoplasm.
Materials:
-
Cell line with STAT3 expression
-
Cell culture dishes
-
Niclosamide and EGF
-
Cell scrapers
-
PBS
-
Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) or homemade buffers (see below)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-STAT3, Rabbit anti-p-STAT3 (Tyr705), Mouse anti-Lamin B1 (nuclear marker), Mouse anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Homemade Buffer Recipes:
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease/phosphatase inhibitors.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease/phosphatase inhibitors.
Procedure:
-
Cell Treatment: Culture and treat cells with Niclosamide and EGF as described in Protocol 1 (steps 1-4).
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Fractionation: Resuspend the cell pellet in ice-cold CEB with 0.5% NP-40. Incubate on ice for 10 minutes. Centrifuge at 3000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic extract.
-
Nuclear Fractionation: Wash the remaining pellet once with CEB without detergent. Resuspend the pellet in ice-cold NEB. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA Protein Assay Kit.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-STAT3, anti-p-STAT3, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Visualizations
Caption: STAT3 Signaling Pathway and Niclosamide's Mechanism of Inhibition.
Caption: Experimental Workflow for Assessing STAT3 Nuclear Translocation.
Caption: Logical Flow of Niclosamide's Effect on STAT3 Localization.
Troubleshooting & Optimization
Strategies to improve Niclosamide sodium bioavailability for in vivo research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of niclosamide for research purposes.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of niclosamide so low?
A1: Niclosamide exhibits poor oral bioavailability primarily due to its low aqueous solubility.[1][2][3] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] As a weak acid, its solubility is pH-dependent, being particularly low in the acidic environment of the stomach.[1][4] While solubility increases in the more alkaline conditions of the small intestine, this can lead to an increase in the proportion of the charged form of the drug, which is less favorable for membrane permeation.[1] Additionally, niclosamide undergoes extensive first-pass metabolism, particularly glucuronidation in the intestine, which further limits its systemic availability.[5][6]
Q2: What are the most common strategies to improve the in vivo bioavailability of niclosamide?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of niclosamide. These include:
-
Amorphous Solid Dispersions (ASDs): This is a widely used and effective method to increase the dissolution rate and apparent solubility of niclosamide.[1][7][8][9][10] By dispersing niclosamide in a polymer matrix in an amorphous state, its thermodynamic activity is increased.[1][7]
-
Lipid-Based Formulations: Encapsulating niclosamide in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions can improve its solubility, protect it from degradation, and facilitate absorption.[11][12][13]
-
Nanotechnology: Reducing the particle size of niclosamide to the sub-micron or nano-range (nanocrystals) increases the surface area for dissolution, leading to faster absorption.[12][14]
-
Salt Formation and Co-crystals: Forming salts (e.g., niclosamide ethanolamine) or co-crystals with other molecules can significantly improve the solubility and dissolution rate of niclosamide.[15][16]
-
Prodrugs: Chemical modification of the niclosamide molecule to create a more soluble prodrug that converts to the active form in vivo is another viable approach.[1]
Q3: Can pH adjustment of the formulation vehicle improve niclosamide's bioavailability?
A3: Yes, since niclosamide is a weak acid, its solubility is pH-dependent and increases significantly with a rise in pH.[1][4][17] Formulating niclosamide in a slightly alkaline solution can enhance its dissolution. For instance, the concentration of niclosamide in an aqueous solution can be substantially increased by adjusting the pH into the 8-9 range.[17] However, it is crucial to consider the potential for precipitation in the acidic environment of the stomach and the impact of increased ionization on membrane permeability in the intestine.[1][4]
Q4: Are there any known drug-drug interactions that could affect niclosamide's bioavailability?
A4: Niclosamide is a substrate for metabolic enzymes, and co-administration with inhibitors of these enzymes could potentially increase its bioavailability. Specifically, niclosamide undergoes extensive glucuronidation.[5][6] Therefore, inhibitors of UDP-glucuronosyltransferases (UGTs) might increase systemic exposure to niclosamide.[5] It has also been shown to have inhibitory effects on cytochrome P450 enzymes, such as CYP1A2 and CYP2C8, suggesting a potential for drug-drug interactions with other drugs metabolized by these enzymes.[6]
Troubleshooting Guides
Issue 1: Poor and Variable Absorption in Animal Studies
| Possible Cause | Troubleshooting Strategy |
| Low Solubility in Dosing Vehicle | - Increase the pH of the dosing vehicle to enhance solubility.[17] - Utilize co-solvents such as PEG 400, DMSO, or ethanol in the formulation.[1][2] - Consider micronization or nano-milling of the niclosamide powder to increase surface area.[14] |
| Precipitation in the Stomach | - Formulate the niclosamide as an amorphous solid dispersion (ASD) with a polymer that can maintain supersaturation.[7][8][9] - Use an enteric-coated dosage form to bypass the acidic environment of the stomach and release the drug in the small intestine.[4] |
| Rapid Metabolism | - Co-administer with a known inhibitor of intestinal glucuronidation, if ethically and experimentally permissible.[5] - Explore lipid-based formulations like solid lipid nanoparticles, which may utilize lymphatic absorption, partially bypassing first-pass metabolism.[12] |
| Inconsistent Dosing | - Ensure the dosing formulation is a homogenous suspension or a clear solution. - Use appropriate gavage techniques to ensure consistent delivery to the stomach. |
Issue 2: Recrystallization of Amorphous Formulations
| Possible Cause | Troubleshooting Strategy |
| Poor Glass-Forming Ability of Niclosamide | - Niclosamide is a poor glass former and has a high tendency to recrystallize.[1][7] Formulating it as an amorphous solid dispersion (ASD) with a suitable polymer is essential.[1][7] |
| Exposure to Acidic pH | - Niclosamide ASDs can recrystallize in acidic media.[1][4][18] Therefore, an enteric-coated oral dosage form is recommended for in vivo studies to prevent exposure to stomach acid.[4] |
| Inappropriate Polymer Selection | - Select a polymer for the ASD that has good miscibility with niclosamide and can effectively inhibit its crystallization. Commonly used polymers include poly(1-vinylpyrrolidone-co-vinyl acetate) (PVP-VA), hydroxyethyl cellulose (HEC), and polyethylene glycol (PEG).[1][9] |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following tables summarize quantitative data from various studies on improving niclosamide bioavailability.
Table 1: Amorphous Solid Dispersion (ASD) Formulations
| Formulation | Polymer(s) | Animal Model | Dose (mg/kg) | Fold Increase in Bioavailability (AUC) | Reference |
| Niclosamide ASD | Poly(1-vinyl pyrrolidone-co-vinyl acetate) (PVP-VA) | Sprague-Dawley Rats | - | 2.6 | [1] |
| Niclosamide ASD | Hydroxyethyl cellulose (HEC) | Wistar Rats | 25 | 4.17 | [1] |
| ASD-5 | PEG 6000 and Poloxamer 188 | Sprague-Dawley Rats | 50 | 2.33 | [9][10] |
Table 2: Lipid-Based and Nanoparticle Formulations
| Formulation | Type | Animal Model | Fold Increase in Bioavailability (AUC) | Reference |
| Niclosamide-loaded Submicron Lipid Emulsion (Conventional) | Lipid Emulsion | - | 4.41 | [12] |
| Niclosamide-loaded Submicron Lipid Emulsion (PEGylated) | Lipid Emulsion | - | 4.64 | [12] |
Experimental Protocols
Protocol 1: Preparation of Niclosamide Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is based on the methodology described for the preparation of the ASD-5 formulation.[9][10]
Materials:
-
Niclosamide
-
Polyethylene glycol 6000 (PEG 6000)
-
Poloxamer 188 (P 188)
-
Ethanol
-
Methanol
-
Rotary evaporator
-
Water bath
Procedure:
-
Dissolve 100 mg of niclosamide in 5 ml of ethanol.
-
In a separate container, dissolve 50 mg of PEG 6000 and 250 mg of P 188 in 5 ml of methanol.
-
Vortex both solutions individually for 10 minutes.
-
Ultrasonicate both solutions in a water bath at 40-45°C for 5 minutes until clear solutions are obtained.
-
Thoroughly mix the niclosamide solution and the carrier (PEG 6000 and P 188) solution.
-
Remove the solvents using a rotary evaporator.
-
Collect the resulting solid dispersion for further characterization and in vivo studies.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline based on methodologies reported in several studies.[1][9][10]
Animals:
-
Male Sprague-Dawley or Wistar rats (body weight 200-250 g).
Formulation Administration:
-
Prepare the dosing formulation of the niclosamide test article (e.g., ASD) and the control (pure niclosamide) as a suspension in a vehicle such as 0.5% carboxymethyl cellulose sodium (CMC-Na) in water.
-
Administer the formulations to the rats via oral gavage at a specified dose (e.g., 50 mg/kg).
Blood Sampling:
-
Collect blood samples (approximately 0.2 ml) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples (e.g., at 4000 x g for 10 minutes at 4°C) to separate the plasma.
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of niclosamide in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
Signaling Pathways Inhibited by Niclosamide
Caption: Key signaling pathways inhibited by niclosamide.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the in vivo bioavailability of niclosamide formulations.
References
- 1. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]
- 3. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic considerations for enhancing drug repurposing opportunities of anthelmintics: Niclosamide as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. Transforming Niclosamide through Nanotechnology: A Promising Approach for Long COVID Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: In Vitro Analysis of Niclosamide Cytotoxicity & Selectivity
Welcome to the technical support resource for researchers utilizing Niclosamide in vitro. This guide provides detailed experimental protocols, troubleshooting advice for common issues encountered during cytotoxicity and selectivity assays, and data interpretation guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges researchers may face when working with Niclosamide in a laboratory setting.
Q1: I'm observing precipitation of Niclosamide in my culture medium after dilution from a DMSO stock. How can I prevent this?
A1: This is a common issue due to Niclosamide's poor aqueous solubility. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Solvent Alternatives: While DMSO is common, some studies suggest that a 1:1 mixture of acetone and methanol can effectively solubilize Niclosamide. You can prepare a high-concentration stock in this mixture and then dilute it in the culture medium.
-
Sonication: After preparing your stock solution in DMSO, brief sonication (e.g., two 10-second cycles at 10% amplitude) can help dissolve the compound completely before further dilution.
-
Pre-warmed Medium: When making serial dilutions, add the Niclosamide stock to a pre-warmed culture medium and vortex immediately to facilitate better mixing and reduce the chance of precipitation.
-
Storage: Store your Niclosamide stock solution at -20°C. If you notice the stock has frozen at 4°C, this is normal for DMSO. Gently warm and vortex to redissolve before use.
Q2: My cell viability assay results are inconsistent. What are the potential causes?
A2: Inconsistent results in cytotoxicity assays like MTT or MTS can arise from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Inconsistent cell numbers across wells will lead to high variability. It's recommended to plate cells the day before adding the drug to allow them to adhere and enter a consistent growth phase.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.
-
Incubation Time: The cytotoxic effects of Niclosamide are time-dependent. Ensure you use a consistent incubation time across all experiments (e.g., 24, 48, or 72 hours) for comparable results.
-
Reagent Handling: Ensure all reagents, especially the MTT or MTS solution, are properly stored and handled according to the manufacturer's instructions. For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance.
Q3: How do I determine the appropriate concentration range of Niclosamide for my experiments?
A3: The effective concentration of Niclosamide can vary significantly between different cell lines.
-
Literature Review: Start by reviewing published studies that have used Niclosamide on your specific or similar cell lines to get a preliminary idea of its IC50 (half-maximal inhibitory concentration) value.
-
Dose-Response Curve: Perform an initial broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to identify a narrower effective range. Subsequent experiments can then focus on a more refined concentration series around the estimated IC50.
-
Time Dependence: Remember that the IC50 value will likely decrease with longer incubation times (e.g., the IC50 at 48 hours will likely be lower than at 24 hours).
Q4: What is the Selectivity Index (SI) and how is it calculated?
A4: The Selectivity Index is a crucial parameter that measures the relative toxicity of a compound against cancerous cells versus normal, non-cancerous cells. A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent. The formula is:
SI = IC50 in Normal Cells / IC50 in Cancer Cells
A compound with an SI value greater than or equal to 2 is generally considered to have selective cytotoxicity.
Experimental Protocols
Protocol 1: Determining Niclosamide Cytotoxicity using the MTT Assay
This protocol outlines the steps to measure cell viability based on the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.
Materials:
-
Niclosamide
-
DMSO (or other suitable solvent)
-
96-well flat-bottom plates
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a high-concentration stock of Niclosamide (e.g., 10 mM in DMSO).
-
Perform serial dilutions of Niclosamide in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest Niclosamide concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Niclosamide or the vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the Niclosamide concentration to determine the IC50 value.
-
Protocol 2: Calculating the Selectivity Index (SI)
Procedure:
-
Determine IC50 in Cancer Cells: Follow the cytotoxicity assay protocol (e.g., MTT assay) to determine the IC50 value of Niclosamide in your target cancer cell line.
-
Determine IC50 in Normal Cells: Concurrently, perform the same cytotoxicity assay with a relevant non-cancerous cell line. This should ideally be a cell line from the same tissue of origin as the cancer cell line (e.g., MCF-7 breast cancer cells vs. MCF-10A normal breast epithelial cells).
-
Calculate SI: Use the formula: SI = IC50 (Normal Cells) / IC50 (Cancer Cells) .
Data Presentation
The following tables summarize reported IC50 values for Niclosamide across various cancer and non-cancerous cell lines. This data can be used as a reference for experimental design and for calculating the Selectivity Index.
Table 1: IC50 Values of Niclosamide in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MDA-MB-231 | Breast Cancer | ~1.0 | 72 |
| MCF-7 | Breast Cancer | 0.877 - 2.0 | 48 |
| T-47D | Breast Cancer | < 1.0 - 2.1 | 48 - 72 |
| HCT116 | Colon Cancer | 2.2 | Not Specified |
| HT29 | Colon Cancer | 7.2 ± 1.2 | Not Specified |
| A549 | Lung Cancer | 0.99 - 3.0 ± 0.2 | 48 |
| H1299 | Lung Cancer | 0.836 | 48 |
| Du145 | Prostate Cancer | 0.7 | Not Specified |
| PC3 | Prostate Cancer | 11.7 ± 2.3 | Not Specified |
| HeLa | Cervical Cancer | 0.25 ± 0.07 | Not Specified |
Note: IC50 values can vary based on experimental conditions and assay type.
Table 2: IC50 Values of Niclosamide in Non-Cancerous Cell Lines and Calculation of Selectivity Index
| Normal Cell Line | Cell Type | IC50 (µM) | Cancer Cell Line (for comparison) | Cancer Cell IC50 (µM) | Selectivity Index (SI) |
| NHFB | Normal Human Fibroblast | 5.78 | HCT116 (Colon) | 2.2 | 2.63 |
| MEF | Mouse Embryonic Fibroblast | 4.54 | Du145 (Prostate) | 0.7 | 6.49 |
| Bone Marrow Cells | Normal Human | 9.00 ± 4.87 | A549 (Lung) | 3.0 | ~3.00 |
| MCF-10A | Normal Breast Epithelial | > 10 (minimal toxicity) | MCF-7 (Breast) | ~1.0 | >10 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for determining the cytotoxicity and selectivity index of Niclosamide.
Signaling Pathways Modulated by Niclosamide
Niclosamide exerts its anticancer effects by modulating multiple key signaling pathways. The diagrams below provide a simplified overview of these pathways, highlighting the components targeted by Niclosamide.
Wnt/β-catenin Signaling Pathway
Niclosamide is known to inhibit the Wnt/β-catenin pathway, a critical regulator of cell proliferation and differentiation. It has been shown to down-regulate the expression of Dishevelled-2 and inhibit the stabilization of β-catenin.
STAT3 Signaling Pathway
Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival. It can suppress STAT3 transcriptional activity.
mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth and metabolism. Niclosamide has been shown to inhibit mTORC1 signaling, leading to reduced protein synthesis and cell proliferation.
NF-κB Signaling Pathway
Niclosamide also targets the NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival. It has been shown to block TNFα-induced IκBα phosphorylation and translocation of p65.
How to stabilize Niclosamide aqueous solutions for consistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niclosamide aqueous solutions. Our goal is to help you achieve consistent and reliable experimental results by addressing common challenges related to solubility, stability, and formulation.
Frequently Asked Questions (FAQs)
Q1: Why does my niclosamide solution keep precipitating?
A1: Niclosamide has very low aqueous solubility, which is a primary reason for precipitation. Its solubility is highly dependent on pH, and it is practically insoluble in water at neutral pH. Additionally, niclosamide can exist in different polymorphic forms, including an anhydrous form and two monohydrate forms (HA and HB), which have different solubilities. The anhydrous form can convert to the less soluble monohydrate forms in an aqueous environment, leading to precipitation over time.[1][2]
Q2: How can I increase the solubility of niclosamide in my aqueous solution?
A2: Several strategies can be employed to enhance the aqueous solubility of niclosamide:
-
pH Adjustment: Increasing the pH of the solution can significantly increase niclosamide's solubility. It is a weak acid, and its solubility increases at higher pH values.[2][3]
-
Use of Excipients:
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can substantially improve solubility.[4][5]
-
Polymers and Surfactants: Creating amorphous solid dispersions (ASDs) with polymers like polyethylene glycol (PEG) 6000 and poloxamer 188 can enhance solubility and dissolution rates.[6][7][8][9]
-
-
Salt Formation: Synthesizing salt forms of niclosamide, such as the ethanolamine salt or salt cocrystals, can improve its dissolution rate.[2][10]
Q3: My niclosamide solution changes color over time. What is happening?
A3: A color change, often to a yellowish hue, can indicate a few processes. The transition of the yellowish-white anhydrous form of niclosamide to the yellow monohydrate HA form can occur in storage.[1][2] Color changes can also be a sign of chemical degradation, particularly under alkaline conditions or upon exposure to light, which can lead to the formation of colored degradation products.[11]
Q4: What are the main degradation pathways for niclosamide in aqueous solutions?
A4: The primary degradation pathways for niclosamide in aqueous solutions are:
-
Hydrolysis: Niclosamide is susceptible to hydrolysis, especially in alkaline conditions (pH above 4). The amide bond can be cleaved to form 2-chloro-4-nitroaniline and 5-chlorosalicylic acid.[11]
-
Photodegradation: Niclosamide is photosensitive and can degrade upon exposure to light.[11] This process is also influenced by pH, with photolysis being faster in acidic conditions compared to alkaline or neutral pH.[12][13]
Troubleshooting Guides
Issue 1: Niclosamide Precipitation During or After Preparation
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility | Increase the pH of the aqueous buffer to between 8 and 9.[3] |
| Incorporate solubilizing excipients such as hydroxypropyl-β-cyclodextrin.[4] | |
| Prepare an amorphous solid dispersion with suitable polymers.[6][7] | |
| Polymorphic conversion | Prepare the solution fresh before each experiment to minimize the time for conversion to less soluble forms.[1] |
| If using a stock solution, consider non-aqueous or buffered alkaline stock solutions and dilute into the aqueous medium immediately before use. | |
| Incorrect solvent | While niclosamide is soluble in organic solvents like ethanol and DMSO, rapid dilution into an aqueous buffer can cause it to precipitate. Use a co-solvent system or a formulation approach like cyclodextrin complexation for better aqueous compatibility.[14] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Degradation of niclosamide | Protect solutions from light by using amber vials or covering containers with aluminum foil.[11] |
| Prepare solutions at a pH below 4 if hydrolysis is a concern and the experimental conditions allow.[11] However, for solubility, a higher pH is needed, so a balance must be struck and solutions used promptly. | |
| For longer-term stability, store solutions at lower temperatures, though stability at neutral and pH 9 has been observed for at least 16 days.[15] | |
| Inaccurate concentration | Use a validated analytical method, such as RP-HPLC, to accurately determine the concentration of niclosamide in your stock and working solutions before each experiment.[16][17][18] |
| Variability in niclosamide source | Different suppliers may provide different polymorphs of niclosamide with varying solubilities.[15] Characterize the received material if possible or maintain consistency in the source of the compound. |
Data Presentation: Quantitative Solubility of Niclosamide
Table 1: Effect of pH on Niclosamide Solubility in Aqueous Buffer
| pH | Niclosamide Concentration (µM) |
| 3.66 | 2.53[15] |
| 7.96 | 20[3] |
| 9.01 | 200[3] |
| 9.19 | 300[3] |
| 9.63 | 703.6[3] |
Table 2: Improvement of Niclosamide Solubility with Different Formulation Strategies
| Formulation | Solubility/Concentration | Fold Increase vs. Pure Niclosamide | Reference |
| Pure Niclosamide in water | 5.7 µg/mL | - | [6] |
| Amorphous Solid Dispersion (ASD) with PEG 6000 and Poloxamer 188 | 75% release in 5 min | - | [6][7] |
| Salt Cocrystal (NaNIC·HNIC·2H₂O) after 72h | 24 mg/L | ~7 | [2][10] |
| Hydroxypropyl-β-cyclodextrin Inclusion Complex | 182 µg/mL | ~29 | [9] |
Experimental Protocols
Protocol 1: Phase Solubility Study of Niclosamide
This protocol is to determine the equilibrium solubility of niclosamide in different aqueous solutions (e.g., with varying pH or excipient concentrations).
-
Preparation of Solutions: Prepare a series of aqueous buffer solutions at the desired pH values or with varying concentrations of the solubilizing agent (e.g., HP-β-CD).
-
Addition of Niclosamide: Add an excess amount of niclosamide powder to a known volume (e.g., 10 mL) of each solution in a sealed vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.[7]
-
Sample Collection and Preparation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the undissolved niclosamide.[7]
-
Carefully collect the supernatant. If necessary, filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of niclosamide in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.[3][16]
Protocol 2: Stability Assessment of Niclosamide by RP-HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the degradation of niclosamide under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of niclosamide in a suitable organic solvent like methanol or a mixture of acetonitrile and water.[16]
-
Stress Conditions:
-
Alkaline Hydrolysis: Add a known volume of the stock solution to an alkaline solution (e.g., 0.1 M NaOH) and incubate at a specific temperature.[11]
-
Acid Hydrolysis: Add the stock solution to an acidic solution (e.g., 0.1 M HCl).
-
Photodegradation: Expose the solution in a quartz cuvette to a UV light source at a specific wavelength (e.g., 254 nm) for various time intervals.[10]
-
-
Sample Analysis: At predetermined time points, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Data Analysis: Monitor the decrease in the peak area of the parent niclosamide peak and the appearance of new peaks corresponding to degradation products over time.
Visualizations
Signaling Pathways Inhibited by Niclosamide
Caption: Niclosamide inhibits multiple oncogenic signaling pathways.[1][11][12][13][15][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34]
Experimental Workflow: Preparing a Stabilized Niclosamide Solution
Caption: Workflow for preparing a stabilized niclosamide aqueous solution.
Troubleshooting Decision Tree for Niclosamide Solution Instability
Caption: Decision tree for troubleshooting niclosamide solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and evaluation of cyclodextrin complexes for improved anticancer activity of repurposed drug: Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Niclosamide Ethanolamine Salt Alleviates Idiopathic Pulmonary Fibrosis by Modulating the PI3K-mTORC1 Pathway [mdpi.com]
- 13. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ijfans.org [ijfans.org]
- 17. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 27. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 30. scispace.com [scispace.com]
- 31. Niclosamide inhibits hepatitis E virus through suppression of NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Niclosamide dosage and administration route for animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Niclosamide in preclinical animal studies. Given its poor water solubility and low oral bioavailability, careful consideration of dosage, administration route, and formulation is critical for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Niclosamide and what are its primary mechanisms of action?
Niclosamide is an FDA-approved anthelmintic drug.[1][2] Recently, it has gained significant attention for its potential in treating a wide range of diseases, including cancer, viral and bacterial infections, and metabolic disorders.[1][3] Its therapeutic effects stem from its ability to interfere with multiple cellular signaling pathways critical for cancer cell proliferation and survival, such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling.[1][4][5] Niclosamide also acts as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential, which leads to energy depletion, generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).[3]
Q2: Why is Niclosamide challenging to use in in vivo animal studies?
The primary challenge is its very low water solubility (5-8 µg/mL) and high permeability, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug.[1][6] This poor solubility leads to a low dissolution rate in the gastrointestinal tract, resulting in poor and highly variable oral bioavailability, which is reported to be around 10% in rats.[4][7][8] This makes it difficult to achieve therapeutic plasma concentrations required for systemic diseases when administered orally without formulation enhancement.[2][6]
Q3: What are the common administration routes for Niclosamide in animal studies?
The most common routes are oral (PO), intraperitoneal (IP), and intravenous (IV).
-
Oral (PO) Gavage: This is the most common route for mimicking clinical administration in humans. However, due to low bioavailability, it often requires specialized formulations to achieve systemic exposure.[1][4] Without enhancement, its effects are primarily local to the intestine.[2][6]
-
Intraperitoneal (IP) Injection: This route bypasses first-pass metabolism and can achieve higher systemic plasma concentrations compared to oral administration of unformulated Niclosamide. It is frequently used in preclinical cancer models to ensure the drug reaches the target tumor.[9][10][11][12]
-
Intravenous (IV) Injection: IV administration provides 100% bioavailability and is used in pharmacokinetic studies to determine parameters like clearance and volume of distribution.[7][8] However, it requires a carefully prepared soluble formulation, such as a solution with co-solvents or a nanoparticle suspension, to avoid precipitation and embolism.[1]
Q4: How can the solubility and oral bioavailability of Niclosamide be improved?
Several formulation strategies have been developed to overcome Niclosamide's solubility limitations:
-
Amorphous Solid Dispersions (ASDs): Dispersing Niclosamide in a polymer matrix prevents its crystallization, significantly increasing its dissolution rate and bioavailability.[13][14] ASDs have been shown to increase oral bioavailability by 2.3 to 4.4-fold in rats.[13][14]
-
Salt Forms: Creating salt forms, such as Niclosamide ethanolamine or piperazine salts, can improve water solubility.[3][4] Salt cocrystals have also been shown to enhance the intrinsic dissolution rate.[15][16]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques like wet media milling, thin-film freezing, and encapsulation into solid lipid nanoparticles (SLNs) have been used.[4][17][18][19] Nano-formulations have been reported to increase oral bioavailability from 2.5-fold to over 11-fold.[1][18]
-
pH Adjustment: As a weak acid, Niclosamide's solubility increases with pH.[20] Using buffered solutions with a slightly alkaline pH can increase its concentration for certain applications.[21][22]
Troubleshooting Guide
Problem: Low or inconsistent plasma concentrations after oral administration.
-
Possible Cause: Poor dissolution of the crystalline drug in the gastrointestinal tract. The vehicle used may not be adequate to maintain Niclosamide in a solubilized state.
-
Troubleshooting Steps:
-
Verify Formulation: Do not administer a simple suspension of crystalline Niclosamide in an aqueous vehicle like carboxymethyl cellulose (CMC) if systemic exposure is the goal. This will likely result in minimal absorption.[14]
-
Improve Formulation: Utilize a bioavailability-enhancing formulation. Preparing an amorphous solid dispersion (see Protocol 1) is a well-documented method.[13][14] Alternatively, using nanoparticle formulations or salt forms can also significantly improve absorption.[1][3]
-
Consider the Vehicle: For preclinical studies, co-solvent systems (e.g., DMSO, PEG-300, NaOH, saline) can be used, but be mindful of potential toxicity and drug precipitation upon administration.[1]
-
Control for pH: For oral dosage forms, consider using enteric-coated capsules or tablets to protect the formulation from the acidic stomach environment, where Niclosamide has a lower solubility and can recrystallize.[20]
-
Problem: Animal distress or mortality observed after Intraperitoneal (IP) injection.
-
Possible Cause: Drug precipitation in the peritoneal cavity leading to peritonitis, or toxicity from the vehicle (e.g., high percentage of DMSO).
-
Troubleshooting Steps:
-
Check Solubility in Vehicle: Ensure Niclosamide is fully dissolved in the vehicle at the desired concentration before injection. Observe the solution for any signs of precipitation.
-
Optimize Vehicle Composition: Minimize the concentration of harsh solvents like DMSO. A common vehicle for IP injection is a mixture of DMSO and a carrier oil (like corn oil) or an aqueous solution with a solubilizing agent like PEG.[23] See Protocol 2 for a sample preparation.
-
Reduce Injection Volume: Administer the lowest possible volume to avoid physical distress to the animal.
-
Confirm Dosing: Double-check dose calculations. While the oral LD50 in rats is very high (>5000 mg/kg), the tolerance for IP administration can be lower, especially with certain formulations.[4] Doses of 13-20 mg/kg/day via IP injection have been shown to be well-tolerated in mice and rats.[9][10][12][23]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Niclosamide in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Animal Model | Reference |
| Standard (in co-solvents) | 5 | 354 ± 152 | < 0.5 | 429 ± 100 | 10% | Sprague-Dawley Rat | [4][7][8] |
| Nano-crystal Suspension | 5 | N/A | < 0.5 | 669.5 | 25% | Sprague-Dawley Rat | [1] |
| Amorphous Solid Dispersion (ASD) | 25 | ~4x increase vs. pure drug | N/A | ~4.2x increase vs. pure drug | N/A | Wistar Rat | [1] |
| ASD-5 (25% loading) | 50 | 1340 ± 296 | 0.5 | 4000 ± 1170 | ~2.33x increase vs. pure drug | Sprague-Dawley Rat | [13][14] |
| Prodrug (NIC-PS) | 40 | ~10x increase in AUC vs. NIC | N/A | ~10x increase vs. pure drug | N/A | NSG Mouse | [24] |
Table 2: Overview of Dosing and Administration Routes in Preclinical Studies
| Animal Model | Disease Model | Dose | Administration Route | Study Outcome | Reference |
| Nude Mice | Non-small Cell Lung Cancer | 10-20 mg/kg/day | Intraperitoneal (IP) | Decreased tumor size | [11] |
| BALB/c Mice | Breast Cancer (4T1) | 20 mg/kg/day | Intraperitoneal (IP) | Suppressed tumor growth, reduced metastasis | [9][10] |
| NOD/SCID Mice | Colorectal Cancer | N/A | Oral (PO) | Inhibited tumor growth | [5] |
| Rats | Colorectal Cancer | 20 mg/kg/day | Intraperitoneal (IP) | Reduced aberrant crypt foci | [12] |
| Mice | Inflammatory Airway Disease | 13 mg/kg/day | Intraperitoneal (IP) & Oral Gavage | Reduced mucus production | [23] |
Experimental Protocols
Protocol 1: Preparation of Niclosamide Amorphous Solid Dispersion (ASD) for Oral Gavage
This protocol is adapted from a solvent evaporation method to enhance oral bioavailability.[14]
-
Materials: Niclosamide powder, Polyethylene glycol 6000 (PEG 6000), Poloxamer 188 (P188), Ethanol, Methanol, Rotary evaporator, 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) in water.
-
Dissolution of Drug: Accurately weigh 100 mg of Niclosamide and dissolve it in 5 mL of ethanol.
-
Dissolution of Carriers: Separately, weigh 50 mg of PEG 6000 and 250 mg of P188 and dissolve them in 5 mL of methanol.
-
Mixing: Use a vortex mixer for 10 minutes for each solution, followed by ultrasonication in a 40-45°C water bath for 5 minutes until both solutions are clear.
-
Combine Solutions: Thoroughly mix the Niclosamide solution and the carrier solution.
-
Solvent Evaporation: Remove the solvents (ethanol and methanol) using a rotary evaporator. The resulting solid is the ASD (Niclosamide:PEG 6000:P188 in a 2:1:5 ratio).[13]
-
Preparation for Dosing: Grind the resulting ASD into a fine powder. For dosing, suspend the powder in a 0.5% CMC-Na aqueous solution to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in rats at 10 mL/kg).[14] Ensure the suspension is homogenous before administration by oral gavage.
Protocol 2: Preparation of Niclosamide Solution for Intraperitoneal (IP) Injection
This protocol provides a common method for preparing Niclosamide for IP injection in cancer models.[9][23]
-
Materials: Niclosamide powder, Dimethyl sulfoxide (DMSO), Corn oil (or saline/PEG).
-
Stock Solution: Prepare a concentrated stock solution of Niclosamide in DMSO (e.g., 10 mM).[23] Ensure it is fully dissolved.
-
Dilution for Injection: For a dose of 20 mg/kg, the stock solution must be diluted into a vehicle that is well-tolerated by the animals.
-
Vehicle Preparation: A common method is to dilute the DMSO stock into corn oil.[23] For example, to achieve a final injection volume of 100 µL for a 25g mouse, the required amount of DMSO stock is added to the corn oil.
-
Final Concentration: The final concentration of DMSO in the injection solution should be kept as low as possible (ideally <10%) to minimize toxicity.
-
Administration: Vortex the final solution thoroughly before drawing it into a syringe. Administer the solution via IP injection.
Visualizations
Caption: Workflow for selecting Niclosamide formulation and administration route.
Caption: Simplified Wnt/β-catenin signaling pathway inhibited by Niclosamide.
References
- 1. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. The anthelmintic drug niclosamide induces apoptosis, impairs metastasis and reduces immunosuppressive cells in breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 12. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fabrication of Niclosamide loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. JCI Insight - Niclosamide repurposed for the treatment of inflammatory airway disease [insight.jci.org]
- 24. biorxiv.org [biorxiv.org]
Troubleshooting Niclosamide precipitation in physiological pH buffers
For Researchers, Scientists, and Drug Development Professionals
Niclosamide, a potent anthelmintic agent, is gaining significant attention for its potential applications in cancer, antiviral, and metabolic disease research. However, its low aqueous solubility and tendency to precipitate in physiological pH buffers present considerable challenges for in vitro and in vivo studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does my niclosamide precipitate when I add it to my cell culture medium or physiological buffer?
A1: Niclosamide is a weakly acidic molecule with a pKa value reported to be in the range of 6.89 to 7.12.[1][2] This means its solubility is highly dependent on the pH of the solution. At physiological pH (typically around 7.2-7.4), a significant portion of niclosamide is in its less soluble, protonated form, leading to precipitation. As the pH increases, niclosamide becomes more deprotonated and its solubility significantly increases.[2][3][4][5][6][7]
Q2: What is the expected solubility of niclosamide at different pH values?
A2: The aqueous solubility of niclosamide demonstrates a clear upward trend with increasing pH. Below is a summary of reported solubility data at various pH levels. It's important to note that the exact solubility can be influenced by factors such as temperature, buffer composition, and the specific polymorphic form of the niclosamide used.[2][4]
| pH | Reported Niclosamide Concentration (µM) |
| 3.66 | 2.53 |
| 7.05 | 8.68 |
| 7.63 | 32.0 |
| 8.0 | ~20-30 |
| 8.26 | 68 |
| 8.57 | 124.5 |
| 9.2 | 300 |
| 9.63 | 703 |
| (Data compiled from multiple sources referencing studies on niclosamide solubility at 20°C and 37°C)[2][3][4][5][6][7] |
Q3: How can I prepare a stock solution of niclosamide?
A3: Due to its poor water solubility, niclosamide stock solutions are typically prepared in organic solvents. The most common solvents are Dimethyl Sulfoxide (DMSO) or ethanol.[8] For example, a 10 mM stock solution in DMSO is frequently used.[8] Some studies have also reported using a 1:1 mixture of acetone and methanol.[8] It is crucial to ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
Problem: My niclosamide precipitates immediately upon dilution of the DMSO stock into my aqueous buffer or cell culture medium.
Solution Workflow:
Caption: Troubleshooting workflow for niclosamide precipitation.
-
Step 1: pH Adjustment: The most straightforward method to increase niclosamide solubility is to raise the pH of your buffer.[2][3][4][5][6][7] For many cell-based assays, a pH of up to 8.5 can be tolerated for short to moderate incubation times. However, it is essential to have a parallel control with the vehicle at the same pH to account for any pH-induced effects on your cells.
-
Step 2: Employ Solubilizing Agents: If pH adjustment is not feasible for your experimental system, consider using formulation strategies that enhance solubility. Amorphous solid dispersions with polymers like hydroxyethyl cellulose (HEC) or Soluplus® have been shown to significantly increase the aqueous solubility of niclosamide.[9][10][11] Another approach is the use of cyclodextrins.
-
Step 3: Co-crystal Formulation: Research has demonstrated that co-crystals of niclosamide with compounds like nicotinamide can improve its dissolution profile.[9]
-
Step 4: Nanosuspensions: Creating a nanosuspension of niclosamide is another advanced formulation technique to improve its bioavailability.[12]
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Niclosamide Solution
-
Prepare a 10 mM stock solution of niclosamide in DMSO.
-
Prepare your desired physiological buffer (e.g., PBS, Tris-HCl) and adjust the pH to 8.5 using NaOH.
-
Warm the pH-adjusted buffer to 37°C.
-
While vortexing the warmed buffer, slowly add the required volume of the niclosamide DMSO stock to achieve your final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Always include a vehicle control (DMSO in pH-adjusted buffer) in your experiments.
Protocol 2: Solvent-Exchange Method for Supersaturated Solutions
This method can be used to generate temporarily stable supersaturated solutions, but be aware that precipitation may occur over time.
-
Prepare a 30 mM stock solution of niclosamide in ethanol.
-
In a separate vessel, prepare your desired aqueous buffer at the target pH.
-
Rapidly inject the ethanolic niclosamide stock into the vigorously stirred aqueous buffer. The final concentration of ethanol should be kept to a minimum.
-
Use the solution immediately, as the supersaturated state is transient and precipitation is likely to occur over time.[2]
Niclosamide's Impact on Cellular Signaling
Niclosamide has been shown to modulate multiple signaling pathways, which is a key aspect of its therapeutic potential. Understanding these pathways can help in designing experiments and interpreting results.
Caption: Key signaling pathways inhibited by niclosamide.
Niclosamide has been demonstrated to inhibit several critical cancer-related signaling pathways, including:
-
STAT3 Signaling: Niclosamide can inhibit the activation and transcriptional function of STAT3.[13][14][15]
-
Wnt/β-catenin Signaling: This pathway is another key target of niclosamide's anti-cancer activity.[16][17][18]
-
Notch Signaling: Inhibition of the Notch pathway has been observed in various cancer models.[17][18]
-
mTORC1 Signaling: Niclosamide can interfere with the mTORC1 pathway, impacting cell growth and proliferation.[17][18]
-
NF-κB Signaling: The pro-inflammatory NF-κB pathway is also modulated by niclosamide.[16][17][18]
-
ERK Pathway: Niclosamide has been shown to suppress the ERK pathway, which is involved in cell migration and invasion.[16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 15. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential off-target effects of Niclosamide in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential off-target effects of Niclosamide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Niclosamide?
Niclosamide is a promiscuous drug that exhibits broad biological activity by modulating multiple signaling pathways and cellular processes.[1][2][3] Its primary off-target effects stem from its function as a mitochondrial uncoupler (protonophore), which disrupts mitochondrial oxidative phosphorylation.[4][5] This can lead to generalized cytotoxicity that may mask its specific anti-cancer activities. Additionally, Niclosamide is known to inhibit several key signaling pathways simultaneously, including Wnt/β-catenin, NF-κB, STAT3, mTORC1, and Notch.[1][2][3][4][6]
Q2: How can I minimize the off-target effects of Niclosamide in my experiments?
To mitigate off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the IC50 value for your specific cell line and use concentrations at or slightly above this value for your experiments.[7][8]
-
Perform time-course experiments: Niclosamide's effects can be time-dependent.[7][9][10] Shorter incubation times may allow for the observation of specific pathway inhibition before the onset of widespread mitochondrial dysfunction and cytotoxicity.
-
Use appropriate controls: Include vehicle-only controls (e.g., DMSO) and consider using a structurally related but inactive analog if available.
-
Validate findings with alternative methods: Confirm key results using complementary techniques. For example, if investigating a specific pathway, use genetic methods like siRNA or CRISPR to knock down a key protein in that pathway and compare the phenotype to that induced by Niclosamide.
-
Monitor mitochondrial health: Assess mitochondrial membrane potential (e.g., with JC-1 staining) or cellular ATP levels to understand the extent of mitochondrial uncoupling at your working concentration.
Q3: Which key signaling pathways are affected by Niclosamide?
Niclosamide has been shown to inhibit multiple signaling pathways critical for cancer cell proliferation and survival.[2][4] These include:
-
Wnt/β-catenin Pathway: Niclosamide can promote the degradation of the Wnt co-receptor LRP6 and down-regulate Dishevelled-2 (Dvl2), leading to decreased β-catenin stabilization and signaling.[4][11][12]
-
NF-κB Pathway: It can block TNFα-induced phosphorylation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit and suppressing NF-κB-mediated gene transcription.[3][4]
-
STAT3 Pathway: Niclosamide is a potent inhibitor of STAT3, suppressing its phosphorylation at Y705 and its transcriptional activity.[1][3][9] This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and survivin.[9]
-
mTORC1 Pathway: It has been reported to inhibit mTORC1 signaling, potentially by altering cytoplasmic pH.[1][3]
-
Notch Pathway: Niclosamide treatment has been associated with the inhibition of the Notch signaling pathway.[1][4]
Caption: Major signaling pathways inhibited by Niclosamide.
Q4: How should I prepare and store Niclosamide for cell culture experiments?
Niclosamide has low water solubility.[13] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[14][15] This stock solution should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15] When preparing working concentrations, the DMSO stock should be diluted in cell culture medium. It is important to note that at higher concentrations (e.g., >300 µM), Niclosamide may precipitate out of the medium.[14] Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments, including vehicle controls.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity are observed, potentially masking specific pathway inhibition.
-
Possible Cause: The concentration of Niclosamide is too high, leading to overwhelming mitochondrial uncoupling and cell death.[16]
-
Solution 1: Titrate Concentration. Perform a dose-response curve to determine the IC50 and CC50 (50% cytotoxic concentration) values in your specific cell line.[7][16] Choose a concentration for your experiments that is sufficient to inhibit your target of interest but minimizes broad cytotoxicity.
-
Solution 2: Reduce Incubation Time. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find a time point where specific effects on signaling pathways are visible before significant cell death occurs.[7][10]
-
Solution 3: Assess Mitochondrial Function. Use an assay to measure mitochondrial membrane potential or cellular ATP levels to quantify the degree of mitochondrial uncoupling at your chosen concentration and time point. This helps to correlate cytotoxicity with mitochondrial effects.
Problem 2: Inconsistent results or poor reproducibility between experiments.
-
Possible Cause 1: Drug Precipitation. Due to its low solubility, Niclosamide may precipitate from the culture medium, especially at higher concentrations or after temperature changes.[14]
-
Solution 1: Visually inspect the culture medium for any precipitate after adding Niclosamide. Prepare fresh dilutions from the DMSO stock for each experiment. Ensure the stock solution is fully dissolved before dilution.
-
Possible Cause 2: Drug Stability. The stability of Niclosamide in culture medium containing serum proteins may vary.[14]
-
Solution 2: Minimize the time between preparing the final dilutions and adding them to the cells. For longer-term experiments, consider replenishing the medium with freshly diluted Niclosamide.
-
Possible Cause 3: Cell Density and Health. The sensitivity of cells to Niclosamide can be influenced by their confluency and overall health.
-
Solution 3: Standardize cell seeding densities and ensure cells are in the logarithmic growth phase at the start of each experiment.
Problem 3: Difficulty distinguishing between on-target pathway inhibition and off-target cytotoxic effects.
-
Possible Cause: The observed phenotype (e.g., reduced cell proliferation) is a result of multiple mechanisms, including both specific pathway inhibition and general cellular stress from mitochondrial uncoupling.[5]
-
Solution 1: Rescue Experiments. If you hypothesize that Niclosamide's effect is due to the inhibition of a specific pathway, attempt to "rescue" the phenotype by activating a downstream component of that pathway. For example, if studying the Wnt pathway, see if a downstream activator can overcome the Niclosamide-induced block.
-
Solution 2: Use Specific Inhibitors as Comparators. Compare the effects of Niclosamide to more specific inhibitors of the signaling pathways you are investigating (e.g., compare to a specific STAT3 or NF-κB inhibitor).[11]
-
Solution 3: Analyze Upstream and Downstream Markers. Use techniques like Western blotting to analyze multiple proteins both upstream and downstream of your target within the pathway. This can help confirm that the entire pathway is being modulated as expected, rather than just a single marker changing due to a non-specific effect.[9][11]
Caption: A logical workflow for troubleshooting Niclosamide experiments.
Quantitative Data Summary
The following tables summarize the reported inhibitory and cytotoxic concentrations of Niclosamide across various cancer cell lines. These values can serve as a starting point for designing your experiments.
Table 1: IC50 Values of Niclosamide for Cell Viability/Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method | Citation |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~2.0 | 24 | MTT | [10] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~1.0 | 24 | MTT | [10] |
| HL60 | Acute Myeloid Leukemia | 0.28 - 0.51 | Not Specified | Not Specified | [8] |
| A549 | Non-small Cell Lung Cancer | ~2.7 | 48 | MTT | [7] |
| CL1-5 | Non-small Cell Lung Cancer | ~2.2 | 48 | MTT | [7] |
| PC-3 | Prostate Cancer | < 1.0 | Not Specified | Not Specified | [12] |
| DU145 | Prostate Cancer | < 1.0 | Not Specified | Not Specified | [12] |
| MDA-MB-231 | Breast Cancer | < 1.0 | Not Specified | Not Specified | [12] |
| T-47D | Breast Cancer | < 1.0 | Not Specified | Not Specified | [12] |
| HCT116 | Colorectal Cancer | ~5.0 | 24 | TOPflash | [11] |
Table 2: Cytotoxicity (CC50) and Antiviral (IC50) Data
| Cell Line | Virus | IC50 (nM) | CC50 (nM) | Selectivity Index | Citation |
| VeroE6 | SARS-CoV-2 | 564 | 1050 | 1.86 | [16] |
| H1437 | SARS-CoV-2 | 261 | 438 | 1.67 | [16] |
Key Experimental Protocols
1. Cell Viability Assay (MTT-based)
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Treat cells with various concentrations of Niclosamide or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).[7][9]
-
Four hours before the end of the incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][9]
-
After the 4-hour incubation, remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.[9]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][9]
-
2. Western Blot Analysis
-
Principle: Detects specific proteins in a sample to analyze changes in their expression or phosphorylation state.
-
Protocol:
-
Treat cells with Niclosamide or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Centrifuge the lysates at 13,000 x g for 10 minutes at 4°C to pellet cell debris.[9]
-
Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.
-
Protocol:
-
Treat cells with Niclosamide or vehicle control.
-
Harvest cells (including any floating cells in the supernatant) and wash them with ice-cold PBS.[7]
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
4. Cell Cycle Analysis
-
Principle: Measures the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
-
Protocol:
-
Treat cells with Niclosamide or vehicle control for the desired time (e.g., 48 hours).[17]
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.[17]
-
Wash the cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry, acquiring at least 20,000 events per sample.[17]
-
Caption: General experimental workflow for assessing Niclosamide's effects.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide’s potential direct targets in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 13. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ajo.asmepress.com [ajo.asmepress.com]
- 16. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Niclosamide Delivery with Nanoparticle Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation and characterization of niclosamide-loaded nanoparticles. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data summaries to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and analysis of niclosamide nanoparticles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading Capacity or Encapsulation Efficiency | - Poor solubility of niclosamide in the chosen organic solvent. - Suboptimal drug-to-polymer/lipid ratio. - Rapid drug partitioning into the external aqueous phase during nanoparticle formation. | - Screen different organic solvents to improve niclosamide solubility. - Systematically vary the initial drug-to-carrier ratio to find the optimal loading concentration.[1] - Optimize the emulsification/nanoprecipitation process parameters (e.g., stirring speed, temperature, addition rate of phases) to control particle formation kinetics. |
| Large Particle Size or High Polydispersity Index (PDI) | - Aggregation of nanoparticles due to insufficient stabilization. - Improper mixing or homogenization during synthesis. - Ostwald ripening, where larger particles grow at the expense of smaller ones.[2] | - Increase the concentration of the stabilizer (e.g., Tween-80, PEG).[1][3] - Optimize homogenization or sonication parameters (e.g., time, power). - Lyophilize the nanoparticles with a cryoprotectant for long-term storage to prevent aggregation in suspension. |
| Poor Nanoparticle Stability (Aggregation over time) | - Insufficient surface charge (low zeta potential). - Degradation of the nanoparticle matrix. - Inappropriate storage conditions (e.g., temperature, pH). | - Select stabilizers that impart a higher surface charge to the nanoparticles. A zeta potential of ±30 mV is generally considered stable.[1] - For biodegradable polymers, store nanoparticles in a lyophilized state. - Conduct stability studies at different temperatures (e.g., 4°C, 25°C) to determine optimal storage conditions.[4][5] |
| Inconsistent In Vitro Drug Release Profile | - "Burst release" due to surface-adsorbed drug. - Incomplete drug release due to strong interactions with the nanoparticle core. - Inappropriate release medium or sink conditions. | - Wash nanoparticles thoroughly after synthesis to remove unencapsulated and surface-bound drug. - Modify the composition of the nanoparticle matrix to tune drug-carrier interactions. - Ensure the release medium maintains sink conditions (drug concentration in the medium should not exceed 10% of its saturation solubility).[3] Add a small percentage of a surfactant like Tween 80 to the release medium to improve the solubility of released niclosamide. |
| Low Bioavailability in Animal Studies | - Poor absorption of nanoparticles from the administration site. - Rapid clearance of nanoparticles by the mononuclear phagocyte system (MPS).[6] - Premature drug release before reaching the target tissue. | - Surface modify nanoparticles with PEG (PEGylation) to increase circulation time.[7] - Optimize particle size to be within the ideal range for avoiding rapid clearance (typically <200 nm).[8] - Design nanoparticles with sustained-release properties to ensure the drug is released at the target site over an extended period.[4][5] |
Frequently Asked Questions (FAQs)
Formulation & Characterization
-
Q1: What are the key parameters to consider when selecting a nanoparticle formulation for niclosamide? A1: Key parameters include the desired particle size, surface charge (zeta potential), drug loading efficiency, and the intended route of administration. For oral delivery, solid lipid nanoparticles (SLNs) have shown promise in increasing bioavailability.[4][5][9] For parenteral administration, biodegradable polymeric nanoparticles like those made from chitosan or PLGA can be suitable.[3][10]
-
Q2: How can I determine the encapsulation efficiency and drug loading of my niclosamide nanoparticles? A2: To determine encapsulation efficiency and drug loading, the amount of free, unencapsulated niclosamide needs to be separated from the nanoparticles. This is typically done by centrifuging the nanoparticle suspension and measuring the concentration of niclosamide in the supernatant using UV-Vis spectrophotometry or HPLC.[1][3] The encapsulated drug is then calculated by subtracting the free drug from the total initial drug amount.
-
Q3: What are the common techniques for characterizing the physicochemical properties of niclosamide nanoparticles? A3: Common characterization techniques include:
-
Dynamic Light Scattering (DLS): To measure particle size, polydispersity index (PDI), and zeta potential.[]
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.[1][][12]
-
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD): To assess the physical state of the encapsulated niclosamide (crystalline or amorphous).[4][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the compatibility of niclosamide with the excipients and the absence of chemical interactions.[4][5]
-
Experimental Design
-
Q4: How should I design an in vitro drug release study for niclosamide nanoparticles? A4: An in vitro release study is typically performed using a dialysis bag method. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological pH (e.g., 7.4) and body temperature (37°C). To simulate the tumor microenvironment, a lower pH (e.g., 5.5) can also be used.[3] Samples of the release medium are collected at predetermined time intervals and analyzed for niclosamide concentration.[3][12]
-
Q5: What are the important considerations for in vivo pharmacokinetic and biodistribution studies? A5: For in vivo studies, the nanoparticle formulation is administered to animals (e.g., rats, mice) via the desired route (e.g., intravenous, oral). Blood samples are collected at various time points to determine the drug concentration in plasma and calculate pharmacokinetic parameters like Cmax, Tmax, and AUC. For biodistribution studies, major organs are harvested at the end of the study to quantify the amount of drug accumulated in each tissue.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on niclosamide nanoparticle formulations.
Table 1: Physicochemical Properties of Niclosamide Nanoparticles
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan Nanoparticles | 100 - 120 | Monodispersed | - | >90 | - | [3] |
| Solid Lipid Nanoparticles (SLN) | 204.2 ± 2.2 | 0.328 ± 0.02 | -33.16 ± 2 | 84.4 ± 0.02 | 5.27 ± 0.03 | [1][4] |
| Amorphous Solid Dispersion (ASD) generating Nanoparticles | ~100 | - | - | - | - | [13][15] |
| Lipid Nanoparticles (Ncl-Lips) | 173.9 ± 6.172 | 0.186 ± 0.01 | -13.5 ± 0.98 | 89.49 ± 2.40 | 32.25 ± 0.49 | [14] |
Table 2: In Vivo Pharmacokinetic Parameters of Niclosamide Formulations
| Formulation | Animal Model | Cmax | Relative Bioavailability | Key Finding | Reference |
| Solid Lipid Nanoparticles (SLN) | Rabbits | 2.15-fold increase vs. commercial product | 11.08 | SLN system improved oral delivery of niclosamide. | [1][4] |
| Amorphous Solid Dispersion (ASD) | Rats | - | 2.6-fold increase vs. crystalline drug | ASD enhanced oral availability. | [15] |
Experimental Protocols
1. Preparation of Niclosamide-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Technique
This protocol is adapted from the methodology described by Rehman et al. (2018).[1][12]
-
Materials: Niclosamide (NCS), Stearic acid (SA), Tween-80, Polyethylene Glycol (PEG)-400, Deionized water.
-
Procedure:
-
Melt the stearic acid at a temperature 5°C above its melting point to form the oily phase.
-
Dissolve a predetermined amount of niclosamide in the molten stearic acid.
-
In a separate beaker, dissolve Tween-80 and PEG-400 in deionized water and heat to the same temperature as the oily phase with continuous magnetic stirring (e.g., 1200 rpm) to form the aqueous phase.
-
Add the oily phase to the aqueous phase under continuous stirring to form a microemulsion.
-
Rapidly add cold deionized water to the microemulsion (e.g., at a 1:25 ratio) under magnetic stirring to facilitate the precipitation of SLNs.
-
The resulting SLN dispersion can be further processed, for instance, by centrifugation to collect the nanoparticles.
-
2. In Vitro Drug Release Study using Dialysis Bag Method
This protocol is based on the methodology described by Yasasvini et al. (2017).[3]
-
Materials: Niclosamide-loaded nanoparticle suspension, Dialysis membrane (with appropriate molecular weight cut-off), Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4 and 5.5), Magnetic stirrer with a hot plate.
-
Procedure:
-
Accurately measure a specific volume of the nanoparticle suspension (e.g., 1 ml) and place it inside a pre-soaked dialysis bag.
-
Securely close both ends of the dialysis bag.
-
Immerse the dialysis bag in a beaker containing a known volume of the release medium (e.g., 250 ml of PBS) maintained at 37°C with gentle stirring (e.g., 50 rpm) to ensure sink conditions.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 ml).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the withdrawn samples for niclosamide concentration using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Fabrication of Niclosamide loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Account Suspended [thepharma.net]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthetic niclosamide-loaded controlled-release nanospheres with high solubility and stability exerting multiple effects against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Niclosamide - encapsulated lipid nanoparticles for the reversal of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to Niclosamide in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the mechanisms of acquired resistance to Niclosamide in cancer cells. It includes frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and curated data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to Niclosamide in cancer cells?
A1: Acquired resistance to Niclosamide is a multifactorial phenomenon involving the dysregulation of several key signaling pathways. The most predominantly reported mechanisms include the reactivation of:
-
Wnt/β-catenin Signaling: Cancer cells can develop resistance by maintaining high levels of β-catenin, a key transcriptional co-activator in the Wnt pathway. This can occur through various mechanisms, including mutations in pathway components that prevent β-catenin degradation.
-
STAT3 Signaling: Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a major driver of resistance. This can be due to upstream signaling from cytokines or growth factor receptors, leading to the transcription of anti-apoptotic and pro-proliferative genes.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival, can also be hyperactivated in Niclosamide-resistant cells, promoting their survival.
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism, has also been implicated in Niclosamide resistance.
Q2: How can I develop a Niclosamide-resistant cancer cell line in the laboratory?
A2: Establishing a Niclosamide-resistant cell line is a crucial step for in vitro studies. A common method is through continuous exposure to escalating doses of the drug. A general protocol is outlined in the "Experimental Protocols" section of this guide. The process typically involves starting with a low concentration of Niclosamide and gradually increasing it as the cells adapt and become resistant.
Q3: My cancer cell line is not responding to Niclosamide treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of response to Niclosamide. Refer to the "Troubleshooting Guides" section for a detailed breakdown of potential issues and solutions. Common reasons include intrinsic resistance of the cell line, degradation of the drug, or the activation of the resistance pathways mentioned in Q1.
Q4: Are there any known biomarkers that can predict sensitivity or resistance to Niclosamide?
A4: While research is ongoing, the activation status of the Wnt/β-catenin and STAT3 pathways can serve as potential biomarkers. High levels of nuclear β-catenin or phosphorylated STAT3 (p-STAT3) may indicate a higher likelihood of resistance. Researchers often use techniques like Western blotting or immunofluorescence to assess the levels of these proteins.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments investigating Niclosamide resistance.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for Niclosamide in cell viability assays. | 1. Niclosamide precipitation: Niclosamide has poor water solubility and can precipitate in culture media, especially at higher concentrations. 2. Cell seeding density: Inconsistent cell numbers at the start of the experiment. 3. Assay incubation time: Variation in the duration of drug exposure. | 1. Prepare fresh stock solutions of Niclosamide in a suitable solvent like DMSO. Ensure the final DMSO concentration in the media is low (<0.1%) and consistent across all wells. Visually inspect for precipitation before adding to cells. 2. Use a cell counter to ensure accurate and consistent cell seeding. Allow cells to adhere and stabilize overnight before adding the drug. 3. Standardize the incubation time for all experiments. |
| No detectable signal for phosphorylated STAT3 (p-STAT3) in Western blot. | 1. Phosphatase activity: Cellular phosphatases can dephosphorylate p-STAT3 during sample preparation. 2. Low protein abundance: p-STAT3 may be present at low levels. 3. Incorrect antibody or blocking buffer: The antibody may not be specific or the blocking buffer may interfere with detection. | 1. Use phosphatase inhibitors in your lysis buffer. Keep samples on ice at all times. 2. Increase the amount of protein loaded onto the gel. Consider using a more sensitive detection reagent. 3. Use an antibody validated for Western blotting of p-STAT3. For phospho-proteins, BSA is often a better blocking agent than milk, as milk contains phosphoproteins that can cause background noise. |
| High background in Wnt/β-catenin luciferase reporter assay. | 1. Leaky promoter activity: The reporter construct may have some basal level of transcription. 2. Cell line characteristics: Some cell lines have endogenously high Wnt signaling. | 1. Always include a negative control (e.g., cells transfected with an empty vector or a reporter with a mutated TCF/LEF binding site). 2. Characterize the basal Wnt activity of your cell line. If it is high, consider using a different reporter system or a cell line with lower endogenous Wnt signaling. |
| Niclosamide-resistant cells lose their resistant phenotype over time. | 1. Lack of selective pressure: When cultured without Niclosamide, resistant cells may be outcompeted by any remaining sensitive cells or may revert to a sensitive state. | 1. Maintain a low, non-toxic concentration of Niclosamide in the culture medium of the resistant cell line to ensure continuous selective pressure. |
Data Presentation
Table 1: IC50 Values of Niclosamide in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of Niclosamide in different cancer cell lines as reported in the literature. These values can vary depending on the specific cell line and the assay conditions used.
| Cell Line | Cancer Type | IC50 (µM) | Comments |
| HepG2 | Hepatocellular Carcinoma | 31.91 (48h) | MTT assay. |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 (48h) | MTT assay. |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 (48h) | MTT assay. |
| A549 | Lung Cancer | 2.60 (24h) | CCK-8 assay. |
| A549/DDP (Cisplatin-resistant) | Lung Cancer | 1.15 (24h) | CCK-8 assay. |
| SUM159 | Breast Cancer | 0.153 | MTT assay. |
| MDA-MB-231 | Breast Cancer | 1.07 | MTT assay. |
| 2LMP NAAE | Breast Cancer (NAAE cells) | 0.29 | More sensitive than adherent cells. |
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | ATPlite assay. |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | ATPlite assay. |
| A2780cp20 (Chemoresistant) | Ovarian Cancer | 0.41 - 1.86 | ATPlite assay. |
| SKOV3Trip2 (Chemoresistant) | Ovarian Cancer | 0.41 - 1.86 | ATPlite assay. |
NAAE: Non-adherent/adhesion-enriching cells
Experimental Protocols
Protocol for Developing Niclosamide-Resistant Cancer Cell Lines
This protocol provides a general guideline for generating Niclosamide-resistant cancer cell lines through continuous drug exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Niclosamide (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Cell counting device
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of Niclosamide for the parental cell line.
-
Initial Exposure: Start by treating the parental cells with a low concentration of Niclosamide, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, increase the Niclosamide concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. Passage the cells when they reach 70-80% confluency. The medium should be changed every 2-3 days with fresh medium containing the appropriate concentration of Niclosamide.
-
Cryopreservation: It is advisable to cryopreserve cells at each stage of resistance development.
-
Confirmation of Resistance: Once the cells can tolerate a significantly higher concentration of Niclosamide (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the new IC50 to that of the parental cell line. A significant increase in the IC50 value indicates the successful establishment of a Niclosamide-resistant cell line.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing cell viability in response to Niclosamide treatment.
Materials:
-
96-well plates
-
Cancer cells
-
Complete cell culture medium
-
Niclosamide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: The next day, treat the cells with various concentrations of Niclosamide. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.
Western Blotting for STAT3 and β-catenin
This protocol outlines the steps for detecting the expression and phosphorylation of STAT3 and the expression of β-catenin.
Materials:
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Wnt/β-catenin Luciferase Reporter Assay (TOPflash Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
TOPflash (contains TCF/LEF binding sites upstream of a luciferase reporter gene) and FOPflash (mutated TCF/LEF sites, as a negative control) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Cancer cells
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate.
-
Transfection: Co-transfect the cells with the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
Drug Treatment: After 24 hours, treat the cells with Niclosamide or other compounds of interest.
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in control cells.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Wnt/β-catenin signaling pathway and points of inhibition by Niclosamide.
Managing pH-dependent solubility and stability of Niclosamide in assays
This guide provides researchers, scientists, and drug development professionals with essential information for managing the pH-dependent solubility and stability of Niclosamide in experimental assays. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Niclosamide, and why is it important? A1: The pKa of Niclosamide, a weak acid, is reported in the range of 6.8 to 7.1.[1][2][3] This value is critical because it dictates the ionization state of the molecule at a given pH. Above its pKa, Niclosamide becomes deprotonated and more soluble in aqueous solutions. Understanding the pKa is key to manipulating pH for optimal solubility in your assays.
Q2: How does pH affect the aqueous solubility of Niclosamide? A2: Niclosamide's aqueous solubility is highly dependent on pH. It is poorly soluble in neutral and acidic conditions but becomes significantly more soluble in alkaline environments (pH 8-9.5).[1][2] For instance, its solubility can increase from approximately 8.7 µM at pH 7 to over 300 µM at pH 9.2.[1][4] This property can be leveraged to achieve necessary concentrations for in vitro experiments.
Q3: What are the best solvents for preparing Niclosamide stock solutions? A3: Due to its low aqueous solubility, Niclosamide stock solutions are typically prepared in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[5][6] It is crucial to prepare a high-concentration stock in an organic solvent before making further dilutions in aqueous buffers.[7][8]
Q4: Why does my Niclosamide precipitate when I dilute a DMSO stock solution into an aqueous buffer? A4: This common issue, known as solvent shifting, occurs when a drug dissolved in a good organic solvent (like DMSO) is diluted into a poor solvent (like an aqueous buffer). If the final concentration of Niclosamide in the aqueous buffer exceeds its solubility limit at that specific pH, it will precipitate. To prevent this, ensure the final pH of the aqueous medium is sufficiently alkaline to support the desired Niclosamide concentration and keep the final percentage of the organic solvent as low as possible.
Q5: How stable is Niclosamide in solution? A5: Niclosamide's stability is influenced by pH, light, and temperature.
-
pH: It is stable for at least 16 days at neutral pH and pH 9.[1][9] However, it undergoes rapid alkaline hydrolysis at very high pH (e.g., in 0.1M or 1N NaOH).[1][10][11]
-
Light: Niclosamide is photosensitive and can degrade upon exposure to sunlight or UV light.[12] All solutions should be protected from light.
-
Temperature: Stock solutions in organic solvents are best stored at -20°C and are stable for months.[5] Aqueous solutions are less stable and should ideally be prepared fresh; storage for more than one day is not recommended.[7][8]
Q6: What are the primary degradation products of Niclosamide? A6: Under harsh alkaline conditions, Niclosamide hydrolyzes into two main products: 2-chloro-4-nitroaniline and 5-chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid).[1][9]
Data & Protocols
Data Presentation
The following tables summarize the solubility of Niclosamide under various conditions.
Table 1: pH-Dependent Aqueous Solubility of Niclosamide
| pH | Concentration (µM) | Concentration (µg/mL) |
|---|---|---|
| 3.66 | 1.77 - 2.53 | 0.58 - 0.83 |
| 7.05 | ~8.7 | ~2.8 |
| 8.0 | ~30 | ~9.8 |
| 8.5 | ~90 | ~29.4 |
| 9.0 | ~200 | ~65.4 |
| 9.2 | ~300 | ~98.1 |
| 9.6 | ~703 | ~230.0 |
Data compiled from multiple sources.[1][2][4][13][14]
Table 2: Solubility of Niclosamide in Common Organic Solvents
| Solvent | Reported Solubility |
|---|---|
| DMSO | ~14 mg/mL (~42.8 mM) |
| Ethanol | ~6 mg/mL (~18.3 mM) |
| PEG400 | > 1.1 x 10⁻³ (mole fraction) |
| Methanol | ~7.8 x 10⁻⁵ (mole fraction) |
Data compiled from multiple sources.[5][15]
Experimental Protocols
Protocol 1: Determining pH-Dependent Solubility (Shake-Flask Method)
This protocol allows for the experimental determination of Niclosamide's equilibrium solubility at various pH values.
-
Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., from pH 4 to 9.5).
-
Addition of Compound: Add an excess amount of solid Niclosamide powder to a known volume of each buffer in a sealed vial. This ensures that the solution will become saturated.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
Sample Collection & Filtration: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully collect a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Measure the concentration of Niclosamide in the filtered supernatant using a validated analytical method, such as UV/Vis spectroscopy or HPLC.[1]
-
pH Measurement: Measure the final pH of the supernatant to confirm the pH at which the solubility was determined.
Protocol 2: Assessing Niclosamide Stability (Forced Degradation Study)
This protocol is used to understand how Niclosamide degrades under specific stress conditions, such as high pH.
-
Solution Preparation: Prepare a Niclosamide solution of known concentration (e.g., 100 µg/mL) in the desired stress condition (e.g., 0.1M NaOH). Prepare a control solution in a neutral buffer where the compound is known to be stable.
-
Incubation: Store the solutions at a specific temperature (e.g., room temperature) and protect them from light.
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Sample Quenching: If necessary, neutralize the aliquot to stop the degradation reaction before analysis.
-
Analytical Measurement: Analyze the samples using a stability-indicating HPLC or LC-MS method.[1][9] This allows for the quantification of the remaining parent Niclosamide and the identification and quantification of any degradation products.
-
Data Analysis: Plot the concentration of Niclosamide versus time to determine the degradation kinetics.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Solubility | 1. The pH of the aqueous buffer is too low. 2. Use of a different, less soluble polymorph of Niclosamide from a new supplier.[2][4] | 1. Increase the pH of the final assay buffer to the 8.0-9.2 range. 2. Standardize the supplier for Niclosamide. If using a new source, re-validate its solubility characteristics. |
| Precipitation in Assay Plate | 1. The final concentration of Niclosamide exceeds its solubility limit at the assay's pH. 2. "Solvent shift" due to a high percentage of organic solvent from the stock solution. | 1. Lower the final Niclosamide concentration or increase the pH of the assay buffer. 2. Decrease the final concentration of DMSO or ethanol to <1% (ideally <0.5%). Consider serial dilutions to minimize solvent carryover. |
| Loss of Potency Over Time | 1. Photodegradation: Exposure of solutions to ambient or UV light.[12] 2. Alkaline Hydrolysis: Gradual degradation in high pH buffers during long experiments or improper storage.[10][11] | 1. Protect all Niclosamide-containing solutions from light by using amber vials or covering containers with aluminum foil. 2. Prepare aqueous working solutions fresh for each experiment. Store stock solutions at -20°C. Avoid very high pH (>9.5) for extended periods. |
| Variability Between Experiments | 1. Temperature fluctuations affecting solubility. 2. Inconsistent pH of buffers. 3. Use of aged or improperly stored stock solutions. | 1. Ensure all experiments are conducted at a consistent, controlled temperature. 2. Calibrate the pH meter before preparing buffers. Verify the final pH of the assay medium. 3. Aliquot stock solutions upon preparation to avoid multiple freeze-thaw cycles and use within 3 months of storage at -20°C.[5] |
Visualizations
Experimental & Conceptual Workflows
Caption: Workflow for preparing Niclosamide working solutions.
Caption: Relationship between pH, solubility, and stability.
Caption: Niclosamide degradation pathway under harsh alkaline conditions.
References
- 1. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Kinetic study and mechanism of Niclosamide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Formulation of Niclosamide for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of Niclosamide for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an oral formulation for Niclosamide?
A1: The primary challenges in developing an oral formulation for Niclosamide stem from its physicochemical properties. Niclosamide is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by:
-
Low Aqueous Solubility: Its solubility in water is very low (5–8 μg/mL), which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]
-
Poor Oral Bioavailability: Consequently, its oral bioavailability is very low, often reported to be around 10%.[3][4] This means that only a small fraction of the administered dose reaches the systemic circulation to exert a therapeutic effect for systemic diseases like cancer or viral infections.[5][6][7]
-
Poor Glass-Forming Characteristics: Niclosamide has a high tendency to exist in a crystalline state, making it difficult to formulate as a stable amorphous solid, which is a common strategy to enhance solubility.[1][8]
Q2: What are the most common formulation strategies to overcome these challenges?
A2: Several strategies are employed to enhance the oral bioavailability of Niclosamide by improving its solubility and dissolution rate. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing Niclosamide in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[1][2][9]
-
Nanoformulations: Reducing the particle size of Niclosamide to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.[3][10][11][12] Common nanoformulation approaches include nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
-
Salt Formation and Co-crystals: Forming salts or co-crystals of Niclosamide with suitable co-formers can alter its crystal lattice and improve its solubility and dissolution properties.[13]
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
Problem 1: Low drug loading in the ASD.
-
Possible Cause: Poor miscibility of Niclosamide with the chosen polymer at higher concentrations.
-
Troubleshooting Tips:
-
Polymer Screening: Screen different polymers (e.g., PVP-VA, HPMC-AS, Soluplus®) to find one with better miscibility with Niclosamide.
-
Addition of a Plasticizer/Surfactant: Incorporate a third component, such as a plasticizer (e.g., TPGS), to improve the miscibility and processability of the drug-polymer mixture.[14]
-
Optimize Drug-to-Polymer Ratio: Experiment with different drug-to-polymer ratios to find the optimal balance between drug loading and physical stability of the ASD.
-
Problem 2: Recrystallization of Niclosamide in the ASD during storage or dissolution.
-
Possible Cause: Niclosamide is a poor glass former with a high tendency to recrystallize.[1][8] Exposure to moisture, high temperatures, or acidic environments can trigger recrystallization.[1]
-
Troubleshooting Tips:
-
Polymer Selection: Use polymers with a high glass transition temperature (Tg) to restrict molecular mobility and prevent recrystallization.
-
Enteric Coating: For oral dosage forms, apply an enteric coating to protect the ASD from the acidic environment of the stomach, where Niclosamide is prone to recrystallization.[1]
-
Moisture Protection: Store the ASD in tightly sealed containers with desiccants to protect it from humidity.
-
Incorporate a Third Component: The addition of a surfactant or a second polymer can sometimes inhibit recrystallization.[2]
-
Nanoformulations
Problem 3: Difficulty in controlling particle size and achieving a narrow size distribution.
-
Possible Cause: Suboptimal process parameters or formulation components.
-
Troubleshooting Tips:
-
Optimize Process Parameters:
-
Stabilizer Selection and Concentration: Screen different stabilizers (e.g., PVA, Tween 80) and optimize their concentration to effectively coat the nanoparticle surface and prevent aggregation.
-
Solvent Selection: In solvent-based methods, the choice of solvent and its miscibility with the antisolvent is critical for controlling particle precipitation.
-
Problem 4: Low encapsulation efficiency or drug loading.
-
Possible Cause: Poor affinity of the drug for the nanoparticle matrix or leakage of the drug during the preparation process.
-
Troubleshooting Tips:
-
Matrix Material Selection: Choose a polymer or lipid matrix with good compatibility and interaction with Niclosamide.
-
Optimize Drug-to-Carrier Ratio: Increasing the amount of carrier material can sometimes improve encapsulation efficiency, but this needs to be balanced with the desired drug loading.
-
Process Optimization: For emulsion-based methods, optimizing the homogenization speed and time can improve drug entrapment. In methods involving solvent evaporation, controlling the rate of evaporation can influence drug loading.
-
Quantitative Data on Formulation Improvement
The following tables summarize the improvements in solubility and bioavailability of Niclosamide achieved with different formulation strategies as reported in preclinical studies.
Table 1: Improvement in Aqueous Solubility of Niclosamide
| Formulation Strategy | Formulation Details | Solubility Improvement | Reference |
| Amorphous Solid Dispersion (ASD) | Niclosamide:PVP-VA:TPGS (35:60:5) prepared by hot-melt extrusion | ~60-fold increase in apparent solubility in FaSSIF (from 6.6 to 481.7 µg/mL) | [1][9][16] |
| Amorphous Solid Dispersion (ASD) | Niclosamide:Hydroxyethyl cellulose (1:4) | 70-fold increase in water solubility (from 6.14 to 428.3 µg/mL) | [2] |
| Salt Formation | Niclosamide ethanolamine salt | Increased solubility to 180-280 mg/L | [2] |
| pH Adjustment | Aqueous solution at pH 9.63 | ~278-fold increase in concentration (from 2.53 µM at pH 3.66 to 703.6 µM) | [17] |
Table 2: Improvement in Oral Bioavailability of Niclosamide in Animal Models
| Formulation Strategy | Animal Model | Dose | Bioavailability Improvement | Reference | | :--- | :--- | :--- | :--- | | Amorphous Solid Dispersion (ASD) | Sprague-Dawley Rats | 10 mg/kg | 2.6-fold increase |[1] | | Amorphous Solid Dispersion (ASD) | Wistar Rats | 25 mg/kg | 4.17-fold increase in AUC |[2] | | Amorphous Solid Dispersion (ASD) | Sprague-Dawley Rats | 50 mg/kg | 2.33-fold increase |[9][18] | | Nanosuspension | Sprague-Dawley Rats | 5 mg/kg | 2.5-fold increase (from 10% to 25%) |[3] | | Solid Lipid Nanoparticles (SLNs) | Rabbits | - | 11.08-fold increase in relative bioavailability |[12] | | Prodrug (PDNIC) | Mice | 10 mg/kg | 85.6% oral bioavailability |[2] |
Experimental Protocols
Protocol 1: Preparation of Niclosamide Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
Materials:
-
Niclosamide anhydrate
-
Poly(1-vinylpyrrolidone-co-vinyl acetate) (PVP-VA, e.g., Kollidon® VA64)
-
d-α-tocopheryl polyethylene glycol succinate (TPGS)
-
Mortar and pestle
-
Hot-melt extruder (e.g., HAAKE MiniLab II Micro Compounder)
Procedure:
-
Prepare a physical mixture of Niclosamide, PVP-VA, and TPGS in a 35:60:5 weight ratio.[14]
-
Grind the mixture using a mortar and pestle until a homogenous blend is obtained.
-
Set the HME processing temperature to 180 °C and the screw speed to 150 rpm.[14]
-
Feed the physical mixture into the extruder.
-
Collect the extrudate and allow it to cool to room temperature.
-
Mill the extrudate to a fine powder for further characterization and in vivo studies.
Protocol 2: Preparation of Niclosamide-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Technique
Materials:
-
Niclosamide
-
Stearic acid (lipid)
-
Tween 80 (surfactant)
-
Deionized water
-
Magnetic stirrer with heating
-
Centrifuge
Procedure:
-
Melt the stearic acid at a temperature 5 °C above its melting point to form the oily phase.[10]
-
Dissolve the required amount of Niclosamide in the melted stearic acid.
-
In a separate beaker, dissolve Tween 80 in deionized water and heat it to 75 °C with continuous stirring at 1200 rpm to form the aqueous phase.[10]
-
Add the oily phase to the aqueous phase and continue stirring to form a microemulsion.
-
Add cold deionized water (1:25 ratio to the microemulsion) under continuous magnetic stirring to allow for the precipitation of SLNs.[10]
-
Centrifuge the SLN dispersion at 30,000 rpm for 10 minutes to separate the nanoparticles.[10]
-
Resuspend the pellet in a suitable vehicle for characterization and administration.
Visualizations
Experimental Workflow
Caption: A logical workflow for the development and preclinical evaluation of oral Niclosamide formulations.
Signaling Pathways Inhibited by Niclosamide
Caption: Simplified diagram of key signaling pathways inhibited by Niclosamide.
References
- 1. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a nanoformulated antihelminthic, niclosamide, in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. repositorio.usp.br [repositorio.usp.br]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Fabrication of Niclosamide loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Preparation of PLGA microspheres loaded with niclosamide via microfluidic technology and their inhibition of Caco-2 cell activity in vitro [frontiersin.org]
- 16. [PDF] Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning | Semantic Scholar [semanticscholar.org]
- 17. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Experimental Design for Niclosamide's Polypharmacology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Niclosamide, accounting for its complex polypharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is Niclosamide's polypharmacology and why is it important for experimental design?
A1: Niclosamide is an FDA-approved antihelminthic drug that has been repurposed for various diseases, including cancer and metabolic disorders, due to its ability to modulate multiple signaling pathways simultaneously.[1][2][3][4] This multi-targeted nature, or polypharmacology, means that the observed cellular effects of Niclosamide are likely the result of its combined action on several pathways. Key signaling pathways modulated by Niclosamide include Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[1][2][3][5] It also uncouples mitochondrial oxidative phosphorylation.[2] Therefore, it is crucial to design experiments that can dissect the contribution of each of these pathways to the overall biological outcome.
Q2: What are the major challenges when working with Niclosamide in vitro?
A2: A significant challenge in working with Niclosamide is its low aqueous solubility and poor bioavailability.[6][7][8] This can lead to issues with drug precipitation in cell culture media, resulting in inconsistent and difficult-to-interpret data. Researchers should pay close attention to the preparation of Niclosamide solutions and consider using formulations like Niclosamide ethanolamine salt to improve solubility.[9] Additionally, its polypharmacology can make it difficult to attribute a specific phenotype to a single molecular target.
Q3: How can I begin to deconvolute the multiple effects of Niclosamide in my experiments?
A3: A multi-pronged approach is recommended. This can include:
-
Dose-response studies: Characterize the concentration-dependent effects of Niclosamide on cell viability and specific pathway markers to identify the optimal concentration range for your experiments.
-
Time-course experiments: Analyze the temporal activation or inhibition of different signaling pathways to understand the sequence of molecular events.
-
Genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out specific targets of Niclosamide to determine their individual contributions to the observed phenotype.
-
Chemical biology tools: Employ more selective inhibitors of the pathways modulated by Niclosamide to compare their effects with those of the multi-targeted drug.
Troubleshooting Guides
Issue 1: Niclosamide Precipitation in Cell Culture
Symptoms:
-
Visible precipitate in the culture flask or plate after adding Niclosamide.
-
High variability in experimental results between replicates.
-
Lower than expected drug efficacy.
Possible Causes:
-
Niclosamide's low water solubility.
-
High concentration of Niclosamide used.
-
Interaction with components in the cell culture medium.
Solutions:
-
Optimize Solubilization:
-
Prepare a high-concentration stock solution of Niclosamide in an appropriate solvent like DMSO.
-
When diluting into culture medium, ensure rapid and thorough mixing.
-
Avoid freeze-thaw cycles of the stock solution.
-
-
pH Adjustment: The solubility of Niclosamide is pH-dependent, increasing at higher pH.[10][11] Consider using buffered solutions to maintain a consistent pH.
-
Use of Analogs: Consider using more soluble analogs of Niclosamide if available and appropriate for your research question.
Issue 2: Inconsistent Inhibition of a Target Pathway
Symptoms:
-
Variable levels of inhibition of a specific signaling pathway (e.g., STAT3 phosphorylation) across experiments.
-
Lack of a clear dose-response relationship.
Possible Causes:
-
Inconsistent drug concentration due to precipitation.
-
Cellular context-dependent effects of Niclosamide.
-
Variability in the activation state of the pathway in your cell model.
Solutions:
-
Confirm Drug Concentration: Before adding to cells, visually inspect the diluted Niclosamide solution for any signs of precipitation.
-
Normalize to a Housekeeping Protein: In Western blotting experiments, always normalize the levels of your target protein to a stable housekeeping protein to account for loading differences.
-
Control Pathway Activation: If studying an inducible pathway, ensure consistent stimulation across all experimental conditions.
-
Monitor Multiple Pathway Components: Instead of relying on a single readout, analyze multiple upstream and downstream components of the target pathway to get a more comprehensive picture of its activity.
Quantitative Data Summary
Table 1: IC50 Values of Niclosamide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | MTT | ~2.0 (24h) | [1] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | MTT | ~1.0 (24h) | [1] |
| Vero-E6 | Monkey Kidney Epithelial | CCK-8 | 1.96 (48h) | [2] |
| A549 | Non-small Cell Lung Cancer | CCK-8 | ~6.81 (DDP-sensitive) | [12] |
| A549/DDP | Cisplatin-resistant Lung Cancer | CCK-8 | ~32.5 (DDP-resistant) | [12] |
| HCT116 | Colorectal Cancer | MTT | <2.0 (72h) | [13] |
| CaCO2 | Colorectal Cancer | MTT | ~4.0 (72h) | [13] |
| HT29 | Colorectal Cancer | MTT | >5.0 (72h) | [13] |
| DU145 | Prostate Cancer | Proliferation | 0.7 | [14] |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol is adapted from methodologies described in studies investigating Niclosamide's effect on the STAT3 pathway.[14][15]
Objective: To determine the effect of Niclosamide on the phosphorylation of STAT3 at Tyrosine 705.
Materials:
-
Cell line of interest (e.g., DU145 prostate cancer cells)
-
Complete culture medium
-
Niclosamide
-
DMSO (for stock solution)
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Niclosamide Treatment:
-
Prepare a stock solution of Niclosamide in DMSO.
-
Treat cells with varying concentrations of Niclosamide (e.g., 0, 0.5, 1, 2, 5 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO alone).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is based on general principles of luciferase reporter assays used to measure NF-κB activity.[16][17][18]
Objective: To assess the effect of Niclosamide on NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Niclosamide
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Niclosamide Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of Niclosamide for a predetermined duration.
-
-
NF-κB Activation:
-
Stimulate the cells with an NF-κB activator like TNF-α for the final hours of the Niclosamide treatment.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in Niclosamide-treated cells to the vehicle-treated control.
-
Visualizations
Caption: Overview of Niclosamide's polypharmacological effects on major signaling pathways.
Caption: A generalized workflow for investigating Niclosamide's polypharmacology.
Caption: Niclosamide's inhibitory effect on the STAT3 signaling pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-dose pharmacokinetics and lung function of nebulized niclosamide ethanolamine in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Niclosamide degradation during long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Niclosamide during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Niclosamide degradation?
A1: Niclosamide is susceptible to degradation from several factors. The primary environmental variables to control are light, pH, and temperature. It is a photosensitive compound that degrades when exposed to both sunlight and UV light.[1] Furthermore, its stability is significantly affected by pH, with degradation increasing in alkaline conditions (pH above 4).[1] While it is relatively stable to heat, elevated temperatures can accelerate degradation, especially in solution.[1][2]
Q2: What are the ideal storage conditions for solid Niclosamide powder?
A2: For solid (powder) Niclosamide, it is recommended to store it in a cool, dark, and dry place. Specifically, storage at temperatures below 30°C is advised, and freezing should be avoided.[2] The container should be tightly sealed to protect it from moisture, as tablets can be sensitive to humidity.[2] Using amber vials or light-blocking containers is crucial to prevent photodegradation.
Q3: How should I store Niclosamide in solution?
A3: The stability of Niclosamide in solution is highly dependent on the solvent and the pH. For aqueous solutions, it is critical to maintain a pH below 4 to prevent hydrolysis.[1][3] In alkaline solutions (e.g., in the presence of sodium hydroxide), Niclosamide degrades rapidly.[1][4] If preparing stock solutions, consider using a non-aqueous solvent like DMSO for short-term storage, but always protect the solution from light. For long-term aqueous storage, buffering the solution to an acidic pH is essential.
Q4: What are the visible signs of Niclosamide degradation?
A4: The primary degradation pathway for Niclosamide is hydrolysis, which breaks it down into 2-chloro-4-nitroaniline (a yellow-colored product) and 5-chlorosalicylic acid (a fluorescent compound).[1][3] Therefore, the appearance of a yellow color in a previously colorless or pale solution can be a strong indicator of degradation.
Q5: How long can I expect Niclosamide to be stable under recommended conditions?
A5: In solid form, when protected from light, moisture, and extreme heat, Niclosamide is generally stable. However, in aqueous solutions, its half-life can be short. For instance, at 20°C, the decomposition half-life in a neutral aqueous solution (pH 6.9) is approximately 7 days.[2] At neutral pH and pH 9, some studies have found solutions to be stable for at least 16 days.[5][6] Stability is greatly enhanced in acidic conditions (pH < 4).[1]
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of Niclosamide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low potency or inconsistent experimental results. | Degradation of Niclosamide stock due to improper storage. | 1. Verify storage conditions (temperature, light exposure, container type). 2. Prepare fresh solutions from solid powder for critical experiments. 3. Perform a stability check using an analytical method like HPLC (see Protocol section). |
| Stock solution has turned yellow. | Alkaline hydrolysis has occurred, leading to the formation of 2-chloro-4-nitroaniline.[1][3] | 1. Discard the solution. 2. When preparing new aqueous solutions, ensure the pH is maintained below 4 using an appropriate buffer system. 3. For non-aqueous stocks (e.g., DMSO), ensure the solvent is anhydrous and stored properly. |
| Precipitate forms in an aqueous stock solution upon storage. | Niclosamide has very low water solubility (5-8 µg/mL).[7] Changes in temperature or solvent evaporation can cause it to precipitate. The precipitate may also be a less soluble polymorph or degradation product. | 1. Confirm the concentration is not above its solubility limit at the storage temperature. 2. If solubility is an issue, consider adjusting the pH or using a co-solvent system, but be mindful of the impact on stability. 3. Gently warm and sonicate the solution to attempt redissolution, but verify purity afterward. |
Summary of Niclosamide Stability Under Various Conditions
| Condition | Observation | Recommendation | Reference(s) |
| pH (Aqueous) | Stable at pH 1-4. Degradation begins above pH 4 and increases with alkalinity. | Maintain aqueous solutions at pH < 4. Avoid alkaline conditions. | [1][3] |
| Light (UV & Sunlight) | Photosensitive; degrades upon exposure to both UV and sunlight. | Store solid and solutions in amber or opaque containers. Protect from all light sources. | [1] |
| Temperature | Generally stable to heat in solid form.[2] Accelerated degradation at elevated temperatures (e.g., 70-100°C) in solution.[1] | Store at controlled room temperature (<30°C). Avoid freezing and high heat. | [1][2] |
| Alkali (e.g., NaOH) | Rapid degradation via hydrolysis. | Avoid contact with strong bases. | [1][4] |
| Moisture | Tablets are sensitive to moisture. | Store in tightly sealed containers in a dry environment. | [2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Niclosamide
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify Niclosamide and separate it from its primary degradation products.
1. Objective: To determine the concentration of Niclosamide in a sample and assess its purity by separating the active compound from its degradation products.
2. Materials:
-
HPLC system with UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Niclosamide reference standard
-
Methanol (HPLC grade)
-
Ammonium phosphate buffer (1 mM, pH adjusted as needed) or Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sample for analysis (e.g., stored stock solution)
3. Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of Methanol and 1 mM ammonium phosphate buffer (e.g., 85:15 v/v) or Acetonitrile and water.[8][9]
-
Flow Rate: 1.0 - 1.2 mL/min[8]
-
Column Temperature: Ambient (e.g., 25°C)
-
Detection Wavelength: 332 nm[8]
-
Injection Volume: 10-20 µL
-
Retention Time: Approximately 6.45 min (will vary based on exact system and conditions).[8]
4. Procedure:
-
Standard Preparation: Prepare a stock solution of Niclosamide reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 µg/mL). Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the test sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Record the peak area of Niclosamide in the chromatograms. Plot a calibration curve of peak area versus concentration for the standards. Use the equation of the line to calculate the concentration of Niclosamide in the test sample. The appearance of additional peaks, particularly those for 2-chloro-4-nitroaniline and 5-chlorosalicylic acid, indicates degradation.
Visual Guides
Caption: Experimental workflow for a comprehensive long-term stability study of Niclosamide.
Caption: A decision tree for troubleshooting suspected Niclosamide degradation.
Caption: Factors leading to the chemical degradation of Niclosamide.
References
- 1. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 2. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study and mechanism of Niclosamide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijfans.org [ijfans.org]
Technical Support Center: Optimizing Dissolution Methods for Niclosamide Solid Dispersions
Welcome to the technical support center for optimizing dissolution methods for Niclosamide (NIC) solid dispersions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is dissolution testing for niclosamide solid dispersions challenging?
A1: Niclosamide is a BCS Class II drug, meaning it has low aqueous solubility and high permeability. While amorphous solid dispersions (ASDs) can significantly enhance its apparent solubility, several challenges remain. Niclosamide is a poor glass former with a high tendency to recrystallize.[1][2] During dissolution, the supersaturated state can be unstable, leading to precipitation of the less soluble crystalline form. Additionally, some polymers used in ASDs can form gels, which may hinder drug release.[3] Exposure to acidic conditions, such as in the stomach, can also cause recrystallization and negatively impact dissolution.[1][3]
Q2: What is the most common method for preparing niclosamide solid dispersions?
A2: Both solvent-based methods and hot-melt extrusion (HME) are commonly used. The solvent evaporation method involves dissolving both niclosamide and a carrier polymer in a common solvent, followed by removal of the solvent.[4][5] HME is a high-throughput manufacturing method where the drug and polymer are mixed and heated to form an amorphous solid dispersion.[1][6][7]
Q3: Which polymers are typically used for niclosamide solid dispersions?
A3: A variety of hydrophilic polymers have been investigated to create amorphous solid dispersions of niclosamide. Commonly used polymers include polyvinylpyrrolidone-vinyl acetate (PVP-VA), polyethylene glycol (PEG) 6000, poloxamer 188, and hydroxyethyl cellulose (HEC).[2][4][8] The choice of polymer can significantly impact the dissolution rate and physical stability of the solid dispersion.
Q4: How does pH affect the dissolution of niclosamide?
A4: Niclosamide is a weakly acidic drug, and its solubility is pH-dependent.[9][10] As the pH increases, the solubility of niclosamide also increases.[9][11] However, exposure of niclosamide solid dispersions to acidic pH (e.g., in the stomach) can lead to recrystallization and a decrease in dissolution.[1][3] Therefore, enteric-coated dosage forms are often necessary to protect the solid dispersion from the acidic environment of the stomach.[3]
Q5: What is the "spring and parachute" effect in the context of niclosamide solid dispersions?
A5: The "spring and parachute" effect describes the dissolution behavior of amorphous solid dispersions. The "spring" is the rapid dissolution of the amorphous form, which generates a supersaturated solution. The "parachute" is the ability of the polymer in the solid dispersion to inhibit or delay the precipitation of the drug from the supersaturated state, thus maintaining a higher concentration for a longer period and enhancing absorption.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate | Incomplete amorphization of niclosamide. | Confirm the amorphous state using techniques like DSC and XRD.[1][6] Optimize the preparation method (e.g., solvent selection, evaporation rate, extrusion temperature). |
| Poor wettability of the solid dispersion. | Incorporate a surfactant or a hydrophilic polymer in the formulation. | |
| Polymer gelling on the surface of the solid dispersion, hindering drug release.[3] | Consider using a different polymer or a combination of polymers. Optimize the drug-to-polymer ratio. Adjust the agitation speed in the dissolution apparatus. | |
| High Variability in Dissolution Results | Inhomogeneous solid dispersion. | Ensure a homogenous mixture of drug and polymer before processing. For solvent methods, ensure complete dissolution of both components. For HME, optimize mixing elements and screw speed. |
| Inconsistent particle size of the solid dispersion powder. | Sieve the solid dispersion to obtain a uniform particle size range.[1] | |
| Drug Precipitation During Dissolution | Niclosamide is a poor glass former and prone to recrystallization from a supersaturated solution.[1][2] | Incorporate precipitation inhibitors (e.g., certain polymers like HPMC, PVP) into the formulation.[5] Optimize the drug loading to avoid exceeding the polymer's capacity to maintain supersaturation. |
| pH of the dissolution medium is too low, causing recrystallization.[1] | Use a dissolution medium with a pH that maintains the solubility of niclosamide (e.g., FaSSIF, pH 6.5). For oral dosage forms, consider an enteric coating to protect the formulation from stomach acid.[3] | |
| Formation of a Non-Dispersible Plug (in capsules) | Polymer gelling and swelling within the capsule shell.[3] | Incorporate disintegrants into the capsule formulation. Optimize the formulation with different polymers or excipients to improve dispersibility.[3] |
Experimental Protocols
Preparation of Niclosamide Solid Dispersion by Solvent Evaporation
This protocol is based on the preparation of a niclosamide solid dispersion with PEG 6000 and Poloxamer 188.[4][5]
-
Dissolution of Niclosamide: Accurately weigh 100 mg of niclosamide and dissolve it in 5 ml of ethanol. Vortex for 10 minutes.
-
Dissolution of Carriers: Separately, weigh 50 mg of PEG 6000 and 250 mg of Poloxamer 188 and dissolve them in 5 ml of methanol. Vortex for 10 minutes.
-
Ultrasonication: Place both solutions in an ultrasonic water bath at 40-45°C for 5 minutes until clear solutions are obtained.
-
Mixing: Thoroughly mix the niclosamide solution and the carrier solution.
-
Solvent Evaporation: Remove the solvents using a rotary evaporator.
-
Drying and Milling: Dry the resulting solid dispersion, and then mill and sieve to obtain a uniform particle size.
In Vitro Dissolution Testing
This protocol is a general guide based on methods described in the literature.[1][3][6]
-
Apparatus: USP Dissolution Apparatus II (Paddles).
-
Dissolution Medium: Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.
-
Temperature: 37.0 ± 0.5 °C.
-
Paddle Speed: 100 rpm.
-
Procedure:
-
Analysis: Analyze the concentration of niclosamide in the filtered samples using a validated HPLC method.[3]
Data Presentation
Table 1: Dissolution of Niclosamide Solid Dispersion (ASD-5) vs. Pure Niclosamide and Physical Mixture
Formulation ASD-5: Niclosamide: PEG 6000: Poloxamer 188 = 2:1:5
| Time (min) | % Niclosamide Dissolved (ASD-5) | % Niclosamide Dissolved (Physical Mixture) | % Niclosamide Dissolved (Pure Niclosamide) |
| 5 | ~75% | <5% | <5% |
| 120 | >80% | <10% | <10% |
Data adapted from a study by Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method.[4][5]
Table 2: Apparent Solubility of Niclosamide Formulations in FaSSIF
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Crystalline Niclosamide | 6.6 ± 0.4 | - |
| Niclosamide ASD with PVP-VA | 481.7 ± 22.2 | ~60-fold |
Data adapted from a study by Jara et al.[2]
Visualizations
Caption: Experimental workflow for preparing and testing Niclosamide solid dispersions.
Caption: Troubleshooting logic for low dissolution of Niclosamide solid dispersions.
References
- 1. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Niclosamide Versus Stattic: A Comparative Analysis of STAT3 Inhibition Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a pivotal oncogenic driver, making it a prime target in cancer therapy. This guide offers an objective comparison of two widely studied small molecule inhibitors of the STAT3 signaling pathway: Niclosamide and Stattic. We will delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for key validation assays.
Distinct Mechanisms of STAT3 Inhibition
Niclosamide and Stattic inhibit STAT3 activity through fundamentally different mechanisms. Niclosamide, an FDA-approved anthelmintic, acts as an indirect inhibitor of STAT3, while Stattic was specifically designed as a direct inhibitor.
Niclosamide: This repurposed drug primarily functions by disrupting upstream signaling cascades that lead to STAT3 activation. It has been shown to suppress the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[1][2] This inhibition of phosphorylation prevents STAT3 dimerization, its subsequent translocation to the nucleus, and its ability to bind DNA and activate target gene transcription.[2][3] While some studies suggest Niclosamide's effects on upstream kinases like JAK2 and Src are minimal, others indicate it may mitigate signal transduction at the JAK kinase level.[2][4][5] Recent crystallographic studies have also identified a novel binding site for niclosamide on STAT3, suggesting a potential direct interaction as well.[6]
Stattic: In contrast, Stattic is a non-peptidic small molecule that directly targets the STAT3 protein. It selectively binds to the Src Homology 2 (SH2) domain of STAT3.[7] The SH2 domain is essential for the dimerization of phosphorylated STAT3 monomers.[7][8] By occupying this domain, Stattic prevents the formation of STAT3 homodimers, which is a prerequisite for its nuclear translocation and transcriptional activity.[7][8][9]
Quantitative Data Comparison
The following tables summarize the inhibitory concentrations of Niclosamide and Stattic across various assays and cell lines.
Table 1: IC50 Values for Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) - 48h | IC50 (µM) - 72h | Citation(s) |
| Niclosamide | HepG2 | Hepatocellular Carcinoma | 31.91 | - | [1] |
| Niclosamide | QGY-7703 | Hepatocellular Carcinoma | 10.24 | - | [1] |
| Niclosamide | SMMC-7721 | Hepatocellular Carcinoma | 13.46 | - | [1] |
| Niclosamide | Du145 | Prostate Cancer | ~0.7 (proliferation) | - | [4] |
| Niclosamide | SW620 | Colon Cancer | - | 2.9 | [10] |
| Niclosamide | HCT116 | Colon Cancer | - | 0.4 | [10] |
| Niclosamide | HT29 | Colon Cancer | - | 8.1 | [10] |
| Stattic | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~3.19 (24h) | - | [11] |
| Stattic | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~4.89 (24h) | - | [11] |
| Stattic | MDA-MB-231 | Breast Cancer | ~5.5 (EC50, 24h) | - | [12] |
| Stattic | PC3 | Prostate Cancer (STAT3-deficient) | ~1.7 (EC50, 24h) | - | [12] |
| Stattic | HeLa | Cervical Cancer | ~0.29 (EC50, 24h) | - | [13][14] |
Table 2: Inhibition of STAT3 Activity
| Compound | Assay Type | Metric | Value (µM) | Citation(s) |
| Niclosamide | STAT3-DNA Binding (FP) | IC50 | 219 ± 43.4 | [6] |
| Niclosamide | STAT3-DNA Binding (ELISA) | EC50 | 1.09 ± 0.9 | [13][14] |
| Niclosamide | STAT3-DNA Binding (MST) | Kd | 281 ± 55 | [6] |
| Stattic | STAT3-DNA Binding (ELISA) | IC50 | 1.27 ± 0.38 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the validation and comparison of STAT3 inhibitors.
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the extent to which a compound inhibits the phosphorylation of STAT3 at Tyr705.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., Du145, A549).
-
Complete cell culture medium.
-
STAT3 inhibitor (Niclosamide, Stattic).
-
Recombinant human IL-6 or other appropriate cytokine to induce phosphorylation.
-
Ice-cold Phosphate Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment, PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (cytokine-stimulated).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[15]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control overnight at 4°C.[15] Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection and Analysis: Apply an ECL substrate and visualize the protein bands. Quantify band intensities and normalize the p-STAT3 levels to total STAT3 or the loading control to determine the extent of inhibition.[15]
Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells to determine the cytotoxic or cytostatic effects of an inhibitor.
Materials:
-
96-well cell culture plates.
-
Cancer cell lines.
-
STAT3 inhibitor.
-
MTT or XTT reagent.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a range of inhibitor concentrations for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
Reagent Incubation: Add MTT or XTT reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[10]
STAT3 DNA-Binding Assay (ELISA-based)
This assay quantifies the ability of activated STAT3 from nuclear extracts to bind to its specific DNA consensus sequence.
Materials:
-
TransAM™ STAT3 ELISA kit or similar.
-
Cells treated with STAT3 inhibitor.
-
Nuclear extraction kit.
-
Microplate reader.
Procedure:
-
Cell Treatment and Nuclear Extraction: Treat cells with the inhibitor for a specified time (e.g., 24 hours).[14] Prepare nuclear extracts from the treated and control cells according to the manufacturer's protocol.
-
ELISA: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus site.
-
Antibody Incubation: Add a primary antibody specific to an epitope on the DNA-bound STAT3. Then, add an HRP-conjugated secondary antibody.
-
Detection: Add the developing solution and measure the absorbance at 450 nm. The intensity is proportional to the amount of STAT3 bound to the DNA.[14]
-
Analysis: Compare the absorbance of inhibitor-treated samples to the control to determine the inhibition of STAT3 DNA-binding activity.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293T or other suitable cells.
-
A luciferase reporter plasmid containing STAT3 binding sites (e.g., pLucTKS3).[4]
-
A Renilla luciferase plasmid (for normalization).[4]
-
Transfection reagent (e.g., Lipofectamine).
-
STAT3 activator (e.g., IL-6).[16]
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the STAT3 luciferase reporter plasmid and the Renilla control plasmid.[16]
-
Treatment: After transfection, treat the cells with the STAT3 inhibitor at various concentrations, followed by stimulation with a STAT3 activator like IL-6.[16]
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.[16]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A reduction in the normalized luciferase activity indicates inhibition of STAT3 transcriptional function.[4]
Conclusion and Recommendations
Both Niclosamide and Stattic are valuable tools for investigating and targeting the STAT3 signaling pathway. The choice between them depends on the specific research question.
-
Niclosamide: As an FDA-approved drug, it has a well-established safety profile. Its broader inhibitory profile, potentially affecting multiple signaling pathways including Wnt/β-catenin and mTOR, might be advantageous in overcoming complex cancer resistance mechanisms.[3][17] However, its indirect and potentially pleiotropic effects on STAT3 signaling require careful consideration of off-target effects.
-
Stattic: Offers a more direct and specific method for inhibiting STAT3 by targeting the SH2 domain.[3][7] This makes it an excellent tool for dissecting the specific roles of STAT3 in various cellular processes. However, some studies have reported STAT3-independent effects, such as the modulation of histone acetylation, which should be considered when interpreting results.[12]
References
- 1. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 17. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Niclosamide and WP1066 for STAT3 Pathway Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of STAT3 signaling inhibitors, this guide provides an objective comparison of two prominent compounds: Niclosamide and WP1066. By examining their mechanisms of action, comparative efficacy from experimental data, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their studies.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in numerous cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Both Niclosamide, an FDA-approved anthelmintic, and WP1066, an experimental agent, have emerged as potent inhibitors of the STAT3 pathway, albeit through different mechanisms.
Mechanisms of Action: A Tale of Two Inhibitors
Niclosamide and WP1066 employ distinct strategies to suppress STAT3 signaling. Niclosamide is primarily recognized as an indirect inhibitor of STAT3. It is thought to exert its effects by targeting upstream kinases, such as Janus kinases (JAKs) and Src kinase, which are responsible for the phosphorylation and subsequent activation of STAT3.[1][2][3] By inhibiting these upstream activators, Niclosamide effectively prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue, thereby blocking its dimerization, nuclear translocation, and transcriptional activity.[1][2] More recent studies suggest that Niclosamide may also have a direct interaction with the STAT3 protein itself, although this is considered a secondary mechanism.[4][5][6]
In contrast, WP1066 is a potent inhibitor of JAK2 , a key upstream kinase for STAT3.[7][8] By directly targeting JAK2, WP1066 effectively blocks the phosphorylation and activation of STAT3.[8][9] While often referred to as a STAT3 inhibitor, its action is mediated through the inhibition of its upstream activator. WP1066 has been shown to suppress STAT3 signaling, leading to decreased levels of downstream gene products like c-Myc.[10]
dot
Caption: Mechanism of STAT3 pathway inhibition by Niclosamide and WP1066.
Comparative Efficacy: A Look at the Data
Direct comparative studies provide valuable insights into the relative potency of these two inhibitors. The following table summarizes key quantitative data from the literature.
| Parameter | Niclosamide | WP1066 | Cell Line(s) | Reference(s) |
| IC50 for STAT3 Activity | 0.25 µM | 2.43 µM | HeLa | [11] |
| IC50 for Cell Viability | 0.7 µM (proliferation) | 1.6 µM | Du145 (prostate) | [1] |
| 0.1 µM (colony formation) | 2.3 µM | B16 (melanoma) | [8] | |
| 1.5 µM | B16EGFRvIII (melanoma) | [8] | ||
| 0.41 - 1.86 µM | Not Reported | Ovarian Cancer Cell Lines | [12] |
The available data suggests that in certain cell lines, such as HeLa, Niclosamide exhibits a significantly lower IC50 for STAT3 inhibition compared to WP1066, indicating higher potency in this context.[11] However, it is important to note that the efficacy of both compounds can vary depending on the cancer type and the specific genetic background of the cells.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is essential for directly assessing the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with Niclosamide, WP1066, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like β-actin or GAPDH.
-
dot
Caption: Workflow for Western Blot analysis of p-STAT3.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3, providing a functional readout of pathway inhibition.
-
Cell Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment and Lysis:
-
After 24 hours, treat the cells with Niclosamide, WP1066, or vehicle control, along with a STAT3 activator (e.g., IL-6) if necessary.
-
Incubate for the desired treatment period (e.g., 18-24 hours).
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in STAT3 transcriptional activity relative to the control group.
-
dot
Caption: Workflow for STAT3 Luciferase Reporter Assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of Niclosamide, WP1066, or vehicle control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 48-72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability) by plotting a dose-response curve.
-
Conclusion
Both Niclosamide and WP1066 are effective inhibitors of the STAT3 signaling pathway, but they achieve this through different mechanisms. Niclosamide primarily acts as an indirect inhibitor by targeting upstream kinases, with some evidence of direct interaction with STAT3. WP1066 is a potent JAK2 inhibitor, thereby blocking STAT3 phosphorylation. The choice between these two compounds will depend on the specific research question, the cellular context, and the desired mode of action. For researchers looking for an FDA-approved compound with a broader inhibitory profile, Niclosamide may be a suitable choice. Conversely, WP1066 offers a more targeted approach to inhibiting the JAK2-STAT3 axis. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other STAT3 pathway inhibitors.
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Niclosamide's Unique Approach to mTORC1 Signaling Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of Niclosamide's inhibitory effect on mTORC1 signaling against other known inhibitors. We delve into its distinct mechanism of action, present supporting experimental data, and provide detailed experimental protocols for key assays.
Niclosamide, an FDA-approved anthelmintic drug, has emerged as a potent inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. Unlike direct mTOR kinase inhibitors, Niclosamide employs an indirect mechanism, offering a unique therapeutic avenue. This guide provides a comprehensive in vitro validation of Niclosamide's effects on mTORC1 signaling and compares its performance with other established mTORC1 inhibitors.
Mechanism of Action: An Indirect Approach to mTORC1 Inhibition
In vitro studies have revealed that Niclosamide does not directly inhibit the catalytic activity of mTORC1.[1][2][3] Its primary mechanism of action lies in its function as a protonophore. Niclosamide dissipates proton gradients across cellular membranes, particularly between lysosomes and the cytosol, leading to a decrease in cytoplasmic pH.[1][2][3] This intracellular acidification is the key trigger for the downstream inhibition of mTORC1 signaling.[1][2][3]
Another proposed, though less emphasized, mechanism is the induction of mitochondrial uncoupling by Niclosamide, which leads to a decrease in cellular ATP levels and subsequent activation of AMP-activated protein kinase (AMPK).[4] Activated AMPK can then inhibit mTORC1 signaling. However, at least one study has shown that in MCF-7 cells, Niclosamide did not activate AMPK, suggesting the protonophore activity is the dominant mechanism.[2]
This indirect mechanism distinguishes Niclosamide from other well-known mTORC1 inhibitors:
-
Rapamycin and its analogs (e.g., Everolimus): These allosteric inhibitors bind to FKBP12, and this complex then binds to and inhibits mTORC1.
-
ATP-competitive mTOR kinase inhibitors (e.g., Torin1, PP242): These agents directly target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.
An in vitro kinase assay demonstrated that while Torin1, PP242, and the rapamycin-FKBP12 complex efficiently inhibited mTORC1 kinase activity, Niclosamide had no detectable direct effect.[2]
Comparative Performance: In Vitro Efficacy
The inhibitory effect of Niclosamide on mTORC1 signaling is evidenced by the reduced phosphorylation of its downstream effectors, 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase 1 (S6K1).[2][5][6]
Data on mTORC1 Signaling Inhibition
| Inhibitor | Target | Mechanism of Action | Effect on p-4E-BP1 / p-S6K1 | Reference |
| Niclosamide | Indirectly mTORC1 | Protonophore, lowers cytoplasmic pH | Inhibition | [2][5] |
| Rapamycin | mTORC1 | Allosteric inhibitor | Inhibition | [2] |
| Torin1 | mTOR (mTORC1 & mTORC2) | ATP-competitive inhibitor | Inhibition | [2] |
Data on Cell Viability
The downstream consequence of mTORC1 inhibition is a reduction in cell proliferation and viability. The half-maximal inhibitory concentration (IC50) is a common metric to quantify this effect.
| Cell Line | Compound | IC50 (µM) | Reference |
| A2780ip2 (Ovarian Cancer) | Niclosamide | 0.41 - 1.86 | [5] |
| SKOV3ip1 (Ovarian Cancer) | Niclosamide | 0.41 - 1.86 | [5] |
| A2780cp20 (Chemoresistant Ovarian Cancer) | Niclosamide | 0.41 - 1.86 | [5] |
| SKOV3Trip2 (Chemoresistant Ovarian Cancer) | Niclosamide | 0.41 - 1.86 | [5] |
| VeroE6 (Kidney Epithelial) | Niclosamide | 0.564 | [7] |
| H1437 (Lung Adenocarcinoma) | Niclosamide | 0.261 | [7] |
| B16-F10 (Melanoma) | Rapamycin | 0.084 | [8] |
| Ca9-22 (Oral Squamous Carcinoma) | Rapamycin | ~15 | [9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the inhibitory effect of Niclosamide on mTORC1 signaling.
Western Blotting for Phosphorylated mTORC1 Substrates
This technique is used to detect the phosphorylation status of key downstream targets of mTORC1, such as 4E-BP1 and S6K1.
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with various concentrations of Niclosamide, a positive control (e.g., Rapamycin or Torin1), and a vehicle control for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of 4E-BP1 (e.g., at Thr37/46) and S6K1 (e.g., at Thr389), as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is then detected using an imaging system.
In Vitro mTORC1 Kinase Assay
This assay directly measures the catalytic activity of mTORC1.
-
Immunoprecipitation of mTORC1: mTORC1 is isolated from cell lysates by immunoprecipitation using an antibody against a component of the complex, such as Raptor.
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a recombinant substrate (e.g., 4E-BP1) in a kinase reaction buffer containing ATP and the test compounds (Niclosamide, positive controls).
-
Detection of Substrate Phosphorylation: The reaction is stopped, and the phosphorylation of the substrate is analyzed by Western blotting using a phospho-specific antibody.
Cell Viability and Proliferation Assays
These assays determine the effect of Niclosamide on cell growth and survival.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of Niclosamide and control compounds.
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: A reagent such as MTT, MTS (e.g., Cell Counting Kit-8), or a resazurin-based reagent is added to the wells. These reagents are converted into a colored or fluorescent product by metabolically active cells.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader, and the results are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined from the dose-response curve.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Niclosamide as an mTOR Inhibitor – Fight Aging! [fightaging.org]
- 5. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
Comparative analysis of Niclosamide vs. its ethanolamine salt (NEN) in metabolic studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic profiles of the anthelmintic drug Niclosamide and its more soluble ethanolamine salt, Niclosamide Ethanolamine (NEN). The following sections present a comprehensive overview of their physicochemical properties, pharmacokinetic parameters, and effects on key metabolic signaling pathways, supported by experimental data and detailed methodologies.
Introduction
Niclosamide, a salicylanilide anthelmintic, has garnered significant interest for drug repurposing in various therapeutic areas, including oncology, metabolic diseases, and viral infections. Its primary mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation. However, the poor water solubility and low oral bioavailability of Niclosamide have limited its systemic applications. To address these limitations, salt forms such as Niclosamide Ethanolamine (NEN) have been developed. NEN exhibits improved solubility and bioavailability, making it a more viable candidate for systemic therapies.[1][2] This guide offers a side-by-side comparison of these two compounds to aid researchers in selecting the appropriate molecule for their metabolic studies.
Comparative Data Presentation
The following tables summarize the key quantitative data comparing Niclosamide and NEN.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Niclosamide | Niclosamide Ethanolamine (NEN) | Source(s) |
| Water Solubility | 5–8 mg/L | 180–280 mg/L | [3] |
| Oral Bioavailability | Low (5.5%–10% in rats) | Significantly improved | [1][4] |
| In Vivo Concentration | Lower systemic and tumor exposure | Over 15-fold higher concentration in xenografts compared to Niclosamide administration | [1] |
| Half-life (t½) | ~6.7 hours (in rats, 5mg/kg oral) | ~1.25 hours (in mice, 40mg/kg oral) | [2][5] |
Table 2: In Vitro Metabolic Stability of Niclosamide in Mouse Liver Microsomes
| Condition | Niclosamide Remaining (after 60 min) | Major Metabolic Pathways | Key Enzymes | Source(s) |
| + NADPH (CYP-mediated) | ~40% | Hydroxylation | CYP1A2 | [6][7] |
| + UDPGA (UGT-mediated) | ~60% | Glucuronidation | UGT1A1 | [6][7] |
| + NADPH + UDPGA | ~20% | Both | CYP1A2, UGT1A1 | [6] |
Table 3: Effects on Cellular Signaling and Metabolism
| Parameter | Niclosamide | Niclosamide Ethanolamine (NEN) | Source(s) |
| Mitochondrial Uncoupling | Yes | Yes (effective at upper nanomolar concentrations) | [8][9] |
| AMPK Activation | Yes | Yes | [10][11] |
| mTORC1 Inhibition | Yes | Yes | [12][13] |
| Anti-proliferative IC50 (HepG2 HCC cells) | ~1.2 µM | ~0.8 µM | [2] |
Key Metabolic Signaling Pathways
Both Niclosamide and NEN exert their metabolic effects primarily through the uncoupling of mitochondrial oxidative phosphorylation, which leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. This change in cellular energy status activates AMP-activated protein kinase (AMPK), a master regulator of metabolism. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key promoter of anabolic processes such as protein and lipid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Discovery of Niclosamide Ethanolamine, A Repurposed Drug Candidate That Reduces Growth of Hepatocellular Carcinoma Cells in Vitro and in Mice by Inhibiting CDC37 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: metabolite elucidation and main contributions from CYP1A2 and UGT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of mitochondrial uncouplers niclosamide ethanolamine (NEN) and oxyclozanide on hepatic metastasis of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Discovery of Niclosamide Ethanolamine, a Repurposed Drug Candidate That Reduces Growth of Hepatocellular Carcinoma Cells In Vitro and in Mice by Inhibiting Cell Division Cycle 37 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. AMPK Signaling: An Antibody Guide [durbansnow.com]
A Comparative Guide to Mitochondrial Uncouplers: Niclosamide vs. CCCP and FCCP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Niclosamide, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), and Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP), three widely used mitochondrial uncouplers. We will delve into their performance, supported by experimental data, to assist you in selecting the most appropriate agent for your research needs.
At a Glance: Quantitative Comparison of Mitochondrial Uncouplers
The following table summarizes the key quantitative parameters for Niclosamide, CCCP, and FCCP, offering a direct comparison of their potency and cellular effects.
| Parameter | Niclosamide | CCCP | FCCP | Source |
| Uncoupling Potency (EC50) | Not directly comparable, but potent in high nanomolar range.[1] | ~0.38 µM | ~0.04 µM | [2] |
| Cytotoxicity (IC50) | 0.42 - 0.57 µM (in CCA cells)[3] | Significant at 10 µM[4][5] | Potent, with an IC50 of 0.51 µM in T47D cells.[6] | |
| Primary Mechanism | Protonophore, dissipates mitochondrial proton gradient.[7][8] | Protonophore, dissipates mitochondrial proton gradient.[9][10][11] | Protonophore, dissipates mitochondrial proton gradient.[9][12] | |
| Off-Target Effects | Inhibits multiple signaling pathways (NF-κB, Wnt/β-catenin, STAT3, mTORC1, Notch), potential for genotoxicity.[6][7][12][13][14] | Can affect plasma membrane potential and inhibit various enzymes.[10][11] | Inhibits mitochondrial oxygen consumption at high concentrations, can affect plasma membrane potential and inhibit various enzymes.[2][15] |
Mechanism of Action: A Deeper Dive
Mitochondrial uncouplers function by disrupting the coupling between the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). This leads to a dissipation of the proton gradient across the inner mitochondrial membrane, resulting in an increased oxygen consumption rate without the concomitant production of ATP.
The Protonophore Mechanism of CCCP and FCCP
CCCP and FCCP are classical protonophores.[9] These lipophilic weak acids readily diffuse across the inner mitochondrial membrane in their protonated form. In the alkaline environment of the mitochondrial matrix, they release a proton, and the resulting anion diffuses back into the intermembrane space, driven by the membrane potential. This cyclical process effectively shuttles protons back into the matrix, bypassing ATP synthase and uncoupling respiration from ATP synthesis.[10]
Niclosamide: A Multifaceted Agent
Niclosamide, an FDA-approved anthelmintic drug, also acts as a protonophore to uncouple mitochondria.[7][8] However, its biological activity extends beyond this primary mechanism. Research has shown that niclosamide modulates several other signaling pathways within the cell, which contributes to its observed anti-cancer and other therapeutic effects. These pathways include NF-κB, Wnt/β-catenin, and STAT3.[7][12][13][14] This multi-targeted action distinguishes it from the more classical uncouplers, CCCP and FCCP.
Experimental Protocols
Accurate and reproducible data are paramount in research. Below are detailed methodologies for key experiments used to characterize mitochondrial uncouplers.
Measurement of Mitochondrial Oxygen Consumption
1. Using a Clark-Type Oxygen Electrode:
This traditional method provides a direct measurement of oxygen consumption in isolated mitochondria.[1][16][17][18]
-
Apparatus: A Clark-type oxygen electrode connected to a chart recorder or data acquisition system. The reaction is carried out in a sealed, temperature-controlled chamber.
-
Reagents:
-
Respiration Buffer: Typically contains mannitol, sucrose, KCl, Tris-HCl, and KH2PO4 at a physiological pH.
-
Substrates: e.g., glutamate/malate (for Complex I) or succinate (for Complex II).
-
ADP: To stimulate State 3 respiration.
-
Oligomycin: An ATP synthase inhibitor to induce State 4 respiration.
-
Uncoupler (Niclosamide, CCCP, or FCCP): To measure maximal uncoupled respiration.
-
-
Procedure:
-
Calibrate the electrode with air-saturated respiration buffer (100% O2) and a solution containing a reducing agent like sodium dithionite (0% O2).[18]
-
Add respiration buffer and substrate to the chamber and allow the baseline to stabilize.
-
Inject a known amount of isolated mitochondria and record the basal respiration rate (State 2).
-
Add a limiting amount of ADP to initiate State 3 respiration (active ATP synthesis).
-
Once the added ADP is phosphorylated, the respiration rate will decrease to State 4 (resting state).
-
Add the uncoupler of interest in a stepwise manner to determine the concentration-dependent effect on oxygen consumption.
-
Finally, add an ETC inhibitor (e.g., rotenone or antimycin A) to confirm that the observed oxygen consumption is mitochondrial.
-
2. Using a Seahorse XF Analyzer:
This high-throughput method allows for real-time measurement of oxygen consumption rates (OCR) in intact cells.[19][20][21][22]
-
Apparatus: Seahorse XF Analyzer and corresponding cell culture microplates and sensor cartridges.
-
Reagents (from a Seahorse XF Cell Mito Stress Test Kit):
-
Oligomycin
-
FCCP
-
Rotenone/Antimycin A
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Hydrate the sensor cartridge overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with oligomycin, the uncoupler being tested (or FCCP as a control), and rotenone/antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection. This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Measurement of Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and can be measured using fluorescent probes.[4][23][24][25][26]
-
Probes:
-
TMRM (Tetramethylrhodamine, Methyl Ester): A cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[4]
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): A ratiometric dye that exists as green-fluorescent monomers at low membrane potential and forms red-fluorescent "J-aggregates" at high membrane potential. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[25]
-
-
Procedure (General):
-
Culture cells to the desired confluency.
-
Incubate the cells with the fluorescent probe (e.g., TMRM or JC-1) in a suitable buffer or medium for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Treat the cells with the uncoupler of interest (Niclosamide, CCCP, or FCCP) at various concentrations.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. For JC-1, measure both green and red fluorescence to determine the ratio. A decrease in TMRM fluorescence or a decrease in the red/green fluorescence ratio for JC-1 indicates mitochondrial depolarization.
-
Concluding Remarks
The choice between Niclosamide, CCCP, and FCCP depends heavily on the specific research question.
-
FCCP is a highly potent and widely used classical uncoupler, making it a good choice for studies requiring a strong and rapid uncoupling effect. However, its potential to inhibit respiration at higher concentrations should be considered.
-
CCCP , a close analog of FCCP, offers similar potent uncoupling activity.
-
Niclosamide presents a more complex profile. While it is a potent uncoupler, its effects on multiple signaling pathways make it a valuable tool for investigating the interplay between mitochondrial metabolism and other cellular processes, particularly in the context of cancer research. However, its potential for off-target effects and genotoxicity necessitates careful consideration and appropriate controls.
Researchers should carefully consider the desired potency, potential for off-target effects, and the specific cellular context when selecting a mitochondrial uncoupler for their experiments. The detailed protocols provided in this guide should aid in the generation of robust and reproducible data.
References
- 1. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy | MDPI [mdpi.com]
- 9. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 12. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of mitochondrial oxygen consumption using a Clark electrode. | Semantic Scholar [semanticscholar.org]
- 17. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Untitled Document [ucl.ac.uk]
- 19. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. youtube.com [youtube.com]
- 24. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. | Semantic Scholar [semanticscholar.org]
- 25. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mitochondrial-membrane-potential-probes-and-the-proton-gradient-a-practical-usage-guide - Ask this paper | Bohrium [bohrium.com]
Niclosamide's Antiviral Efficacy Against SARS-CoV-2 Variants: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the cross-validation of Niclosamide's effectiveness against various SARS-CoV-2 variants. This report synthesizes key experimental data, compares its performance with other antivirals, and details the underlying methodologies.
The ongoing evolution of SARS-CoV-2 has underscored the urgent need for effective antiviral therapies that retain potency against emerging variants of concern. Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention as a potential repurposed therapeutic for COVID-19.[1][2] Its host-directed mechanism of action suggests a higher barrier to the development of viral resistance, making it a compelling candidate for further investigation.[3] This guide provides a comprehensive comparison of Niclosamide's antiviral efficacy against various SARS-CoV-2 variants, supported by experimental data and detailed protocols.
Comparative In Vitro Efficacy of Niclosamide
Niclosamide has demonstrated potent in vitro activity against multiple SARS-CoV-2 variants, including Alpha (B.1.1.7), Beta (B.1.351), Delta (B.1.617.2), Gamma (P.1), and Omicron.[4][5][6] Notably, its efficacy has been shown to be comparable or, in some cases, superior to other antiviral agents like Remdesivir.[3]
A study by Jeon et al. (2020) identified niclosamide as the most potent inhibitor of SARS-CoV-2 in Vero cells, exhibiting a 40-fold higher potency than remdesivir.[3] Subsequent research has validated these findings and extended them to variants of concern. One study revealed that Niclosamide's potency varies between strains, with the highest efficacy observed against the B.1.1.7 (Alpha) variant.[2][7]
| Drug | SARS-CoV-2 Variant | Cell Line | IC50 (nM) | Reference |
| Niclosamide | WA1 (Wildtype) | VeroE6 | 1664 ± 149 | [2] |
| B.1.1.7 (Alpha) | VeroE6 | 298 ± 23 | [2] | |
| B.1.351 (Beta) | VeroE6 | 440 ± 21 | [2] | |
| P.1 (Gamma) | VeroE6 | 399 ± 34 | [2] | |
| B.1.617.2 (Delta) | VeroE6 | 774 ± 58 | [2] | |
| Delta & Omicron | In Vitro Assays | Complete inhibition at 1 µM | [8] | |
| Remdesivir | SARS-CoV-2 (unspecified) | Vero | - | 40-fold less potent than Niclosamide[3][9] |
| Nirmatrelvir | Omicron | In Vitro Assays | Complete inhibition at 2.5 µM | [8] |
| Molnupiravir | Omicron | In Vitro Assays | Complete inhibition at 2.5 µM | [8] |
Table 1: Comparative In Vitro Efficacy of Antiviral Compounds Against SARS-CoV-2 Variants. This table summarizes the 50% inhibitory concentration (IC50) values of Niclosamide and other antivirals against various SARS-CoV-2 variants in different cell lines.
In Vivo and Clinical Insights
Preclinical studies in animal models have shown promising results. In a murine infection model of SARS-CoV-2, an inhaled formulation of niclosamide improved survival and significantly reduced viral loads.[3]
Human clinical trials are actively evaluating the efficacy of various Niclosamide formulations.[3] A phase 2 randomized clinical trial of orally administered niclosamide in patients with mild to moderate COVID-19 did not show a statistically significant difference in the primary outcome of oropharyngeal clearance of SARS-CoV-2 at day 3 compared to placebo.[9] However, the study did note a trend towards faster symptom resolution in the niclosamide group, particularly in patients with higher viral loads.[10] Another clinical trial of a niclosamide nanohybrid, CP-COV03, reported significant alleviation of COVID-19 symptoms and a reduction in viral load.[11] These findings suggest that formulation and delivery methods are critical for the clinical success of Niclosamide. An inhaled formulation is being explored to deliver the drug directly to the lungs, the primary site of infection, thereby overcoming the low bioavailability of oral administration.[4]
Multi-faceted Mechanism of Action
Niclosamide's antiviral activity is attributed to its pleiotropic effects on host cell pathways, which disrupts multiple stages of the viral life cycle.[3] This multi-targeted approach is a key advantage, as it is less likely to be compromised by viral mutations in a single protein. The proposed mechanisms include:
-
Inhibition of Viral Entry: Niclosamide can prevent the entry of SARS-CoV-2 into host cells by blocking endocytosis. It achieves this by neutralizing the pH of endosomes, a process crucial for the fusion of the viral and endosomal membranes.[12]
-
Disruption of Viral Replication: The drug has been shown to interfere with viral replication by modulating cellular autophagy.[3][7]
-
Inhibition of Syncytia Formation: Niclosamide effectively blocks the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected and uninfected cells. This process, mediated by the viral spike protein, is a key mechanism of viral spread and pathogenesis. Niclosamide inhibits syncytia formation by targeting the host cell calcium-dependent scramblase TMEM16F.[1][7]
-
Modulation of Host Proteins: Research has indicated that Niclosamide can reduce the protein levels of CD147, a host cell receptor that can be utilized by SARS-CoV-2 for entry.[13][14]
Figure 1: Proposed Mechanisms of Action of Niclosamide against SARS-CoV-2. This diagram illustrates the multiple host-directed pathways targeted by Niclosamide to inhibit the viral lifecycle.
Experimental Protocols
The following provides a generalized methodology for the in vitro antiviral assays cited in this guide. Specific parameters may vary between studies.
1. Cell Culture and Virus Propagation:
-
Cell Lines: VeroE6 cells, often engineered to express TMPRSS2 (VeroE6-TMPRSS2), are commonly used due to their high susceptibility to SARS-CoV-2 infection.[3] Human airway epithelial models are also employed to better mimic the physiological site of infection.[3][5]
-
Virus Strains: SARS-CoV-2 variants (e.g., WA1, Alpha, Beta, Delta, Gamma, Omicron) are propagated in susceptible cell lines. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
2. Antiviral Activity Assay (High-Content Imaging):
-
Cell Seeding: Cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of Niclosamide or other antiviral compounds is prepared and added to the cells. A pre-incubation period (e.g., 1 hour) is common to allow for drug uptake.[7]
-
Infection: Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a defined period (e.g., 24 to 72 hours).[7]
-
Immunofluorescence Staining: After incubation, cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid protein) and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: Plates are imaged using a high-content imaging system. The percentage of infected cells is quantified based on the fluorescence signal. The IC50 value is calculated by fitting the dose-response curve.
Figure 2: General Workflow for In Vitro Antiviral Efficacy Assay. This diagram outlines the key steps involved in determining the IC50 of antiviral compounds against SARS-CoV-2.
Conclusion and Future Directions
Niclosamide exhibits potent and broad-spectrum antiviral activity against SARS-CoV-2 and its variants in preclinical models. Its host-directed, multi-faceted mechanism of action makes it a resilient candidate against a rapidly evolving virus. While initial clinical trials with oral formulations have yielded mixed results, the development of novel delivery systems, such as inhaled formulations, holds promise for enhancing its therapeutic potential. Further well-designed clinical trials are warranted to definitively establish the clinical efficacy and safety of Niclosamide for the treatment of COVID-19. The continued investigation of Niclosamide and its analogs could lead to the development of effective, host-directed therapies for the current and future coronavirus pandemics.
References
- 1. news-medical.net [news-medical.net]
- 2. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. TFF Pharmaceuticals Announces Inhaled Niclosamide Significantly Inhibits Viral Replication of the Omicron Variant of SARS-CoV-2 [drug-dev.com]
- 9. Efficacy of Niclosamide vs Placebo in SARS-CoV-2 Respiratory Viral Clearance, Viral Shedding, and Duration of Symptoms Among Patients With Mild to Moderate COVID-19: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tuftsctsi.org [tuftsctsi.org]
- 11. A randomized, double-blind, placebo-controlled trial of niclosamide nanohybrid for the treatment of patients with mild to moderate COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Repurposing niclosamide as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c19early.org [c19early.org]
Niclosamide Stearate Prodrug Demonstrates Enhanced Efficacy and Bioavailability Over Parent Compound in Osteosarcoma Models
A novel niclosamide stearate prodrug therapeutic (NSPT) has shown significant improvements in efficacy and pharmacokinetic properties compared to its parent compound, niclosamide, in preclinical osteosarcoma studies. The prodrug formulation not only enhances the drug's circulation time but also effectively inhibits tumor growth and metastasis in both in vitro and in vivo models.
Researchers have developed a niclosamide stearate prodrug to overcome the poor water solubility and low bioavailability of niclosamide, an anthelmintic drug repurposed for its anticancer activities. This novel formulation has demonstrated superior performance in targeting osteosarcoma, the most common type of primary bone cancer.
Comparative Efficacy: In Vitro and In Vivo
In vitro studies on human and canine osteosarcoma cell lines revealed that NSPT reduces cell viability and proliferation with IC50 values ranging from 0.2 to 2 µmol/L.[1][2][3][4][5] While direct comparative IC50 values for the parent niclosamide under the same experimental conditions are not extensively detailed in the primary study, the potent low-micromolar activity of NSPT is a key finding. Niclosamide itself has been shown to inhibit osteosarcoma cell proliferation at sub-micromolar to low micromolar concentrations in other studies.[6][7]
The most striking advantage of the NSPT formulation is observed in vivo. When administered intravenously at 50 mg/kg weekly in a mouse model of osteosarcoma, NSPT effectively prevented metastatic spread to the lungs over a 30-day period.[1][2][3][4][5] This enhanced in vivo efficacy is largely attributed to the improved pharmacokinetic profile of the prodrug.
Pharmacokinetic Profile: A Clear Advantage for the Prodrug
The niclosamide stearate prodrug formulation significantly enhances the drug's bioavailability. The NSPT formulation stabilizes niclosamide stearate against hydrolysis and delays enzymatic breakdown, leading to a longer circulation half-life of approximately 5 hours.[1][2][3][4][5] This is a substantial improvement over the parent compound, which suffers from poor oral bioavailability. This increased circulation time allows for greater drug accumulation at the tumor site, thereby enhancing its therapeutic effect.
| Parameter | Niclosamide Stearate Prodrug (NSPT) | Parent Compound (Niclosamide) | Reference |
| In Vitro IC50 | 0.2–2 µmol/L (in human and canine osteosarcoma cells) | Sub-micromolar to low µmol/L range (in various osteosarcoma cells) | [1][6] |
| In Vivo Efficacy | Prevents metastatic spread in a mouse model (50 mg/kg, IV, weekly) | Data not directly comparable from the same study | [1] |
| Pharmacokinetics | t1/2 ≈ 5 hours, increased circulation and bioavailability | Poor oral bioavailability and rapid clearance | [1] |
| Mechanism of Action | Inhibition of Wnt/β-catenin, mTOR, STAT3, NF-κB, and Notch pathways | Inhibition of Wnt/β-catenin, mTOR, STAT3, NF-κB, and Notch pathways | [2][8] |
Mechanism of Action: Targeting Key Signaling Pathways
Niclosamide and its stearate prodrug exert their anticancer effects by modulating multiple critical signaling pathways that are often dysregulated in osteosarcoma. These include the Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling pathways.[2][8] By inhibiting these pathways, niclosamide can suppress tumor cell proliferation, migration, and survival.[8] The inhibition of β-catenin has been identified as a key mechanism of niclosamide's action in osteosarcoma cells.[6][7][9] The NSPT formulation, by delivering a higher effective concentration of the active compound to the tumor, is expected to modulate these pathways more effectively.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Collection - Data from Preclinical Testing of a Novel Niclosamide Stearate Prodrug Therapeutic (NSPT) Shows Efficacy Against Osteosarcoma - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 6. scielo.br [scielo.br]
- 7. Niclosamide is a potential candidate for the treatment of chemo-resistant osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide is a potential candidate for the treatment of chemo-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Niclosamide's Specific Inhibition of the NF-κB Pathway in Leukemia Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Niclosamide's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) pathway in leukemia cells against other known NF-κB inhibitors, namely BAY 11-7082 and Parthenolide. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to NF-κB Inhibition in Leukemia
The NF-κB signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] In many types of cancer, including acute myeloid leukemia (AML) and chronic myelogenous leukemia (CML), the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy.[2][3][4] Therefore, inhibitors of this pathway are of significant interest as potential anti-cancer therapeutics. Niclosamide, an FDA-approved antihelminthic drug, has been repurposed as a potential anti-cancer agent due to its ability to inhibit multiple signaling pathways, including NF-κB.[1][5][6][7] This guide focuses on validating the specificity of Niclosamide's inhibitory effect on the NF-κB pathway in leukemia cells and compares its efficacy with other inhibitors.
Mechanism of Action: Niclosamide's Impact on the NF-κB Pathway
Niclosamide has been shown to inhibit the NF-κB pathway in leukemia cells by preventing the degradation of the inhibitory protein IκBα.[8][9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNFα), IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation.[1]
Experimental evidence suggests that Niclosamide blocks TNFα-induced IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.[1][8] Studies indicate that Niclosamide's inhibitory action occurs at the level of TGF-β-activated kinase-1 (TAK1) and the IKK complex.[8][9][10] It is noteworthy that this inhibition of the NF-κB pathway by Niclosamide has been shown to be independent of its other known effect, the generation of reactive oxygen species (ROS).[8][10]
Comparative Analysis of NF-κB Inhibitors in Leukemia Cells
While direct head-to-head studies are limited, this section compares the available data on Niclosamide, BAY 11-7082, and Parthenolide in the context of leukemia cell treatment.
| Inhibitor | Target/Mechanism of Action | Leukemia Cell Line(s) | IC50 (Cell Viability) | Key Findings on NF-κB Inhibition | Reference(s) |
| Niclosamide | Inhibits TAK1 and IKK, preventing IκBα phosphorylation and degradation. | HL-60, Molm13, primary AML cells, Jurkat, CCRF-CEM | 0.28 - 0.51 µM (AML cell lines) | Prevents TNFα-induced p65 nuclear translocation. Inhibits NF-κB-dependent reporter gene transcription. | [6][7][8][11] |
| BAY 11-7082 | Irreversibly inhibits IKKα, preventing IκBα phosphorylation. | HTLV-I-infected T-cell lines, primary ATL cells | Not specified for leukemia cells. 0.85 µM (SH-SY5Y), 1.23 µM (SK-N-AS) - Neuroblastoma | Reduces DNA binding of NF-κB. Down-regulates NF-κB-regulated anti-apoptotic genes. Did not enhance methotrexate cytotoxicity in ALL cell lines. | [12][13] |
| Parthenolide | Directly inhibits NF-κB, preventing its nuclear translocation. | Primary AML cells, blast crisis CML cells | Not specified | Induces apoptosis in AML stem and progenitor cells, associated with NF-κB inhibition. Did not enhance methotrexate cytotoxicity in ALL cell lines. | [13] |
Note: The IC50 values for BAY 11-7082 are provided for neuroblastoma cell lines as a reference for its potency, but direct comparison with Niclosamide in leukemia cells should be made with caution.
Specificity of Niclosamide's Inhibition
A crucial aspect of validating a targeted therapy is to assess its specificity. While Niclosamide effectively inhibits the NF-κB pathway upon stimulation with TNFα, some studies indicate that in the absence of such stimulation, it does not further reduce the basal levels of phosphorylated NF-κB p65 in certain leukemia cell lines.[6][11] This suggests that Niclosamide's inhibitory effect is more pronounced in the context of an activated NF-κB pathway, which is a hallmark of many leukemia subtypes.
However, it is important to acknowledge that Niclosamide is a multi-target inhibitor and has been shown to affect other signaling pathways implicated in leukemia cell survival, including Wnt/β-catenin, STAT3, and CREB.[5][6][11] This multi-pronged attack may contribute to its potent anti-leukemic activity but also indicates a broader mechanism of action beyond specific NF-κB inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the validation and extension of the findings presented in this guide.
Western Blot Analysis for IκBα and p65
This protocol is adapted from Jin et al., 2010.[8]
-
Cell Culture and Treatment: Culture leukemia cells (e.g., HL-60, Molm13) in appropriate media. Pre-incubate cells with the desired concentration of Niclosamide (e.g., 500 nmol/L) for 24 hours. Stimulate the cells with TNFα (e.g., 0.1 nmol/L) for various time points.
-
Preparation of Cytoplasmic and Nuclear Extracts:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and resuspend in a high-salt nuclear extraction buffer.
-
Incubate on ice with intermittent vortexing.
-
Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IκBα, phospho-IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Gene Assay
This protocol is a general guide based on descriptions in Jin et al., 2010.[8]
-
Cell Transfection: Co-transfect leukemia cells (or a suitable reporter cell line like U2OS) with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Drug Treatment and Stimulation: 24 hours post-transfection, treat the cells with various concentrations of Niclosamide or other inhibitors for a specified duration. Subsequently, stimulate the cells with TNFα (e.g., 0.1 nmol/L) for a short period (e.g., 10 minutes).
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity in the same sample for normalization.
-
-
Data Analysis: Express the NF-κB activity as the ratio of firefly to Renilla luciferase activity. Compare the activity in treated cells to that of untreated, stimulated controls.
Cell Viability (MTS) Assay
This protocol is based on the methods described by Jin et al., 2010.[8]
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined density.
-
Drug Treatment: Treat the cells with a range of concentrations of Niclosamide or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting the percentage of viability against the drug concentration.
Conclusion
While direct comparative data with other NF-κB inhibitors like BAY 11-7082 and Parthenolide in leukemia cells is not extensive, the existing information suggests that Niclosamide exhibits significant anti-leukemic activity at nanomolar to low micromolar concentrations. It is important for researchers to consider Niclosamide's multi-target nature when interpreting experimental results, as its efficacy is likely due to the simultaneous inhibition of several key survival pathways in cancer cells. Further head-to-head comparative studies are warranted to definitively establish the relative potency and specificity of Niclosamide against other NF-κB inhibitors in the context of leukemia therapy.
References
- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. oncotarget.com [oncotarget.com]
- 3. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug Repurposing of the Anthelmintic Niclosamide to Treat Multidrug-Resistant Leukemia [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Niclosamide suppresses acute myeloid leukemia cell proliferation through inhibition of CREB-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple Approaches to Repurposing drugs for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Expression and Activation of the NF-κB Pathway Correlate with Methotrexate Resistance and Cell Proliferation in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Novel Niclosamide Derivatives as Direct STAT3 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of novel Niclosamide derivatives against the parent compound in the direct inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). This guide synthesizes experimental data on inhibitory activity and provides an overview of key evaluation methodologies.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell growth, survival, and differentiation.[1][2] In many types of cancer, STAT3 is persistently activated, promoting tumor growth and metastasis, making it a prime target for cancer therapy.[3] Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of the STAT3 signaling pathway.[4] This has spurred the development of novel Niclosamide derivatives with potentially improved efficacy, solubility, and bioavailability.[3] This guide provides a comparative overview of several of these novel derivatives, presenting key performance data and the experimental protocols used for their evaluation.
Mechanism of Action: Direct Inhibition of STAT3
The Janus kinase (JAK)-STAT signaling pathway is a crucial cellular communication route.[5] Upon activation by cytokines or growth factors, JAKs phosphorylate STAT proteins.[5][6] This leads to the dimerization of STAT proteins, their translocation to the nucleus, and subsequent activation of target gene transcription, which can contribute to cancer cell proliferation and survival.[1][5][6] Niclosamide and its derivatives act as direct inhibitors of STAT3. They have been shown to interfere with STAT3's ability to bind to DNA, a critical step for its function as a transcription factor.[3] Some derivatives may also inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation.[7][8]
Comparative Inhibitory Activity
The following table summarizes the experimental data for Niclosamide and several of its novel derivatives, showcasing their potency in inhibiting STAT3 activity and cancer cell proliferation.
| Compound | Assay Type | Target/Cell Line | IC50 / Kd (µM) | Reference |
| Niclosamide | Fluorescence Polarization (STAT3-DNA Binding) | Recombinant STAT3 | 219 ± 43.4 | [3] |
| Microscale Thermophoresis (Binding Affinity) | Recombinant STAT3 | 281 ± 55 | [3] | |
| Cell Proliferation | Du145 (Prostate) | 0.7 | [4] | |
| Cell Proliferation | A2780ip2 (Ovarian) | 0.41 | [5] | |
| Cell Proliferation | SKOV3ip1 (Ovarian) | 1.86 | [5] | |
| MQ021 | STAT3-DNA Binding Inhibition (%) | Recombinant STAT3 | 60% at 100 µM | [3] |
| Compound 21 | Microscale Thermophoresis (Binding Affinity) | Recombinant STAT3 | 155 ± 59 | [3] |
| B12 | IL-6/STAT3 Signaling Inhibition | MDA-MB-231 (Breast) | 0.61 | [9] |
| IL-6/STAT3 Signaling Inhibition | HCT-116 (Colon) | 1.11 | [9] | |
| IL-6/STAT3 Signaling Inhibition | SW480 (Colon) | - | [9] | |
| Analog 11 | Cell Proliferation | A2780ip2 (Ovarian) | 0.52 | [5] |
| Cell Proliferation | SKOV3ip1 (Ovarian) | 1.54 | [5] | |
| Analog 32 | Cell Proliferation | A2780ip2 (Ovarian) | 0.45 | [5] |
| Cell Proliferation | SKOV3ip1 (Ovarian) | 1.72 | [5] |
Experimental Protocols and Workflow
The evaluation of novel STAT3 inhibitors involves a series of in vitro and cell-based assays to determine their binding affinity, inhibitory activity, and effects on cancer cell viability.
Direct STAT3 Binding and Disruption Assays
-
Fluorescence Polarization (FP) Assay: This assay measures the disruption of the STAT3-DNA interaction. A fluorescently labeled DNA probe that binds to STAT3 is used. In the presence of an inhibitor that disrupts this binding, the polarization of the emitted light from the probe decreases.
-
Microscale Thermophoresis (MST): MST is used to quantify the binding affinity between a target protein (STAT3) and a ligand (Niclosamide derivative). The movement of molecules in a microscopic temperature gradient changes upon binding, and this change is used to determine the dissociation constant (Kd).
Cell-Based STAT3 Inhibition Assays
-
STAT3-Dependent Luciferase Reporter Assay: Cancer cells are transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter. A decrease in luciferase activity in the presence of the test compound indicates inhibition of STAT3 transcriptional activity.
-
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3): This technique is used to detect the levels of activated STAT3 (phosphorylated at Tyr705) in cancer cells. Cells are treated with the Niclosamide derivatives, and cell lysates are analyzed by Western blotting using antibodies specific for p-STAT3 (Tyr705) and total STAT3. A reduction in the p-STAT3/total STAT3 ratio indicates inhibitory activity.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation. Cancer cells are treated with various concentrations of the Niclosamide derivatives. A reduction in the formation of a colored formazan product indicates a decrease in cell viability.
Conclusion
The development of novel Niclosamide derivatives presents a promising avenue for the targeted therapy of cancers with aberrant STAT3 signaling. The compounds highlighted in this guide demonstrate potent direct STAT3 inhibitory activity, with some derivatives showing improved performance over the parent Niclosamide molecule in specific assays. The provided experimental frameworks offer a basis for the continued evaluation and optimization of this important class of STAT3 inhibitors. Further in vivo studies are necessary to translate these promising in vitro findings into effective clinical applications.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle: Niclosamide Versus Other Repurposed Drugs in the Fight Against Viruses
For Immediate Release
In the ongoing quest for effective antiviral therapies, the repurposing of existing drugs has emerged as a critical and accelerated strategy. Among the candidates, the anthelmintic drug Niclosamide has demonstrated broad-spectrum antiviral activity, positioning it as a significant contender against a range of viral pathogens. This guide provides a head-to-head comparison of Niclosamide with other prominent repurposed drugs, offering a comprehensive overview of their in vitro efficacy, mechanisms of action, and the experimental frameworks used for their evaluation. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel antiviral interventions.
Quantitative Comparison of Antiviral Activity
The in vitro antiviral efficacy of repurposed drugs is a key indicator of their potential therapeutic value. The following table summarizes the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50 or CC50/IC50) of Niclosamide and other repurposed drugs against various viruses, with a significant focus on SARS-CoV-2. A higher selectivity index indicates a more favorable safety and efficacy profile.
| Drug | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Niclosamide | SARS-CoV | Vero E6 | < 0.1 | 22.1 | >221 | |
| MERS-CoV | Vero B4 | - | - | - | ||
| SARS-CoV-2 | Vero E6 | 0.77 - 4.63 | 1.96 | 0.43 - >28.7 | ||
| SARS-CoV-2 (B.1.1.7) | Vero E6 | 1.00 | 3.73 | 3.73 | ||
| Human Adenovirus | - | 0.6 | - | - | ||
| Hepatitis C Virus | - | 0.16 | - | - | ||
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | |
| Ivermectin | SARS-CoV-2 | Vero-hSLAM | ~5 | - | - | |
| Chloroquine | SARS-CoV-2 | Vero E6 | 1.13 | >100 | >88.5 | |
| Favipiravir | SARS-CoV-2 | Vero E6 | - | - | - | |
| Nitazoxanide | SARS-CoV-2 | Vero E6 | 2.12 | - | - | |
| Doxycycline | SARS-CoV-2 | Vero E6 | 4.5 | >100 | >22.2 |
Note: EC50 and IC50 values can vary between studies due to different experimental conditions, such as the multiplicity of infection (MOI) and the specific cell line used. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Mechanisms of Antiviral Action: A Signaling Pathway Perspective
The antiviral mechanisms of these repurposed drugs are diverse, targeting various stages of the viral life cycle, from entry into the host cell to replication and egress. Understanding these pathways is crucial for developing targeted therapies and combination strategies.
Niclosamide: A Multi-Targeted Antiviral
Niclosamide exhibits a broad range of antiviral effects by modulating multiple host cell signaling pathways. One of its primary mechanisms involves the inhibition of the NF-κB signaling pathway, which is often activated by viral infections to promote inflammation and viral replication. Additionally, Niclosamide can induce autophagy, a cellular process that can either promote or inhibit viral replication depending on the virus and the context. In the case of some coronaviruses, Niclosamide's induction of autophagy has been shown to be antiviral. It is also known to disrupt endosomal acidification, a critical step for the entry of many enveloped viruses.
Caption: Antiviral mechanisms of Niclosamide.
Remdesivir and Favipiravir: Targeting Viral Replication Machinery
Remdesivir and Favipiravir are both nucleoside analogs that function as direct-acting antivirals. They are prodrugs that, once metabolized within the host cell, mimic natural nucleosides and are incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to premature chain termination, thereby halting viral replication.
Caption: Mechanism of RdRp inhibitors.
Ivermectin and Chloroquine: Interfering with Host-Virus Interactions
Ivermectin's proposed antiviral mechanism involves the inhibition of host importin (IMPα/β1)-mediated nuclear transport of viral proteins, which is essential for the replication of some viruses. By blocking this transport, Ivermectin can prevent viral proteins from reaching the nucleus and interfering with the host's antiviral response.
Chloroquine, and its derivative hydroxychloroquine, are thought to exert their antiviral effects by increasing the pH of endosomes. This change in pH can inhibit the fusion of the virus with the endosomal membrane, a necessary step for viral entry into the cytoplasm.
Caption: Mechanisms of Ivermectin and Chloroquine.
Experimental Protocols
The following provides a generalized methodology for the in vitro antiviral assays commonly cited in the referenced studies. Specific details may vary between laboratories.
Cell Culture and Virus Propagation
-
Cell Line: Vero E6 cells (African green monkey kidney epithelial cells) are a commonly used cell line for their susceptibility to a wide range of viruses, including coronaviruses.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Stock: Viral stocks are propagated in Vero E6 cells and the titer is determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay measures the ability of a compound to inhibit the virus-induced killing of host cells.
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: The test compounds (Niclosamide, Remdesivir, etc.) are serially diluted in culture medium to achieve a range of concentrations.
-
Infection: The cell monolayer is infected with the virus at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the virus-containing medium is removed, and the cells are treated with the serially diluted compounds.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells (typically 48-72 hours).
-
CPE Assessment: The CPE is visually scored under a microscope, or quantified using a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the untreated virus control.
Cytotoxicity Assay
This assay determines the toxicity of the compounds to the host cells in the absence of the virus.
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates as described above.
-
Treatment: The cells are treated with the same serial dilutions of the test compounds used in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using an MTT assay or a similar method.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Experimental Workflow Diagram
Caption: General workflow for in vitro antiviral assays.
Conclusion
Niclosamide demonstrates potent in vitro antiviral activity against a broad range of viruses, often with a multi-targeted mechanism of action that involves host cell pathways. When compared to other repurposed drugs such as Remdesivir, Ivermectin, and Chloroquine, Niclosamide's efficacy is competitive, particularly against coronaviruses. However, its lower selectivity index in some studies highlights the need for further optimization and formulation development to improve its therapeutic window. The data and methodologies presented in this guide offer a foundation for further research and development of Niclosamide and other repurposed drugs as viable antiviral therapies. Continued investigation into their in vivo efficacy, safety profiles, and potential for combination therapies will be crucial in the global effort to combat viral diseases.
Validating the Synergistic Effects of Niclosamide with Conventional Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs with established safety profiles presents a compelling strategy in oncology to accelerate the development of novel therapeutic regimens. Niclosamide, an FDA-approved antihelminthic drug, has garnered significant attention for its anticancer properties.[1][2] Preclinical studies have demonstrated its ability to modulate multiple oncogenic signaling pathways, including Wnt/β-catenin, STAT3, mTOR, and NF-κB, which are frequently dysregulated in various cancers and contribute to chemoresistance.[1][3][4][5] This guide provides a comparative overview of the synergistic effects of Niclosamide when combined with conventional chemotherapy agents, supported by quantitative data and detailed experimental protocols.
Data Presentation: Synergistic Effects in Various Cancers
The combination of Niclosamide with standard chemotherapeutic drugs has shown promising synergistic activity across a range of cancer types. The following tables summarize key findings from preclinical studies.
Table 1: Niclosamide and Doxorubicin in Breast Cancer
| Cell Line | Chemotherapy Agent | Key Quantitative Data (Combination) | Key Findings/Mechanism of Synergy |
| MDA-MB-231 (TNBC) | Doxorubicin | Synergistic at multiple concentrations (CI < 1) | Downregulation of Wnt/β-catenin signaling, cell cycle arrest at G0/G1, increased ROS generation.[6][7] |
| SKBR3 (HER2+) | Doxorubicin | Synergistic at multiple concentrations (CI < 1) | Enhanced apoptosis and synergistic cell death.[6][7][8] |
| MCF7 (HR+) | Doxorubicin | Synergistic at multiple concentrations (CI < 1) | Sequential treatment (Niclosamide followed by Doxorubicin) showed strong synergism.[6][7][9] |
Table 2: Niclosamide and Platinum-Based Agents in Ovarian and Lung Cancer
| Cancer Type | Cell Line | Chemotherapy Agent | Key Quantitative Data (Combination) | Key Findings/Mechanism of Synergy |
| Ovarian Cancer | SKOV3CR, OVCAR8CR (Cisplatin-Resistant) | Cisplatin | Niclosamide overcomes cisplatin resistance, inhibiting proliferation and inducing apoptosis at low micromolar ranges.[10][11] | Inhibition of multiple pathways including TCF/LEF (Wnt).[10] |
| Ovarian Cancer | Patient-derived ascites | Carboplatin | Niclosamide analogs showed increased cytotoxicity in combination with carboplatin.[12] | Downregulation of Wnt/β-catenin pathway proteins.[12] |
| Lung Cancer (NSCLC) | A549/DDP (Cisplatin-Resistant) | Cisplatin | Synergistic effect, enhanced apoptosis.[13] | Suppression of lung resistance-related protein and c-myc.[13] |
Table 3: Niclosamide and Other Chemotherapy Agents
| Cancer Type | Cell Line(s) | Chemotherapy Agent | Key Quantitative Data (Combination) | Key Findings/Mechanism of Synergy |
| Pancreatic Cancer | PANC-1, MIA PaCa-2 | Gemcitabine | Synergistically enhances antitumor effect, inhibits proliferation, and induces apoptosis.[14][15][16][17] | Induces ubiquitination and degradation of β-catenin.[14][15][16] |
| Esophageal Cancer | BE3, CE48T | 5-FU, Cisplatin, Paclitaxel | Co-treatment reduces the required dosage of chemotherapeutic drugs.[18] | Suppression of the STAT3 signaling pathway.[18] |
| Breast Cancer (TNBC) | Animal models | Docetaxel | Anti-cancer efficacy was 67% better than docetaxel alone in preclinical studies.[19] | Disrupts cancer cell metabolism and blocks signaling pathways.[19] |
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate a generalized workflow for assessing drug synergy and the key signaling pathways targeted by Niclosamide.
References
- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology [mdpi.com]
- 5. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer [mdpi.com]
- 7. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Niclosamide (NA) overcomes cisplatin resistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Niclosamide Analogs for Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination therapy of niclosamide with gemcitabine inhibited cell proliferation and apoptosis via Wnt/β-catenin/c-Myc signaling pathway by inducing β-catenin ubiquitination in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. test-kjhbps.inforang.com [test-kjhbps.inforang.com]
- 16. Combination therapy of niclosamide with gemcitabine inhibited cell proliferation and apoptosis via Wnt/β-catenin/c-Myc signaling pathway by inducing β-catenin ubiquitination in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 18. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hyundai to advance cancer study plans for niclosamide-based drug - Pharmaceutical Technology [pharmaceutical-technology.com]
Comparative transcriptomics of cancer cells treated with Niclosamide versus other STAT3 inhibitors
A Comparative Transcriptomic Guide to STAT3 Inhibition: Niclosamide vs. Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that is frequently overactivated in a wide array of human cancers.[1][2][3] Its role in promoting cell proliferation, survival, invasion, and immune evasion has made it a prime target for cancer therapy.[3] A variety of inhibitors have been developed to target the STAT3 signaling pathway, each with a distinct mechanism of action that can lead to different transcriptomic outcomes.
This guide provides a comparative analysis of the effects of Niclosamide, an FDA-approved drug identified as a potent STAT3 pathway inhibitor, against other classes of STAT3 inhibitors.[1] We present a summary of their effects on the expression of key cancer-related genes, detailed experimental protocols for transcriptomic analysis, and visualizations of the underlying molecular pathways and workflows.
Data Presentation: Comparing Inhibitor Efficacy and Transcriptional Impact
While direct comparative whole-transcriptome sequencing data is limited, we can summarize the functional outcomes of different STAT3 inhibitors based on their reported efficacy and their effects on well-established STAT3 target genes. These genes are central to cancer hallmarks such as cell cycle progression, apoptosis, and survival.
Niclosamide acts by inhibiting the phosphorylation of STAT3 at the critical Tyrosine 705 residue, which prevents its activation, dimerization, and nuclear translocation.[1][2][4] In contrast, direct inhibitors like Stattic bind to the STAT3 SH2 domain, preventing dimerization of already phosphorylated STAT3.[3][5] Upstream inhibitors, such as the JAK inhibitor Tofacitinib, block the kinases responsible for STAT3 phosphorylation.[6]
The following table summarizes the comparative efficacy and known effects on key STAT3 target gene expression.
| Parameter | Niclosamide | Stattic (Direct SH2 Inhibitor) | Tofacitinib (Upstream JAK Inhibitor) | References |
| Primary Mechanism | Prevents STAT3 Tyr705 phosphorylation | Binds to STAT3 SH2 domain, preventing dimerization | Inhibits upstream JAK1/JAK3 kinases | [1][5][6] |
| IC50 for pSTAT3 Inhibition | 0.5 - 2 µM (in various cancer cell lines) | ~5.1 µM (in vitro) | Prevents STAT3 activation (concentration-dependent) | [5][6] |
| IC50 for Cell Viability | ~0.7 µM (DU145 cells) | ~0.43 - 5.6 µM (in various cancer cell lines) | Prevents STAT5/STAT3 activation | [1][3][6] |
| Selectivity | Inhibits STAT3 pathway; does not inhibit JAK1/2 or Src directly | High selectivity for STAT3 over STAT1/5, but potential STAT3-independent off-target effects reported | Inhibits JAK1 and JAK3, affecting all their downstream targets | [1][6][7] |
| Effect on Target Gene Expression | ||||
| c-Myc (Proliferation) | ↓ Decreased | ↓ Decreased | ↓ Decreased (Inferred) | [1][8] |
| Cyclin D1 (Cell Cycle) | ↓ Decreased | ↓ Decreased | ↓ Decreased (Inferred) | [1] |
| Bcl-xL (Anti-Apoptosis) | ↓ Decreased | ↓ Decreased | ↓ Decreased | [1][9] |
| Mcl-1 (Anti-Apoptosis) | ↓ Decreased | ↓ Decreased | ↓ Decreased | [4][9] |
| Survivin (Anti-Apoptosis) | ↓ Decreased | ↓ Decreased | ↓ Decreased | [4][8] |
Visualizations: Pathways and Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the comparative effects of these inhibitors. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 5. benchchem.com [benchchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide suppresses cell migration and invasion in enzalutamide resistant prostate cancer cells via Stat3-AR axis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disruption of STAT3 by niclosamide reverses radioresistance of human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Niclosamide for STAT3 Over Other STAT Family Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, and its persistent activation is a hallmark of many cancers. This has made STAT3 a compelling target for therapeutic intervention. Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of the STAT3 signaling pathway, demonstrating promise as a repurposed anti-cancer agent. A crucial aspect of any targeted therapy is its selectivity. This guide provides a comprehensive assessment of the selectivity of Niclosamide for STAT3 over other members of the STAT protein family (STAT1, STAT2, STAT4, STAT5a, STAT5b, and STAT6), supported by available experimental data.
Mechanism of Action: An Evolving Understanding
The precise mechanism by which Niclosamide inhibits STAT3 has been the subject of ongoing research, with evidence pointing to a multi-faceted mode of action. Initially, it was proposed that Niclosamide indirectly inhibits STAT3 by targeting upstream kinases such as Janus kinases (JAKs) and Src kinases, which are responsible for the phosphorylation and subsequent activation of STAT3. However, studies have shown that the concentrations of Niclosamide required to inhibit JAK2 and Src are significantly high (IC50 > 10 µM), suggesting this may not be the primary mechanism of action[1].
Further investigations have explored the possibility of direct interaction with the STAT3 protein. While some studies using fluorescence-based binding assays failed to show direct binding to the STAT3 SH2 domain, molecular docking studies have suggested potential interactions within this domain[1][2]. More recent evidence from a 2025 preprint has identified a novel binding site for Niclosamide on STAT3, which encompasses the coiled-coil, DNA-binding, and linker domains[3][4]. This interaction was shown to disrupt STAT3-DNA binding with an IC50 of 219 ± 43.4 μM[3][4]. This suggests a direct, albeit lower affinity, interaction that interferes with the transcriptional activity of STAT3.
The collective evidence suggests that Niclosamide may exert its inhibitory effect on STAT3 through a combination of indirect and direct mechanisms, ultimately leading to the suppression of STAT3 phosphorylation, nuclear translocation, and transcriptional function.
Quantitative Assessment of Selectivity
The selectivity of a compound is paramount in drug development to minimize off-target effects. While comprehensive quantitative data for Niclosamide's inhibitory activity across all STAT family members is not available in a single study, the existing literature consistently points towards a selective inhibition of STAT3.
| Target Protein | Assay Type | IC50 / Ki | Reference |
| STAT3 | STAT3-dependent luciferase reporter activity | 0.25 ± 0.07 µM | [1] |
| Disruption of STAT3-DNA binding (FP assay) | 219 ± 43.4 μM | [3][4] | |
| Inhibition of STAT3 phosphorylation (in various cancer cell lines) | 0.5 - 2 µM | [5] | |
| Cell proliferation (Du145 cells) | 0.7 µM | [1] | |
| Cell proliferation (HCT116 cells) | 0.4 µM | [2] | |
| Cell proliferation (SW620 cells) | 2.9 µM | [2] | |
| Cell proliferation (HT29 cells) | 8.1 µM | [2] | |
| STAT1 | Inhibition of activation | No obvious inhibition | [1] |
| STAT5 | Inhibition of activation | No obvious inhibition | [1] |
| STAT2 | - | No data available | |
| STAT4 | - | No data available | |
| STAT6 | - | No data available | |
| JAK1 | - | No obvious inhibition | [1] |
| JAK2 | Kinase assay | > 10 µM | [1] |
| Src | Kinase assay | > 10 µM | [1] |
Note: The available data strongly suggests that Niclosamide is selective for STAT3 over STAT1 and STAT5. However, there is a lack of quantitative data for STAT2, STAT4, and STAT6, representing a knowledge gap in the complete selectivity profile of Niclosamide.
Comparative Performance with Other STAT3 Inhibitors
To provide a broader context, the following table compares the performance of Niclosamide with Stattic, a well-characterized direct inhibitor of STAT3 that binds to its SH2 domain.
| Parameter | Niclosamide | Stattic | Reference |
| Mechanism of Action | Indirect (upstream kinase inhibition) and Direct (putative binding to a novel site) | Direct (binds to STAT3 SH2 domain) | [5] |
| IC50 for STAT3 Phosphorylation | 0.5 - 2 µM (in various cancer cell lines) | 5.1 µM (in vitro) | [5] |
| IC50 for Cell Viability (MDA-MB-231) | ~1.5 µM | ~7.5 µM | [5] |
| Selectivity over other STATs | Selective over STAT1 and STAT5 | High selectivity for STAT3 over STAT1, STAT5, and STAT6 | [5] |
This comparison highlights that while Niclosamide has a more complex and potentially less direct mechanism of action, it exhibits comparable or, in some cellular assays, more potent inhibition of STAT3 signaling and cell viability than Stattic.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: STAT3 signaling pathway and points of inhibition by Niclosamide and Stattic.
Caption: A typical experimental workflow for evaluating STAT3 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To quantify the levels of activated (phosphorylated) STAT3 in response to Niclosamide treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Du145, HCT116) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of Niclosamide for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total STAT3 and a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
Dual-Luciferase Reporter Assay
Objective: To measure the transcriptional activity of STAT3 in response to Niclosamide treatment.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter.
-
Treatment: After 24 hours, treat the cells with a serial dilution of Niclosamide. Include positive (e.g., IL-6) and negative (vehicle) controls.
-
Cell Lysis: After the desired incubation time, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the positive control.
Immunofluorescence for STAT3 Nuclear Translocation
Objective: To visualize the subcellular localization of STAT3 and assess the effect of Niclosamide on its nuclear translocation.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with Niclosamide for the desired time. Stimulate with a known STAT3 activator (e.g., EGF or IL-6) for a short period before fixation to induce nuclear translocation in control cells.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS). Incubate with a primary antibody against STAT3, followed by a fluorophore-conjugated secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Conclusion
Niclosamide is a promising STAT3 inhibitor with demonstrated selectivity for STAT3 over at least two other STAT family members, STAT1 and STAT5. While its precise mechanism of action is still under investigation, recent findings suggest a direct interaction with the STAT3 protein, in addition to potential indirect effects on upstream kinases. The available quantitative data, primarily from cellular assays, indicates potent inhibition of STAT3 signaling and cancer cell proliferation. However, a comprehensive selectivity profile across the entire STAT family remains to be fully elucidated. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the efficacy and selectivity of Niclosamide and other potential STAT3 inhibitors in their own experimental systems.
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Niclosamide Sodium
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Niclosamide, a substance recognized for being harmful if swallowed, potentially causing cancer through inhalation, and being highly toxic to aquatic life with enduring effects, requires strict adherence to disposal protocols.[1][2] This guide provides essential, step-by-step instructions for the safe and compliant disposal of niclosamide sodium.
Hazard Summary and Safety Precautions
Before handling this compound for disposal, it is crucial to recognize its associated hazards. This information is critical for implementing appropriate safety measures.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Ingestion |
| Carcinogenicity | Category 1A: May cause cancer. | Inhalation |
| Specific Target Organ Toxicity | Category 1: Causes damage to lungs through prolonged or repeated exposure. | Inhalation |
| Aquatic Hazard (Acute) | Category 1: Very toxic to aquatic life.[1][3] | Environmental Release |
| Aquatic Hazard (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects.[1] | Environmental Release |
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves.[4]
-
Eye/Face Protection: Safety goggles with side-shields or a face shield.[5]
-
Protective Clothing: A lab coat, apron, or coveralls to prevent skin contact.
-
Respiratory Protection: If dust generation is unavoidable and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal procedure is essential for safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound, including pure substance, contaminated lab materials (e.g., gloves, wipes, weighing paper), and spill cleanup debris.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
Step 2: Containment and Labeling
-
Collect all this compound waste in a designated, leak-proof, and sealable container.[4]
-
Ensure the container is clearly labeled as "Hazardous Waste: this compound," including the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
Step 3: Managing Spills In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate non-essential personnel from the area.[4]
-
Ensure adequate ventilation.[4]
-
Wearing the appropriate PPE, gently sweep or vacuum the spilled solid material. Avoid creating dust .
-
Collect the spilled material and any contaminated cleaning supplies in the designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Retain and dispose of contaminated wash water; do not discharge to the sewer.[1][5]
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Empty containers should be taken to an approved waste handling site for recycling or disposal. If not otherwise specified, dispose of them as unused product.[5]
Step 5: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [5] Discharging niclosamide into the environment must be avoided.[4]
-
Store the sealed and labeled hazardous waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents.[1][2]
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.
-
Ensure compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Niclosamide Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Niclosamide sodium, offering procedural, step-by-step guidance to directly address your operational questions. By adhering to these protocols, you can minimize risks and ensure the integrity of your research.
While a specific Safety Data Sheet (SDS) for this compound was not identified, this document leverages data from the SDS for a "Niclosamide (50%) Formulation," which contains Niclosamide ethanolamine salt and Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt. The safety recommendations are considered highly relevant and the best available guidance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended equipment for different types of protection.
| Protection Type | Recommended Equipment | Key Considerations |
| Eye Protection | Safety glasses with side shields or goggles. A faceshield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[1] | In dusty conditions, goggles are essential to prevent eye irritation.[1][2] |
| Hand Protection | Chemical impermeable gloves. Consider double gloving for enhanced protection.[1][3] | Inspect gloves for any damage before use. Wash and dry hands thoroughly after removing gloves.[3] |
| Body Protection | A work uniform or laboratory coat is the minimum requirement.[1] For larger quantities or tasks with a higher risk of exposure, additional garments such as sleevelets, an apron, or disposable suits should be used to avoid skin contact.[1] | The goal is to prevent any exposed skin surfaces. |
| Respiratory Protection | A suitable respirator is required when dusts are generated.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] | Ensure the respirator is NIOSH/MSHA or European Standard EN 149 approved.[5] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize the risk of exposure and maintain the chemical's stability.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] If sufficient general ventilation is not available, use local exhaust ventilation.[1][2][6]
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[1][2] Avoid breathing dust, mists, or vapors.[1][3]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash your hands and skin thoroughly after handling.[1][2]
-
Ignition Sources: Keep the substance away from heat, sparks, and flames as it may form an explosive dust-air mixture.[1][2] Take precautionary measures against static discharges.[1][2]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents.[1][5]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an emergency, a swift and informed response is vital.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | If inhaled, immediately move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] Seek medical attention if symptoms occur.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water.[1][2][3] Get medical attention if irritation develops and persists.[1][2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek medical attention if irritation persists.[1][2] |
| Ingestion | If swallowed, rinse the mouth thoroughly with water.[1][2] DO NOT induce vomiting unless directed by medical personnel.[1][2] Call a POISON CENTER or doctor immediately.[1][3] Never give anything by mouth to an unconscious person.[1][2] |
Firefighting Measures:
-
Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire.[3]
-
Hazards: Fine dust dispersed in the air can form an explosive mixture in the presence of an ignition source.[1][2] Combustion may produce hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[1][3][5]
Spill and Disposal Management
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[3]
-
Ventilate: Ensure adequate ventilation in the area of the spill.[3]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1][2] Do not let the chemical enter drains.[3]
-
Clean-up:
-
Decontaminate: After the spill has been cleaned up, decontaminate the area.
Below is a logical workflow for handling a this compound spill:
Disposal:
-
Regulations: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][3] The material should be disposed of at an approved waste disposal plant.[1][2]
-
Method: Disposal can be carried out by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Environmental Protection: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Discharge into the environment must be avoided.[3]
Toxicological Data
The following table summarizes acute toxicity data for components found in a Niclosamide (50%) formulation.
| Component | Test | Species | Route | Result |
| Niclosamide ethanolamine salt | LD50 | Rat | Oral | 500 mg/kg[1] |
| Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt | LD50 | Rat | Oral | > 2,000 - 5,000 mg/kg[1] |
| Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt | LD50 | Rat | Dermal | > 2,000 mg/kg[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
